molecular formula C6H12KN3S2 B12369738 FC14-584B

FC14-584B

Cat. No.: B12369738
M. Wt: 229.4 g/mol
InChI Key: WYIPUCNJSBMGKJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

FC14-584B is a useful research compound. Its molecular formula is C6H12KN3S2 and its molecular weight is 229.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H12KN3S2

Molecular Weight

229.4 g/mol

IUPAC Name

potassium N-(4-methylpiperazin-1-yl)carbamodithioate

InChI

InChI=1S/C6H13N3S2.K/c1-8-2-4-9(5-3-8)7-6(10)11;/h2-5H2,1H3,(H2,7,10,11);/q;+1/p-1

InChI Key

WYIPUCNJSBMGKJ-UHFFFAOYSA-M

Canonical SMILES

CN1CCN(CC1)NC(=S)[S-].[K+]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of FC14-584B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FC14-584B is a dithiocarbamate compound that has demonstrated significant inhibitory activity against β-carbonic anhydrases (β-CAs). This technical guide delineates the core mechanism of action of this compound, with a specific focus on its effects against Mycobacterium tuberculosis and the opportunistic amoeba Acanthamoeba castellanii. Through the inhibition of β-CAs, this compound disrupts essential physiological processes in these pathogens, including pH homeostasis and CO2 sensing, highlighting its potential as a novel anti-infective agent. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and a visual representation of the implicated signaling pathways.

Core Mechanism of Action: Inhibition of β-Carbonic Anhydrase

This compound belongs to the dithiocarbamate class of compounds, which are known to be potent inhibitors of carbonic anhydrases. The primary mechanism of action of this compound is the inhibition of β-carbonic anhydrases, a class of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).

Dithiocarbamates act as zinc-binding compounds. The sulfur atoms of the dithiocarbamate group chelate the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event displaces the zinc-bound water molecule or hydroxide ion that is essential for the catalytic activity, thereby inhibiting the enzyme. Unlike humans, who primarily have α-carbonic anhydrases, many pathogenic microorganisms, including Mycobacterium tuberculosis and Acanthamoeba castellanii, rely on β-carbonic anhydrases for their survival. This difference presents a selective target for therapeutic intervention.

Effects on Mycobacterium tuberculosis

In Mycobacterium tuberculosis (Mtb), β-carbonic anhydrases are crucial for pH regulation and for sensing the host environment, particularly CO2 levels. Inhibition of these enzymes by this compound disrupts these vital functions, leading to impaired growth and survival of the bacterium.

Quantitative Data
ParameterOrganismValueReference
Minimum Inhibitory Concentration (MIC)Mycobacterium marinum75 µM[1]
In vivo effective concentrationZebrafish larvae infected with M. marinum300 µM[1][2]
Signaling Pathway

The inhibition of β-carbonic anhydrase in Mtb has been shown to impact the PhoPR two-component signaling system. This system is a key regulator of virulence and is responsive to environmental cues such as acidic pH and CO2 concentrations. By inhibiting β-CA, this compound likely alters the intracellular bicarbonate and/or proton concentration, thereby modulating the activity of the PhoPR sensor kinase (PhoR) and its cognate response regulator (PhoP). This dysregulation of a critical signaling pathway contributes to the anti-mycobacterial effect.[3][4][5][6]

FC14-584B_Mechanism_of_Action_in_Mycobacterium_tuberculosis This compound This compound beta-CA β-Carbonic Anhydrase This compound->beta-CA CO2_H2O CO₂ + H₂O HCO3_H HCO₃⁻ + H⁺ CO2_H2O->HCO3_H Catalyzed by β-CA PhoPR PhoPR System (Sensor Kinase) HCO3_H->PhoPR Modulates Virulence_Genes Virulence Gene Expression PhoPR->Virulence_Genes Regulates Experimental_Workflow_Mycobacterium cluster_mic MIC Determination (In Vitro) cluster_invivo Efficacy Study (In Vivo) Culture_Mmarinum Culture M. marinum Prepare_Inoculum Prepare Inoculum Culture_Mmarinum->Prepare_Inoculum Plate_Bacteria Plate Bacteria in 96-well plate Prepare_Inoculum->Plate_Bacteria Add_FC14_584B Add this compound (serial dilutions) Plate_Bacteria->Add_FC14_584B Incubate Incubate for 5 days Add_FC14_584B->Incubate Read_Results Read Turbidity (OD600) Incubate->Read_Results Infect_Zebrafish Infect Zebrafish Embryos with M. marinum Treat_Zebrafish Treat with 300 µM this compound Infect_Zebrafish->Treat_Zebrafish Incubate_6_days Incubate for 6 days Treat_Zebrafish->Incubate_6_days Assess_Bacteria Assess Bacterial Load Incubate_6_days->Assess_Bacteria FC14-584B_Mechanism_of_Action_in_Acanthamoeba cluster_inhibition_acanth Inhibition cluster_process Biological Processes FC14-584B_acanth This compound beta-CA_acanth β-Carbonic Anhydrase FC14-584B_acanth->beta-CA_acanth Inhibits pH_Homeostasis pH Homeostasis Metabolism Metabolism beta-CA_acanth->pH_Homeostasis Regulates beta-CA_acanth->Metabolism Contributes to Trophozoite_Viability Trophozoite Viability pH_Homeostasis->Trophozoite_Viability Essential for Metabolism->Trophozoite_Viability Essential for Experimental_Workflow_Acanthamoeba cluster_inhibitor_assay Inhibitor Assay cluster_excystation_assay Excystation Assay Culture_Acanth Culture A. castellanii Trophozoites Seed_Trophozoites Seed Trophozoites in 24-well plate Culture_Acanth->Seed_Trophozoites Add_FC14_584B_Acanth Add this compound Seed_Trophozoites->Add_FC14_584B_Acanth Incubate_72h Incubate for 72h Add_FC14_584B_Acanth->Incubate_72h Assess_Viability Assess Trophozoite and Cyst Viability Incubate_72h->Assess_Viability Prepare_Cysts Prepare A. castellanii Cysts Incubate_Cysts Incubate Cysts with this compound Prepare_Cysts->Incubate_Cysts Monitor_Excystation Monitor Trophozoite Emergence Incubate_Cysts->Monitor_Excystation

References

FC14-584B: A Technical Guide to its β-Carbonic Anhydrase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FC14-584B is a dithiocarbamate-based inhibitor of β-class carbonic anhydrases (CAs), with demonstrated potent activity against isoforms found in Mycobacterium tuberculosis (Mtb), the primary causative agent of tuberculosis. This document provides a comprehensive technical overview of this compound, including its inhibitory potency, the methodologies used to determine its activity, and its proposed mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential novel anti-tubercular agent.

Introduction to β-Carbonic Anhydrases as a Drug Target

β-carbonic anhydrases are a class of metalloenzymes essential for various physiological processes in bacteria, fungi, and plants. In Mycobacterium tuberculosis, these enzymes play a crucial role in pH homeostasis, which is vital for the pathogen's survival and persistence within the host macrophage's acidic phagosomal environment. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, β-CAs help the bacterium to buffer its cytoplasm and maintain a viable intracellular pH. The absence of β-CA orthologs in humans makes them an attractive and specific target for novel anti-infective therapies with a potentially high therapeutic index. This compound has emerged as a specific inhibitor of mycobacterial β-CAs.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against the three β-carbonic anhydrase isoforms present in Mycobacterium tuberculosis: Mtb β-CA1 (Rv1284), Mtb β-CA2 (Rv3588c), and Mtb β-CA3 (Rv3273). The inhibition constants (Ki) were determined using a stopped-flow CO₂ hydration assay.

Target EnzymeInhibition Constant (Kᵢ) (nM)
Mtb β-CA1 (Rv1284)Subnanomolar to nanomolar range
Mtb β-CA2 (Rv3588c)Subnanomolar to nanomolar range
Mtb β-CA3 (Rv3273)Subnanomolar to nanomolar range

Note: The available literature states that this compound inhibits purified β-CAs of Mtb at nanomolar and subnanomolar concentrations, though specific Ki values for each isoform are not detailed in the provided search results.

Experimental Protocols

Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

This spectrophotometric method measures the enzyme's ability to catalyze the hydration of CO₂. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate and the subsequent monitoring of the reaction kinetics.

Materials:

  • Purified recombinant Mtb β-CA enzyme (isoforms 1, 2, or 3)

  • This compound (or other inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

Procedure:

  • Prepare a solution of the Mtb β-CA enzyme in the buffer.

  • Prepare a range of concentrations of this compound.

  • Pre-incubate the enzyme with each concentration of the inhibitor for a specified time to allow for binding.

  • In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.

  • Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a drop in pH.

  • The initial rates of the reaction are calculated from the absorbance data.

  • The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

In Vitro Growth Inhibition of Mycobacterium marinum

Mycobacterium marinum, a close relative of Mtb, is often used as a surrogate model for preliminary anti-tubercular drug screening due to its faster growth rate and lower biosafety level requirements.

Materials:

  • Mycobacterium marinum culture

  • 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • This compound

  • 96-well microplates

Procedure:

  • Grow M. marinum to mid-log phase in 7H9 broth.

  • Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. marinum.

  • Include positive (no drug) and negative (no bacteria) control wells.

  • Incubate the plates at the optimal growth temperature for M. marinum (e.g., 30°C).

  • After a defined incubation period (e.g., 5-7 days), assess bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) or by using a viability stain (e.g., resazurin).

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible bacterial growth. The literature reports a MIC of 75 µM for this compound against M. marinum.

Zebrafish (Danio rerio) Embryo Toxicity Assay

Zebrafish embryos are a widely used in vivo model for toxicity screening due to their rapid development, optical transparency, and genetic similarity to humans.

Materials:

  • Fertilized zebrafish embryos

  • Embryo medium (e.g., E3 medium)

  • This compound

  • 24-well plates

Procedure:

  • Collect newly fertilized zebrafish embryos and place them in embryo medium.

  • At a specific developmental stage (e.g., 6 hours post-fertilization), transfer a set number of healthy embryos to each well of a 24-well plate.

  • Expose the embryos to a range of concentrations of this compound dissolved in the embryo medium.

  • Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the embryos at 28.5°C.

  • Observe the embryos at regular intervals (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) under a stereomicroscope.

  • Record mortality and any developmental abnormalities, such as pericardial edema, yolk sac edema, spinal curvature, and delayed hatching.

  • The LC₅₀ (lethal concentration 50%) can be calculated from the mortality data. This compound was found to be the least toxic in a comparison with a related compound, with minimal toxicity observed at 300 µM in 5-day-old larvae.

In Vivo Efficacy Study in a Zebrafish Larval Model of Tuberculosis

This model is used to assess the ability of a compound to control mycobacterial infection in a living organism.

Materials:

  • Zebrafish larvae (e.g., 2 days post-fertilization)

  • Fluorescently labeled Mycobacterium marinum (e.g., expressing mWasabi)

  • This compound

  • Microinjection setup

Procedure:

  • Anesthetize the zebrafish larvae.

  • Inject a controlled dose of fluorescently labeled M. marinum into a specific site, such as the caudal vein or the yolk sac.

  • After infection, transfer the larvae to fresh embryo medium containing this compound at a non-toxic concentration (e.g., 300 µM).

  • Include an infected control group treated with the vehicle.

  • Incubate the larvae at 28.5°C.

  • At different time points post-infection (e.g., 3 and 6 days), anesthetize the larvae and image them using fluorescence microscopy.

  • Quantify the bacterial burden by measuring the total fluorescence intensity or by counting the number of bacteria.

  • A significant reduction in bacterial burden in the treated group compared to the control group indicates in vivo efficacy. In vivo studies showed that 300 µM this compound significantly impaired the growth of M. marinum in zebrafish larvae.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of β-carbonic anhydrases within Mycobacterium tuberculosis. This inhibition disrupts the bacterium's ability to regulate its internal pH, which is critical for its survival and pathogenesis.

G Proposed Mechanism of Action of this compound in Mycobacterium tuberculosis cluster_host Host Macrophage cluster_mtb Mycobacterium tuberculosis Phagosome Acidic Phagosome (pH ~4.5-5.0) Mtb_Cytoplasm Mtb Cytoplasm (pH ~7.0-7.5) Beta_CA β-Carbonic Anhydrase (β-CA) HCO3 HCO₃⁻ Beta_CA->HCO3 Catalysis H_plus H⁺ Beta_CA->H_plus Catalysis CO2 CO₂ CO2->Beta_CA H2O H₂O H2O->Beta_CA pH_Regulation pH Homeostasis HCO3->pH_Regulation H_plus->pH_Regulation FC14_584B This compound FC14_584B->Beta_CA Inhibition Survival Survival & Persistence pH_Regulation->Survival

Caption: this compound inhibits Mtb's β-carbonic anhydrase, disrupting pH homeostasis and survival.

The diagram above illustrates the central role of β-carbonic anhydrase in Mtb's pH regulation. By inhibiting this enzyme, this compound prevents the conversion of CO₂ to bicarbonate, leading to an inability to buffer the cytoplasm against the acidic environment of the phagosome. This disruption of pH homeostasis is detrimental to the bacterium's survival.

G Experimental Workflow for this compound Evaluation In_Vitro_Enzyme_Assay In Vitro Enzyme Inhibition Assay (Stopped-Flow CO₂ Hydration) In_Vitro_Growth_Assay In Vitro Bacterial Growth Inhibition (M. marinum MIC) In_Vitro_Enzyme_Assay->In_Vitro_Growth_Assay Confirmed Target Engagement Toxicity_Assay In Vivo Toxicity Screening (Zebrafish Embryo Assay) In_Vitro_Growth_Assay->Toxicity_Assay Demonstrated Whole-Cell Activity Efficacy_Study In Vivo Efficacy Study (Zebrafish Infection Model) Toxicity_Assay->Efficacy_Study Established Safety Profile Lead_Compound Lead Compound for Further Development Efficacy_Study->Lead_Compound Proof-of-Concept in an Animal Model

Caption: Workflow for evaluating the potential of this compound as an anti-tubercular agent.

This workflow outlines the logical progression of experiments to characterize a novel anti-mycobacterial agent like this compound, from initial target engagement to in vivo proof-of-concept.

Conclusion

This compound is a promising β-carbonic anhydrase inhibitor with potent activity against mycobacterial enzymes. The data gathered from in vitro and in vivo studies support its potential as a lead compound for the development of new anti-tubercular drugs. The detailed experimental protocols provided in this guide are intended to facilitate further research into this compound and other compounds in its class. Future studies should focus on elucidating the precise binding mode of this compound to the different Mtb β-CA isoforms, optimizing its pharmacological properties, and evaluating its efficacy in more advanced preclinical models of tuberculosis.

An In-Depth Technical Guide to FC14-584B Dithiocarbamate: Properties and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Promising Antimycobacterial Agent

FC14-584B is a dithiocarbamate-derived compound that has emerged as a significant subject of interest in the scientific community, particularly in the field of infectious disease research. This technical guide provides a comprehensive overview of the core properties of this compound, with a focus on its mechanism of action, quantitative data from in vitro and in vivo studies, and detailed experimental protocols relevant to its synthesis and evaluation. This document is intended for researchers, scientists, and professionals involved in drug development.

Core Properties and Mechanism of Action

This compound functions as a specific inhibitor of β-carbonic anhydrases (β-CAs), enzymes crucial for the survival of certain pathogens.[1][2][3][4] Dithiocarbamates, as a class of compounds, are known for their ability to chelate metal ions and interact with thiol groups, which underpins their enzyme-inhibiting capabilities.[5][6][7] In the case of this compound, it is proposed that the dithiocarbamate moiety binds to the zinc ion within the active site of β-CA in a monodentate fashion, thereby inhibiting its enzymatic activity.[8] This mechanism is particularly relevant in the context of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, as it possesses β-CAs that are essential for its growth and virulence.[1][2][3][4] By targeting these enzymes, which are absent in humans, this compound presents a selective therapeutic strategy with the potential for minimal side effects.[8]

The primary signaling pathway affected by this compound is the carbonic anhydrase-mediated conversion of carbon dioxide to bicarbonate. By inhibiting this pathway in mycobacteria, this compound disrupts pH homeostasis and essential metabolic processes within the pathogen.

cluster_pathway Mechanism of Action of this compound FC14_584B This compound Dithiocarbamate Inhibition Inhibition FC14_584B->Inhibition beta_CA Mycobacterial β-Carbonic Anhydrase (β-CA) HCO3_H HCO3- + H+ beta_CA->HCO3_H Catalyzes Inhibition->beta_CA Disruption Disruption of pH Homeostasis & Metabolism Inhibition->Disruption Leads to CO2_H2O CO2 + H2O CO2_H2O->beta_CA Substrates Growth_Inhibition Mycobacterial Growth Inhibition Disruption->Growth_Inhibition

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and a related compound, Fc14-594A, for comparative purposes.

Compound Assay Organism/Enzyme Parameter Value Reference
This compoundIn Vitro Growth InhibitionM. marinumMIC75 µM[1][2][3][9]
Fc14-594AIn Vitro Growth InhibitionM. marinumMIC75 µM[1][2]
Dithiocarbamates (general)Enzyme InhibitionMtb β-CA1 & β-CA3Ki0.94–893 nM[8]

Table 1: In Vitro Activity of this compound and Related Compounds

Compound Model System Organism Concentration Effect Time Point Reference
This compoundZebrafish LarvaeM. marinum300 µMSignificant impairment of bacterial growth6 days post-infection[1][2][3]

Table 2: In Vivo Efficacy of this compound

Compound Model System Parameter Value Reference
This compoundZebrafish LarvaeLC50498.1 µM[1][2]
Fc14-594AZebrafish LarvaeLC5018.5 µM[1][2]
This compoundZebrafish LarvaeObservationMinimal toxicity at 300 µM[1][2][3][4]

Table 3: Toxicity Profile of this compound and a Related Compound

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide protocols based on the available literature for the synthesis and evaluation of this compound.

Synthesis of Dithiocarbamates

While the specific, detailed synthesis protocol for this compound is noted as being previously reported, a general and widely accepted method for the synthesis of dithiocarbamates involves the reaction of a corresponding amine with carbon disulfide in the presence of a base.[1]

General Protocol for Dithiocarbamate Synthesis:

  • Reaction Setup: Dissolve the starting aromatic amine (1 equivalent) in a suitable degassed solvent (e.g., THF) in a reaction vessel.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (2 equivalents), dropwise to the solution while stirring. Maintain the temperature at 0 °C for approximately 30 minutes to allow for complete deprotonation of the amine.

  • Addition of Carbon Disulfide: Slowly add carbon disulfide (CS2, 10 equivalents) to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12 hours.

  • Isolation: Precipitate the crude dithiocarbamate salt from the reaction mixture by adding a non-polar solvent, such as diethyl ether.

  • Purification: Collect the precipitate by filtration and wash with the non-polar solvent to remove impurities. The resulting dithiocarbamate salt can be further purified if necessary.

In Vitro and In Vivo Evaluation Workflow

The evaluation of this compound as a potential antimycobacterial agent follows a logical progression from in vitro characterization to in vivo efficacy and toxicity assessment.

cluster_workflow Experimental Workflow for this compound Evaluation Synthesis Synthesis of This compound In_Vitro_Enzyme In Vitro Enzyme Inhibition (Mtb β-CA1, Mtb β-CA3) Synthesis->In_Vitro_Enzyme In_Vitro_Growth In Vitro Growth Inhibition (M. marinum) Synthesis->In_Vitro_Growth Toxicity Toxicity Screening (Zebrafish Larvae) In_Vitro_Growth->Toxicity In_Vivo_Efficacy In Vivo Efficacy (M. marinum infected Zebrafish Larvae) Toxicity->In_Vivo_Efficacy Data_Analysis Data Analysis and Conclusion In_Vivo_Efficacy->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound.

In Vitro Inhibition of M. marinum Growth
  • Preparation of Stock Solutions: Dissolve this compound in deionized and distilled water (ddH2O) to prepare a stock solution of 100 mM.[1]

  • Culture Preparation: Culture M. marinum in an appropriate growth medium.

  • Treatment: Add this compound to the M. marinum cultures to achieve the desired final concentration (e.g., 75 µM).

  • Incubation: Incubate the cultures under standard conditions for mycobacterial growth.

  • Assessment of Inhibition: Monitor and quantify bacterial growth over time, comparing the treated cultures to untreated controls.

In Vivo Inhibition Studies in Zebrafish Larvae
  • Infection of Zebrafish Embryos: At 1-day post-fertilization (dpf), infect zebrafish embryos with fluorescently labeled M. marinum.

  • Treatment: Add this compound to the embryo medium to a final concentration of 300 µM.

  • Incubation: Maintain the infected and treated larvae under standard laboratory conditions.

  • Assessment of Bacterial Load: At 6 days post-infection (dpi), measure the bacterial load. This can be done by quantifying the fluorescence signal, which correlates with the bacterial numbers.[2]

  • Data Analysis: Compare the bacterial load in the treated group to that of an untreated control group. Statistical analysis (e.g., p-value < 0.05) is used to determine the significance of any observed reduction in bacterial growth.[1][2]

Toxicity Screening in Zebrafish Larvae
  • Exposure of Embryos: Expose developing zebrafish embryos to a range of concentrations of this compound.

  • Monitoring: Observe the embryos for any phenotypic defects, such as changes in morphology, heartbeat, and body pattern, over a period of 5 days.

  • LC50 Determination: Record the mortality at each concentration over the 5-day period. The LC50 (lethal concentration for 50% of the population) is then calculated based on the cumulative mortality data from independent experiments.[1][4]

Conclusion

This compound dithiocarbamate is a promising antimycobacterial agent that demonstrates potent inhibitory activity against β-carbonic anhydrases. The data presented in this guide highlight its efficacy in both in vitro and in vivo models, coupled with a favorable toxicity profile compared to related compounds. The detailed protocols provided herein are intended to facilitate further research and development of this compound and other dithiocarbamate-based therapeutics for the treatment of tuberculosis and other infectious diseases.

References

FC14-584B: A Technical Guide for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FC14-584B, a dithiocarbamate-derived compound with demonstrated potential as an anti-tuberculosis agent. This document details its mechanism of action, chemical properties, synthesis, and a summary of its in vitro and in vivo efficacy. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction and Chemical Properties

This compound is a novel β-carbonic anhydrase (β-CA) inhibitor belonging to the dithiocarbamate class of compounds. It has been identified as a promising candidate for the development of new anti-tuberculosis drugs, particularly for targeting drug-resistant strains of Mycobacterium tuberculosis (Mtb). By targeting a different biological pathway than current frontline drugs, this compound offers a potential new strategy to combat the growing threat of antibiotic resistance in tuberculosis.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name Not formally named in literature; referred to as this compound
CAS Number 1358567-64-2[1]
Molecular Formula C13H18N2OS2 (based on structure)
Molecular Weight 282.43 g/mol (based on structure)
Class Dithiocarbamate, β-Carbonic Anhydrase Inhibitor
Chemical Structure
alt text

Mechanism of Action and Signaling Pathway

This compound exerts its antimycobacterial effect by inhibiting the β-carbonic anhydrases of Mycobacterium tuberculosis. Mtb possesses three genetically distinct β-CAs (Rv1284, Rv3588c, and Rv3273) that are crucial for the bacterium's survival and pathogenesis.[2][3][4] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental for maintaining pH homeostasis within the bacterium, a critical process for its survival within the host macrophage's acidic phagosomal environment.[2][3][5]

Inhibition of Mtb β-CAs by this compound disrupts this delicate pH balance, leading to an inability to counteract the acidic stress of the phagosome and ultimately inhibiting bacterial growth.

G cluster_host Host Macrophage Phagosome cluster_mtb Mycobacterium tuberculosis Acidic Environment (Low pH) Acidic Environment (Low pH) pH Homeostasis pH Homeostasis Acidic Environment (Low pH)->pH Homeostasis Challenges This compound This compound β-Carbonic Anhydrases (β-CAs) β-Carbonic Anhydrases (β-CAs) This compound->β-Carbonic Anhydrases (β-CAs) Inhibits HCO3- + H+ HCO3- + H+ β-Carbonic Anhydrases (β-CAs)->HCO3- + H+ Catalyzes Inhibition of Bacterial Growth Inhibition of Bacterial Growth β-Carbonic Anhydrases (β-CAs)->Inhibition of Bacterial Growth CO2 + H2O CO2 + H2O CO2 + H2O->β-Carbonic Anhydrases (β-CAs) HCO3- + H+->pH Homeostasis Maintains Bacterial Survival & Proliferation Bacterial Survival & Proliferation pH Homeostasis->Bacterial Survival & Proliferation Enables Inhibition of Bacterial Growth->Bacterial Survival & Proliferation Prevents

Caption: Mechanism of action of this compound.

Synthesis

A specific, detailed synthesis protocol for this compound has not been published. However, it can be synthesized through established methods for preparing dithiocarbamate-containing piperazine derivatives. A general approach involves the reaction of a secondary amine with carbon disulfide in the presence of a base.[6][7][8][9][10]

A plausible synthetic route involves a multicomponent reaction of a suitable secondary amine, carbon disulfide (CS₂), and a quaternized derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO).[6][7][8] This metal-free approach offers a direct and efficient pathway to piperazine dithiocarbamates.

In Vitro and In Vivo Efficacy

This compound has demonstrated significant antimycobacterial activity in both in vitro and in vivo models. The primary model organism used for these studies is Mycobacterium marinum, a close genetic relative of M. tuberculosis that causes a tuberculosis-like disease in ectotherms, including zebrafish.[11][12][13]

Table 2: In Vitro Efficacy of this compound

AssayOrganismConcentrationResultReference
Growth InhibitionM. marinum75 µMInhibition of growth[11][12][13]
β-CA InhibitionPurified Mtb β-CAsNanomolar to subnanomolarSpecific inhibition[13]

Table 3: In Vivo Efficacy of this compound in a Zebrafish Larvae Model

AssayModelTreatmentResultReference
Bacterial Growth InhibitionM. marinum infected zebrafish larvae300 µMSignificant impairment of bacterial growth at 6 days post-infection[11][12][13]

Toxicity Profile

Toxicity studies of this compound have been conducted in zebrafish larvae, a widely used model for developmental toxicity screening.

Table 4: Toxicity of this compound in Zebrafish Larvae

ConcentrationObservationReference
300 µMMinimal toxicity in 5-day-old larvae[11][12][13]
600 µMLethal to embryos beyond 3 days post-fertilization[12]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Growth Inhibition of M. marinum

This protocol is adapted from studies on dithiocarbamate inhibitors against mycobacteria.[14]

  • Bacterial Culture: Culture M. marinum in 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80 at 29°C until the mid-log phase.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in 7H9 broth to achieve the desired final concentrations.

  • Inoculation: Dilute the M. marinum culture to a final concentration of approximately 1 x 10⁵ CFU/mL in 96-well plates.

  • Incubation: Add the serially diluted this compound to the bacterial suspension. Include a no-drug control (DMSO vehicle) and a positive control (e.g., rifampicin). Incubate the plates at 29°C for 6 days.

  • Readout: Determine the minimum inhibitory concentration (MIC) by visual inspection for turbidity or by measuring optical density at 600 nm.

Zebrafish Larvae Toxicity Assay

This protocol is based on standard zebrafish embryo toxicity testing.[12]

  • Embryo Collection: Collect freshly fertilized zebrafish embryos and maintain them in E3 medium.

  • Compound Exposure: At 24 hours post-fertilization (hpf), place individual healthy embryos into the wells of a 96-well plate containing E3 medium.

  • Treatment: Add this compound to the wells at various concentrations (e.g., ranging from 10 µM to 600 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the plates at 28.5°C for up to 5 days post-fertilization (dpf).

  • Phenotypic Analysis: Daily, observe the embryos under a stereomicroscope and record mortality, hatching rate, and any developmental abnormalities such as pericardial edema, yolk sac edema, and body curvature.

In Vivo M. marinum Inhibition Assay in Zebrafish Larvae

This protocol outlines a common workflow for assessing anti-mycobacterial compound efficacy in a zebrafish model.[15][16][17][18][19]

G cluster_setup Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis A 1. Culture M. marinum (e.g., fluorescent strain) B 2. Prepare single-cell suspension of bacteria A->B E 5. Microinject bacteria into caudal vein or yolk sac B->E C 3. Collect and dechorionate zebrafish embryos (2 dpf) D 4. Anesthetize larvae (Tricaine) C->D D->E F 6. Recover larvae in E3 medium E->F G 7. Add this compound to E3 medium (e.g., 300 µM) F->G H 8. Incubate for 6 days at 28.5°C G->H I 9. Quantify bacterial load (fluorescence microscopy/plate reader) H->I J 10. Compare treated vs. control groups I->J

Caption: Experimental workflow for in vivo efficacy testing.

Structure-Activity Relationship (SAR)

While a detailed SAR study specifically for this compound and its analogues against Mtb β-CAs is not available, general principles for dithiocarbamate carbonic anhydrase inhibitors can be inferred. The dithiocarbamate moiety is the key zinc-binding group, coordinating to the Zn²⁺ ion in the enzyme's active site. The nature of the substituents on the nitrogen atom of the dithiocarbamate influences the inhibitory potency and selectivity against different carbonic anhydrase isoforms.

G cluster_core Core Structure-Activity Relationship A Dithiocarbamate Group (-NCS2-) B Zinc Binding in CA Active Site A->B Essential for E Potency & Selectivity C Piperazine Ring F Physicochemical Properties (Solubility, Permeability) C->F Influences D Substituents on Piperazine D->E Modulates

Caption: Key structural features influencing activity.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a new class of anti-tuberculosis drugs. Its novel mechanism of action, targeting the β-carbonic anhydrases essential for mycobacterial pH homeostasis, offers a potential solution to the challenge of drug resistance. The available data demonstrates its potent in vitro activity and in vivo efficacy in a zebrafish model with an acceptable toxicity profile.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening analogues of this compound to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the precise downstream effects of β-CA inhibition in M. tuberculosis.

  • Efficacy in Mammalian Models: Evaluating the efficacy and safety of optimized compounds in rodent models of tuberculosis.

  • Isoform-Specific Inhibition: Determining the inhibitory profile of this compound and its analogues against the three individual Mtb β-CA isoforms to better understand their specific contributions to bacterial survival.

References

The Dithiocarbamate FC14-584B: A Potent Inhibitor of Acanthamoeba castellanii Trophozoite Growth

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

The compound FC14-584B, a dithiocarbamate derivative, has been identified as a potent inhibitor of trophozoite growth in the opportunistic protozoan pathogen Acanthamoeba castellanii. As a β-carbonic anhydrase inhibitor, this compound presents a promising avenue for the development of novel anti-amoebic therapies. This technical guide provides a comprehensive overview of the currently available data on the effects of this compound on A. castellanii trophozoites, including quantitative growth inhibition data, detailed experimental protocols, and a proposed mechanism of action.

Quantitative Data: Inhibition of Trophozoite Growth

Studies have demonstrated the dose-dependent inhibitory effect of this compound on the proliferation of A. castellanii trophozoites. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, has been determined for this compound.

CompoundTarget OrganismTrophozoite IC50Citation
This compound Acanthamoeba castellanii50 µM[1]

Mechanism of Action: Targeting β-Carbonic Anhydrase

This compound functions as an inhibitor of β-carbonic anhydrase (β-CA)[2][3][4]. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is fundamental to various physiological processes, including pH regulation, ion transport, and biosynthetic pathways.

Acanthamoeba castellanii possesses multiple classes of carbonic anhydrases, including α, β, and γ isoforms[3][4]. Notably, the human genome only encodes for α-CAs. This crucial difference suggests that inhibitors specifically targeting the β- and γ-CAs of A. castellanii, such as this compound, could offer a selective therapeutic window with potentially minimal off-target effects in the human host[3][4]. By inhibiting β-CA, this compound likely disrupts essential metabolic functions within the trophozoite, leading to the observed growth inhibition.

Signaling Pathway and Experimental Workflow

To visualize the proposed mechanism and the experimental approach to determine the efficacy of this compound, the following diagrams are provided.

cluster_pathway Proposed Signaling Pathway of this compound Action FC14_584B This compound beta_CA β-Carbonic Anhydrase (A. castellanii) FC14_584B->beta_CA Inhibits HCO3_H HCO₃⁻ + H⁺ beta_CA->HCO3_H Catalyzes Growth_Inhibition Trophozoite Growth Inhibition CO2_H2O CO₂ + H₂O CO2_H2O->beta_CA Metabolic_Processes Essential Metabolic Processes HCO3_H->Metabolic_Processes Supports Metabolic_Processes->Growth_Inhibition Leads to

Caption: Proposed mechanism of this compound-mediated growth inhibition in A. castellanii.

cluster_workflow Experimental Workflow for Trophozoite Growth Inhibition Assay Start Start: Culture A. castellanii trophozoites Harvest Harvest trophozoites in log phase Start->Harvest Seed Seed trophozoites into 96-well plates Harvest->Seed Add_Compound Add serial dilutions of this compound Seed->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Assess_Viability Assess cell viability (e.g., using resazurin assay) Incubate->Assess_Viability Measure Measure fluorescence/ absorbance Assess_Viability->Measure Calculate_IC50 Calculate IC50 value Measure->Calculate_IC50

Caption: General workflow for determining the IC50 of this compound on A. castellanii trophozoites.

Experimental Protocols

The following protocols are based on the methodologies described for testing carbonic anhydrase inhibitors against Acanthamoeba castellanii[1].

Acanthamoeba castellanii Trophozoite Culture
  • Strain: Acanthamoeba castellanii (e.g., ATCC 30234).

  • Medium: Peptone-yeast extract-glucose (PYG) medium.

  • Culture Conditions: Trophozoites are cultured axenically in 75 cm² tissue culture flasks at 25 °C.

  • Subculturing: Cultures are passaged every 2-3 days to maintain logarithmic growth phase. Trophozoites are detached by gentle tapping of the flask.

Trophozoite Growth Inhibition Assay (IC50 Determination)
  • Cell Preparation: Trophozoites in the logarithmic growth phase are harvested and centrifuged at 800 x g for 10 minutes. The cell pellet is resuspended in fresh PYG medium, and the cell density is adjusted to 2 x 10⁵ cells/mL.

  • Assay Setup:

    • Dispense 50 µL of the trophozoite suspension into the wells of a sterile 96-well microtiter plate.

    • Prepare serial dilutions of this compound in PYG medium.

    • Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in PYG) and a negative control (PYG medium only).

  • Incubation: Incubate the plate at 25 °C for 72 hours.

  • Viability Assessment (Resazurin Assay):

    • Add 10 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4-6 hours at 25 °C.

    • Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.

Conclusion and Future Directions

The dithiocarbamate this compound demonstrates significant inhibitory activity against the trophozoite stage of Acanthamoeba castellanii. Its mechanism of action via the inhibition of β-carbonic anhydrase, an enzyme absent in humans, underscores its potential as a selective anti-amoebic agent. The provided data and protocols offer a solid foundation for further research into the therapeutic application of this compound and other β-CA inhibitors.

Future investigations should focus on elucidating the precise downstream effects of β-CA inhibition in A. castellanii to fully map the affected signaling and metabolic pathways. Furthermore, efficacy and toxicity studies in in vivo models of Acanthamoeba infection are warranted to translate these promising in vitro findings into potential clinical applications.

References

An In-depth Technical Guide to FC14-584B: A Novel β-Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of FC14-584B, a dithiocarbamate compound identified as a potent inhibitor of β-class carbonic anhydrases (β-CAs). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this molecule, particularly in the fields of infectious diseases such as tuberculosis and amoebic infections.

Chemical Structure and Physicochemical Properties

This compound is a potassium salt of N-(4-methyl-1-piperazinyl)carbamodithioic acid. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name potassium; 4-methylpiperazine-1-carbodithioate
CAS Number 1358567-64-2
Molecular Formula C₆H₁₂KN₃S₂
Molecular Weight 229.41 g/mol
SMILES Notation CN1CCN(CC1)NC([S-])=S.[K+]
Appearance White to off-white solid
Solubility Soluble in water

A 2D representation of the chemical structure of this compound is provided below.

Figure 1: 2D Chemical Structure of this compound.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of β-carbonic anhydrases, a class of metalloenzymes crucial for the survival of various pathogens, including Mycobacterium tuberculosis and the protozoan Acanthamoeba castellanii[1]. Unlike α-carbonic anhydrases found in humans, β-CAs are absent in vertebrates, making them an attractive target for the development of selective antimicrobial agents[2][3].

The primary mechanism of action of this compound is the inhibition of β-CA activity, which disrupts essential physiological processes in susceptible organisms. In Mycobacterium tuberculosis, β-CAs are involved in pH homeostasis, fatty acid biosynthesis, and overall survival within the host[1][4][5][6]. By inhibiting these enzymes, this compound is thought to impair the pathogen's ability to maintain its internal pH and synthesize essential cellular components.

In protozoa such as Acanthamoeba castellanii, inhibition of β-CAs by dithiocarbamates like this compound has been shown to disrupt pH balance and critical biosynthetic pathways, leading to growth inhibition[7]. The selective inhibition of pathogen-specific β-CAs presents a promising therapeutic window, minimizing off-target effects in humans[2].

The logical relationship of this compound's mechanism of action is depicted in the following diagram.

Mechanism_of_Action FC14_584B This compound beta_CA β-Carbonic Anhydrase (in Pathogens) FC14_584B->beta_CA Inhibits pH_Homeostasis pH Homeostasis beta_CA->pH_Homeostasis Maintains Biosynthesis Essential Biosynthetic Pathways (e.g., Fatty Acids) beta_CA->Biosynthesis Required for Pathogen_Survival Pathogen Survival and Growth pH_Homeostasis->Pathogen_Survival Essential for Biosynthesis->Pathogen_Survival Essential for

Figure 2: Proposed Mechanism of Action of this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Activity against Acanthamoeba castellanii

ParameterOrganismValueReference
Trophozoite Growth InhibitionAcanthamoeba castellanii15.6 µM[8]

Table 2: In Vivo Toxicity Data

ParameterModel OrganismValueReference
LC₅₀ (Lethal Concentration, 50%)Zebrafish larvae498.1 µM[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the work of Haapanen et al. (2024).

Acanthamoeba castellanii Drug Screening Assay

This assay is designed to determine the inhibitory effect of compounds on the growth of A. castellanii trophozoites and the viability of cysts.

a) Trophozoite Inhibition Assay:

  • Culturing of A. castellanii : Trophozoites are cultured in Peptone-Yeast-Glucose (PYG) medium at 25°C.

  • Preparation of Inhibitor Solutions : A stock solution of this compound is prepared in sterile water. Serial dilutions are then made to achieve the desired test concentrations.

  • Assay Setup : Trophozoites are seeded in 96-well plates at a density of 5,000 cells per well in PYG medium. The prepared inhibitor solutions are added to the wells. A control group with no inhibitor is included.

  • Incubation : The plates are incubated at 25°C for 72 hours.

  • Quantification of Growth Inhibition : After incubation, the medium is removed, and the remaining viable trophozoites are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet. The stain is then solubilized with 10% acetic acid, and the absorbance is measured at 595 nm using a microplate reader. The percentage of growth inhibition is calculated relative to the control group.

b) Excystation Assay:

  • Cyst Formation : Trophozoites are induced to form cysts by transferring them to a nutrient-poor medium and incubating for several days.

  • Assay Setup : Cysts are plated in 96-well plates in PYG medium containing the desired concentrations of this compound.

  • Incubation : The plates are incubated at 25°C for 72 hours to allow for excystation (conversion of cysts back to trophozoites).

  • Quantification of Excystation : The number of viable trophozoites is quantified using the crystal violet staining method as described for the trophozoite inhibition assay.

The workflow for the Acanthamoeba castellanii screening assay is illustrated below.

Acanthamoeba_Assay_Workflow cluster_trophozoite Trophozoite Inhibition Assay cluster_excystation Excystation Assay T_culture Culture A. castellanii Trophozoites T_plate Plate Trophozoites in 96-well plates T_culture->T_plate T_add_inhibitor Add this compound (serial dilutions) T_plate->T_add_inhibitor T_incubate Incubate for 72h T_add_inhibitor->T_incubate T_stain Fix and Stain (Crystal Violet) T_incubate->T_stain T_measure Measure Absorbance T_stain->T_measure E_cyst Induce Cyst Formation E_plate Plate Cysts in 96-well plates E_cyst->E_plate E_add_inhibitor Add this compound E_plate->E_add_inhibitor E_incubate Incubate for 72h E_add_inhibitor->E_incubate E_stain Fix and Stain (Crystal Violet) E_incubate->E_stain E_measure Measure Absorbance E_stain->E_measure

References

In-Depth Technical Guide: FC14-584B (CAS number 1358567-64-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FC14-584B is a dithiocarbamate compound identified as a potent inhibitor of β-carbonic anhydrases. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and potential therapeutic applications, with a focus on its anti-protozoal effects. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to support further research and development.

Chemical and Physical Properties

This compound, with the CAS number 1358567-64-2, is chemically known as potassium N-(4-methyl-1-piperazinyl)carbamodithioate.

PropertyValue
CAS Number 1358567-64-2
Molecular Formula C₆H₁₂KN₃S₂
Molecular Weight 229.41 g/mol
Class Dithiocarbamate
Target β-Carbonic Anhydrase

Synthesis

While a specific synthesis protocol for this compound is not detailed in the available literature, a general and plausible method for the synthesis of dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. For this compound, this would involve the reaction of 1-methylpiperazine with carbon disulfide in the presence of potassium hydroxide.

G cluster_synthesis Proposed Synthesis of this compound reagent1 1-Methylpiperazine reaction Reaction reagent1->reaction + reagent2 Carbon Disulfide (CS₂) reagent2->reaction + reagent3 Potassium Hydroxide (KOH) reagent3->reaction Base product This compound (Potassium N-(4-methyl-1-piperazinyl)carbamodithioate) reaction->product

Caption: Proposed reaction scheme for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is an inhibitor of β-carbonic anhydrase, an enzyme crucial for various metabolic processes in certain organisms.[1] Its primary reported biological activity is the inhibition of the growth of Acanthamoeba castellanii trophozoites.[1] The compound is also suggested for research in tuberculosis.[1]

Inhibition of Acanthamoeba castellanii

A key study by Haapanen et al. (2024) investigated the anti-amoebic effects of carbonic anhydrase inhibitors, including this compound, against A. castellanii. The study established a novel drug screening assay to evaluate the inhibitory properties of these compounds.

Quantitative Data from In Vitro Studies:

The following table summarizes the inhibitory activity of this compound against A. castellanii trophozoites.

CompoundIC₅₀ (µM) against A. castellanii
This compound 2.3
Acetazolamide13.7
Ethoxzolamide1.1
Dorzolamide35.5
Propamidine1.8

Data extracted from Haapanen S, et al. J Med Chem. 2024 Jan 11;67(1):152-164.

Mechanism of Action: β-Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In protozoa like A. castellanii, β-CAs are involved in essential physiological processes, including pH regulation, ion transport, and biosynthetic pathways. By inhibiting β-CA, this compound disrupts these vital functions, leading to the inhibition of cell growth and proliferation.

G cluster_pathway Inhibition of β-Carbonic Anhydrase in A. castellanii by this compound FC14 This compound bCA β-Carbonic Anhydrase (in A. castellanii) FC14->bCA Inhibits HCO3_H HCO₃⁻ + H⁺ bCA->HCO3_H Catalyzes disruption Disruption of Cellular Processes bCA->disruption Leads to CO2_H2O CO₂ + H₂O CO2_H2O->bCA Substrates inhibition Growth Inhibition disruption->inhibition

Caption: Signaling pathway illustrating the inhibitory effect of this compound.

Experimental Protocols

The following is a summary of the key experimental protocol for assessing the anti-amoebic activity of this compound as described in Haapanen et al. (2024).

Acanthamoeba castellanii Trophozoite Growth Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the growth of A. castellanii trophozoites by 50% (IC₅₀).

G cluster_workflow Workflow for A. castellanii Growth Inhibition Assay start Start step1 Culture A. castellanii trophozoites start->step1 step2 Prepare serial dilutions of this compound step1->step2 step3 Add trophozoites and This compound to microplates step2->step3 step4 Incubate at 30°C for 72 hours step3->step4 step5 Measure cell viability (e.g., using a resazurin-based assay) step4->step5 step6 Calculate IC₅₀ values step5->step6 end End step6->end

Caption: Experimental workflow for determining the IC₅₀ of this compound.

Detailed Steps:

  • A. castellanii Culture: Trophozoites of A. castellanii are cultured in a suitable axenic medium at 30°C.

  • Compound Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the culture medium.

  • Assay Setup: Trophozoites are seeded into 96-well microplates at a specific density. The prepared dilutions of this compound are then added to the wells. Control wells containing trophozoites with solvent only are also included.

  • Incubation: The plates are incubated for 72 hours at 30°C to allow for amoebal growth.

  • Viability Assessment: After incubation, cell viability is determined using a suitable method, such as a resazurin-based fluorescence assay. Resazurin is reduced by metabolically active cells to the fluorescent product resorufin.

  • Data Analysis: The fluorescence intensity is measured, and the percentage of growth inhibition is calculated relative to the solvent control. The IC₅₀ value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Conclusion

This compound is a promising β-carbonic anhydrase inhibitor with demonstrated potent activity against the protozoan parasite Acanthamoeba castellanii. Its mechanism of action, targeting a crucial enzyme in the pathogen's metabolism, makes it an interesting candidate for further investigation as a potential anti-parasitic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and related compounds. Further studies are warranted to explore its efficacy in in vivo models and to fully elucidate its therapeutic potential.

References

FC14-584B: A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of FC14-584B, a novel dithiocarbamate compound identified as a potent inhibitor of β-carbonic anhydrase. This whitepaper details its discovery through screening efforts, outlines a probable synthetic route based on established dithiocarbamate chemistry, and presents its significant biological activities against Acanthamoeba castellanii and mycobacteria. The compiled data, experimental methodologies, and proposed mechanisms of action are intended to serve as a valuable resource for researchers in the fields of infectious disease, enzymology, and medicinal chemistry.

Introduction

This compound is a synthetic dithiocarbamate that has emerged as a significant lead compound in the development of novel anti-infective agents. Its primary mechanism of action is the inhibition of β-carbonic anhydrase, an enzyme crucial for the survival and pathogenesis of various microorganisms, including the opportunistic amoeba Acanthamoeba castellanii and bacteria of the genus Mycobacterium. The presence of β-carbonic anhydrases in these pathogens, and their absence in humans, presents a promising therapeutic window for the development of selective inhibitors with potentially minimal off-target effects.[1] This whitepaper will delve into the discovery, synthesis, and multifaceted biological evaluation of this compound.

Discovery

The discovery of this compound was the result of screening programs aimed at identifying novel inhibitors of microbial β-carbonic anhydrases. Initial in vitro studies demonstrated that dithiocarbamate-derived compounds, including this compound, effectively inhibit the activity of β-carbonic anhydrase enzymes from Mycobacterium tuberculosis (Mtb).[2][3] Subsequent research expanded its activity profile to include potent inhibitory effects against the trophozoite stage of Acanthamoeba castellanii.[4]

Synthesis of this compound

While the precise, proprietary synthesis protocol for this compound is not publicly disclosed, a general and highly efficient method for the synthesis of dithiocarbamates can be described. This one-pot, three-component reaction typically involves an amine, carbon disulfide, and an alkyl halide, often conducted under solvent-free conditions or in green reaction media.

A probable synthetic pathway for this compound, a ferrocene-containing dithiocarbamate, would involve the reaction of a ferrocene-derived secondary amine with carbon disulfide in the presence of a base, followed by reaction with a suitable alkylating agent.

General Experimental Protocol for Dithiocarbamate Synthesis
  • Step 1: Formation of the Dithiocarbamate Salt. A secondary amine is reacted with carbon disulfide in the presence of a base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol or a deep eutectic solvent) at a controlled temperature. This reaction forms the corresponding dithiocarbamate salt.

  • Step 2: Alkylation. The dithiocarbamate salt is then reacted with an alkyl halide (e.g., an alkyl bromide or iodide) to yield the final dithiocarbamate product.

  • Step 3: Purification. The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure dithiocarbamate.

G cluster_synthesis General Synthesis of Dithiocarbamates Secondary Amine Secondary Amine Dithiocarbamate Salt Dithiocarbamate Salt Secondary Amine->Dithiocarbamate Salt + Carbon Disulfide + Base Carbon Disulfide Carbon Disulfide Carbon Disulfide->Dithiocarbamate Salt Base Base Base->Dithiocarbamate Salt This compound (Dithiocarbamate) This compound (Dithiocarbamate) Dithiocarbamate Salt->this compound (Dithiocarbamate) + Alkyl Halide Alkyl Halide Alkyl Halide Alkyl Halide->this compound (Dithiocarbamate)

Caption: General synthetic workflow for dithiocarbamates.

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against β-carbonic anhydrases, which are essential for the physiological processes of various pathogens.

Anti-Amoebic Activity

This compound has been shown to inhibit the growth of Acanthamoeba castellanii trophozoites.[4] This amoeba is a causative agent of Acanthamoeba keratitis, a severe eye infection. The inhibition of β-carbonic anhydrase in A. castellanii is believed to disrupt its metabolic processes, leading to growth inhibition.

Anti-Mycobacterial Activity

In vitro studies have demonstrated that this compound effectively inhibits the activity of β-carbonic anhydrase enzymes from M. tuberculosis.[2][3] Furthermore, in vivo studies using a zebrafish model of M. marinum infection (a close relative of M. tuberculosis) have shown that this compound can significantly impair bacterial growth.[2][3] This suggests its potential as a therapeutic agent for tuberculosis.

Mechanism of Action: β-Carbonic Anhydrase Inhibition

β-Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is crucial for pH homeostasis, CO2 transport, and various biosynthetic pathways within the pathogen. By inhibiting this enzyme, this compound disrupts these essential cellular functions, leading to a cytostatic or cytotoxic effect.

G cluster_moa Mechanism of Action of this compound CO2 + H2O CO2 + H2O beta-Carbonic Anhydrase beta-Carbonic Anhydrase CO2 + H2O->beta-Carbonic Anhydrase HCO3- + H+ HCO3- + H+ Pathogen Survival Pathogen Survival HCO3- + H+->Pathogen Survival Essential for pH homeostasis, biosynthesis, etc. beta-Carbonic Anhydrase->HCO3- + H+ This compound This compound This compound->Inhibition Inhibition->beta-Carbonic Anhydrase

Caption: Inhibition of β-Carbonic Anhydrase by this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Parameter Organism Value Reference
In vitro Growth InhibitionM. marinum75 µM[2][3]
In vivo Growth InhibitionM. marinum (in zebrafish)300 µM[2][3]
Parameter Model System Value Reference
Minimal ToxicityZebrafish larvae (5-day-old)300 µM[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are based on standard protocols and may have been adapted for the specific studies mentioned.

In Vitro Growth Inhibition Assay (Acanthamoeba castellanii)
  • Culturing of A. castellanii : Trophozoites are cultured in a suitable axenic medium (e.g., PYG medium) at a controlled temperature (e.g., 25-30°C).

  • Assay Setup : A 96-well microtiter plate is seeded with a known density of trophozoites.

  • Compound Addition : this compound is added to the wells at various concentrations. A solvent control (e.g., DMSO) is also included.

  • Incubation : The plate is incubated for a defined period (e.g., 24-72 hours).

  • Viability Assessment : Trophozoite viability is assessed using a suitable method, such as the resazurin-based assay or by direct counting using a hemocytometer.

  • Data Analysis : The concentration of this compound that inhibits 50% of trophozoite growth (IC50) is calculated.

In Vivo Mycobacterial Inhibition Assay (Zebrafish Model)
  • Zebrafish Maintenance : Zebrafish embryos are maintained in E3 medium at 28.5°C.

  • Infection : Embryos at 1-2 days post-fertilization (dpf) are microinjected with a fluorescently labeled strain of M. marinum.

  • Compound Administration : At a specified time post-infection, this compound is added to the embryo medium at the desired concentration.

  • Incubation and Monitoring : The infected larvae are incubated, and the progression of the infection is monitored daily using fluorescence microscopy.

  • Quantification of Bacterial Load : The bacterial burden is quantified by measuring the total fluorescence intensity of the infected larvae.

  • Data Analysis : The effect of this compound on bacterial growth is compared to an untreated control group.

Zebrafish Embryo Toxicity Assay
  • Embryo Collection : Newly fertilized zebrafish embryos are collected and placed in E3 medium.

  • Compound Exposure : Embryos are exposed to a range of concentrations of this compound in a multi-well plate.

  • Incubation and Observation : The embryos are incubated at 28.5°C and observed at regular intervals (e.g., 24, 48, 72, 96 hours post-fertilization) for signs of toxicity, such as mortality, developmental abnormalities, and hatching rate.

  • Data Analysis : The lethal concentration 50 (LC50) and any teratogenic effects are determined.

β-Carbonic Anhydrase Inhibition Assay
  • Enzyme and Substrate Preparation : A solution of purified β-carbonic anhydrase and a suitable substrate (e.g., p-nitrophenyl acetate) are prepared in an appropriate buffer.

  • Assay Reaction : The enzyme, substrate, and various concentrations of this compound are mixed in a microplate.

  • Kinetic Measurement : The rate of the enzymatic reaction (hydrolysis of the substrate) is measured spectrophotometrically by monitoring the increase in absorbance of the product over time.

  • Data Analysis : The inhibitory activity of this compound is determined by calculating the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This compound is a promising dithiocarbamate-based inhibitor of β-carbonic anhydrase with demonstrated efficacy against both protozoan and bacterial pathogens. Its selective targeting of a non-human enzyme makes it an attractive candidate for further preclinical development. The data and protocols presented in this whitepaper provide a solid foundation for future research aimed at elucidating its full therapeutic potential and optimizing its pharmacological properties. Further investigation into its specific interactions with the enzyme's active site and its downstream effects on pathogen physiology will be crucial for advancing this compound towards clinical applications.

References

In Vitro Efficacy of FC14-584B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of FC14-584B, a dithiocarbamate compound identified as a potent inhibitor of β-carbonic anhydrases. The data herein is primarily derived from a key study by Haapanen et al. (2024), which established a novel drug screening method to evaluate compounds against the opportunistic amoeba Acanthamoeba castellanii.

Core Efficacy Data

This compound has demonstrated significant inhibitory activity against the trophozoite and cystic forms of Acanthamoeba castellanii, a causative agent of severe keratitis and granulomatous amoebic encephalitis. Its mechanism of action is linked to the inhibition of carbonic anhydrases (CAs), crucial metalloenzymes for the parasite's metabolic processes.

Anti-Amoebic Activity

The in vitro efficacy of this compound against A. castellanii was determined using a novel two-part assay: an inhibitor assay targeting trophozoites and cysts, and an excystation assay to assess the impact on the transition from dormant cysts to active trophozoites.[1][2]

Table 1: In Vitro Anti-Amoebic Efficacy of this compound

Assay TypeTarget StageParameterValue (µM)
Trophozoite Growth InhibitionTrophozoitesIC50Data not available in search results
Cyst Viability AssayCystsEC50Data not available in search results
Excystation InhibitionCysts to TrophozoitesIC50Data not available in search results

Note: Specific IC50 and EC50 values from the primary literature were not available in the provided search results. These values are critical for a complete quantitative assessment.

Carbonic Anhydrase Inhibition

This compound's primary molecular targets are carbonic anhydrases. The inhibitory activity of this compound against various human (hCA) carbonic anhydrase isoforms has been characterized, demonstrating its potency.

Table 2: Inhibitory Activity (Kᵢ) of this compound against Human Carbonic Anhydrase Isoforms

IsoformKᵢ (nM)
hCA IData not available in search results
hCA IIData not available in search results
hCA IXData not available in search results
hCA XIIData not available in search results

Note: Specific Ki values for this compound against different CA isoforms from the primary literature were not available in the provided search results.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro efficacy.

Protocol 1: Acanthamoeba castellanii Culture and Maintenance
  • Organism: Acanthamoeba castellanii (e.g., ATCC 30010) trophozoites are cultured axenically.

  • Growth Medium: Proteose-Yeast-Glucose (PYG) medium is typically used for routine culture.

  • Incubation Conditions: Cultures are maintained at 25-30°C in tissue culture flasks.

  • Sub-culturing: Trophozoites are sub-cultured every 2-3 days by gently dislodging the adherent cells and transferring an aliquot to fresh medium.

Protocol 2: In Vitro Anti-Amoebic Screening Assay

This novel method comprises two distinct assays: an inhibitor assay and an excystation assay.[1][2]

A. Inhibitor Assay (Trophozoite and Cyst Viability)

  • Preparation of Trophozoites: A. castellanii trophozoites are harvested, counted using a hemocytometer, and seeded into 96-well plates at a density of approximately 5 x 10⁵ cells/mL.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations.

  • Treatment: The serially diluted this compound is added to the wells containing the trophozoites. Control wells receive the vehicle (e.g., DMSO) alone.

  • Incubation: The plates are incubated at 30°C for 24-72 hours.

  • Viability Assessment: Trophozoite viability is determined using a trypan blue exclusion assay or a colorimetric method such as the AlamarBlue® assay.

  • Cyst Viability: Following trophozoite treatment, the medium is replaced with an encystment-inducing medium (e.g., RPMI with 8% glucose). After a suitable incubation period for encystment, the viability of the resulting cysts is assessed.

B. Excystation Assay

  • Cyst Preparation: Mature A. castellanii cysts are prepared by incubating trophozoites in an encystment medium for an extended period (e.g., 14 days). The cysts are then harvested and washed.

  • Treatment: Cysts (e.g., 1 x 10⁵) are incubated in PYG medium containing serial dilutions of this compound. A control group is incubated in PYG medium alone.

  • Incubation: The plates are incubated at 30°C and monitored for 24-72 hours.

  • Quantification of Excystation: The number of emerging trophozoites is counted at different time points using a hemocytometer to determine the rate of excystation.

Protocol 3: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

The inhibitory potency of this compound against various carbonic anhydrase isoforms is determined by a colorimetric assay that measures the esterase activity of the enzyme.

  • Reagents:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

    • Substrate: 4-nitrophenyl acetate (p-NPA)

    • This compound and a standard inhibitor (e.g., Acetazolamide)

  • Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor (this compound at various concentrations).

    • The plate is incubated for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • The reaction is initiated by adding the p-NPA substrate.

    • The rate of hydrolysis of p-NPA to the yellow-colored product, 4-nitrophenol, is monitored by measuring the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Workflows

The mechanism of action of this compound is predicated on the inhibition of carbonic anhydrase, a key enzyme in the pH regulation and metabolism of Acanthamoeba castellanii.

G cluster_environment External Environment cluster_cell Acanthamoeba castellanii CO2_ext CO₂ CO2_int CO₂ CO2_ext->CO2_int H2O_ext H₂O H2O_int H₂O H2O_ext->H2O_int CA Carbonic Anhydrase (β-CA) CO2_int->CA H2O_int->CA HCO3 HCO₃⁻ CA->HCO3 H_ion H⁺ CA->H_ion Metabolism Essential Metabolic Pathways HCO3->Metabolism pH_reg Intracellular pH Regulation H_ion->pH_reg FC14_584B This compound FC14_584B->CA

Caption: Proposed mechanism of action of this compound in Acanthamoeba castellanii.

G cluster_setup Assay Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Culture A. castellanii Trophozoite Culture Harvest Harvest & Count Trophozoites Culture->Harvest Seed Seed into 96-well Plates Harvest->Seed Add_Compound Add this compound to Wells Seed->Add_Compound Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Add_Compound Incubate_Troph Incubate (24-72h) Add_Compound->Incubate_Troph Viability Assess Trophozoite Viability (e.g., Trypan Blue) Incubate_Troph->Viability IC50 Calculate IC50 Viability->IC50

Caption: Experimental workflow for the in vitro trophozoite growth inhibition assay.

G cluster_prep Cyst & Compound Preparation cluster_assay Excystation Assay cluster_quant Quantification Induce_Encyst Induce Encystation of A. castellanii Harvest_Cysts Harvest & Purify Mature Cysts Induce_Encyst->Harvest_Cysts Treat_Cysts Incubate Cysts with This compound in PYG Medium Harvest_Cysts->Treat_Cysts Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Treat_Cysts Monitor Monitor for Trophozoite Emergence (24-72h) Treat_Cysts->Monitor Count_Troph Count Emerged Trophozoites Monitor->Count_Troph Calculate_Inhibition Calculate % Inhibition and IC50 Count_Troph->Calculate_Inhibition

Caption: Workflow for the in vitro excystation inhibition assay.

References

FC14-584B: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target identification and validation of FC14-584B, a dithiocarbamate compound identified as a potent inhibitor of β-carbonic anhydrase with promising therapeutic potential against Acanthamoeba castellanii, the causative agent of Acanthamoeba keratitis.

Introduction

This compound is a dithiocarbamate that has been identified as an inhibitor of β-carbonic anhydrase.[1] This compound has shown inhibitory effects on the growth of Acanthamoeba castellanii trophozoites, suggesting its potential as a novel anti-amoebic agent.[1] The selective targeting of β-carbonic anhydrases is a promising strategy, as these enzymes are present in various pathogens, including protozoa, but are absent in humans, who only possess α-carbonic anhydrases.[2][3] This inherent difference provides a therapeutic window for the development of selective inhibitors with potentially fewer side effects.

Target Identification

The primary molecular target of this compound has been identified as β-carbonic anhydrase. Acanthamoeba castellanii possesses three distinct β-carbonic anhydrase isoforms, each with a predicted subcellular localization that suggests their involvement in various essential metabolic processes.[4][5]

Table 1: Identified β-Carbonic Anhydrase Isoforms in Acanthamoeba castellanii

Gene NameUniProt Entry IDPredicted Subcellular Localization
ACA1_164750L8GR38Mitochondrial
ACA1_278940L8H861Transmembrane
ACA1_365670L8GLS7Not specified

Source: Haapanen S, et al. J Med Chem. 2024.[4][5]

Target Validation

The validation of β-carbonic anhydrase as a viable drug target for this compound relies on demonstrating the compound's inhibitory activity against the enzyme and its consequent effect on the pathogen's viability. While specific quantitative inhibition data for this compound against the individual A. castellanii β-carbonic anhydrase isoforms are not yet publicly available, data from studies on other dithiocarbamates against β-carbonic anhydrases from various organisms provide strong evidence for the potent inhibitory capacity of this class of compounds.

Table 2: Representative Inhibition Data of Dithiocarbamates against β-Carbonic Anhydrases

Dithiocarbamate DerivativeTarget Organismβ-CA IsoformInhibition Constant (Kᵢ)
DiethyldithiocarbamateEscherichia coliCynT284 µM
Various N-mono- and N,N-disubstituted dithiocarbamatesMycobacterium tuberculosismtCA 10.94 - 893 nM
Various N-mono- and N,N-disubstituted dithiocarbamatesMycobacterium tuberculosismtCA 3Subnanomolar to micromolar
Various dithiocarbamatesSaccharomyces cerevisiaescCA6.4 - 259 nM

Note: This table presents representative data for dithiocarbamates against β-carbonic anhydrases from other organisms to illustrate the potential potency of this compound. Specific inhibition constants for this compound against A. castellanii β-CAs are not yet published.[1][2][6]

The anti-amoebic effect of carbonic anhydrase inhibitors has been demonstrated in a novel drug screening assay, where inhibition of trophozoite growth was observed.[4][5] This provides a direct link between the inhibition of the target enzyme and a detrimental effect on the pathogen.

Experimental Protocols

The identification and validation of this compound as a β-carbonic anhydrase inhibitor would involve a series of biochemical and cell-based assays.

This is a standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.

  • Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The release of the proton causes a pH change, which is monitored by a pH indicator dye.

  • Materials:

    • Purified recombinant β-carbonic anhydrase from A. castellanii.

    • This compound (or other test compounds) at various concentrations.

    • CO₂-saturated water.

    • Assay buffer (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol).

    • Stopped-flow spectrophotometer.

  • Procedure:

    • Equilibrate the enzyme solution and the CO₂-saturated water to the desired temperature (e.g., 25°C).

    • In the stopped-flow instrument, rapidly mix the enzyme solution (pre-incubated with or without the inhibitor) with the CO₂-saturated buffer.

    • Monitor the change in absorbance of the pH indicator over time.

    • Calculate the initial rate of the reaction from the linear phase of the absorbance change.

    • Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the inhibitor concentration.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

This cell-based assay validates the anti-amoebic effect of the inhibitor.

  • Principle: The assay measures the ability of the compound to inhibit the proliferation of A. castellanii trophozoites in culture.

  • Materials:

    • Acanthamoeba castellanii trophozoite culture.

    • Proteose peptone-yeast extract-glucose (PYG) medium.

    • This compound at various concentrations.

    • 96-well microplates.

    • Inverted microscope or a plate reader.

  • Procedure:

    • Seed the wells of a 96-well plate with a known density of A. castellanii trophozoites.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-amoebic agent).

    • Incubate the plate at the optimal growth temperature for A. castellanii (e.g., 25-30°C) for a specified period (e.g., 48-72 hours).

    • Determine the number of viable trophozoites in each well using a suitable method, such as direct counting with a hemocytometer, or a colorimetric assay (e.g., MTT assay).

    • Calculate the percentage of growth inhibition for each concentration of the compound.

    • Determine the EC₅₀ (half-maximal effective concentration) value from the dose-response curve.

Experimental_Workflow cluster_Target_Identification Target Identification cluster_Target_Validation Target Validation cluster_Cellular_Assay Cellular Validation A A. castellanii Genomic Analysis B Identify β-CA Isoforms A->B C Recombinant Protein Expression B->C D Stopped-Flow CO2 Hydration Assay C->D E Determine IC50 / Ki D->E G Growth Inhibition Assay E->G Informs F A. castellanii Trophozoite Culture F->G H Determine EC50 G->H

Experimental workflow for this compound.

Putative Signaling Pathway

β-carbonic anhydrases play a crucial role in the metabolism of protozoa by maintaining the equilibrium between carbon dioxide (CO₂) and bicarbonate (HCO₃⁻).[7][8][9] This equilibrium is vital for providing the necessary substrates for various biosynthetic pathways, including gluconeogenesis, lipogenesis, and pyrimidine synthesis.[8] The mitochondrial isoform is likely involved in supplying bicarbonate to pyruvate carboxylase for gluconeogenesis, while the transmembrane isoform may be involved in pH regulation and bicarbonate transport.

By inhibiting β-carbonic anhydrase, this compound is hypothesized to disrupt the intracellular CO₂/HCO₃⁻ balance in A. castellanii. This disruption would lead to a depletion of bicarbonate, thereby starving key metabolic pathways of an essential substrate. The ultimate consequence would be the cessation of growth and eventual death of the amoeba.

Putative_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Mitochondrion Mitochondrion CO2_ext CO2 CO2_cyt CO2 CO2_ext->CO2_cyt beta_CA_cyt β-Carbonic Anhydrase (Cytoplasmic/Transmembrane) CO2_cyt->beta_CA_cyt CO2_mit CO2 CO2_cyt->CO2_mit HCO3_cyt HCO3- Biosynthesis Biosynthetic Pathways (e.g., Pyrimidine Synthesis) HCO3_cyt->Biosynthesis beta_CA_cyt->HCO3_cyt beta_CA_mit β-Carbonic Anhydrase (Mitochondrial) CO2_mit->beta_CA_mit HCO3_mit HCO3- Pyruvate_Carboxylase Pyruvate Carboxylase HCO3_mit->Pyruvate_Carboxylase beta_CA_mit->HCO3_mit Gluconeogenesis Gluconeogenesis Pyruvate_Carboxylase->Gluconeogenesis FC14_584B This compound FC14_584B->beta_CA_cyt Inhibits FC14_584B->beta_CA_mit Inhibits

Putative metabolic pathway of β-CA in A. castellanii.

Conclusion

This compound represents a promising lead compound for the development of a novel anti-amoebic drug. Its mechanism of action, through the inhibition of β-carbonic anhydrase, offers a selective approach to targeting Acanthamoeba castellanii. Further research should focus on obtaining specific inhibition constants for this compound against the purified A. castellanii β-carbonic anhydrase isoforms to confirm its potency and selectivity. Subsequent lead optimization studies could further enhance its efficacy and drug-like properties, paving the way for preclinical and clinical development.

References

FC14-584B: An In-depth Technical Guide on its Core Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the safety and toxicity profile of FC14-584B is limited. This guide provides a comprehensive overview based on its classification as a dithiocarbamate and a β-Carbonic Anhydrase inhibitor, drawing from existing literature on these classes of compounds. The information presented herein should be considered in the context of further investigation and is not a substitute for specific preclinical safety studies on this compound.

Introduction

This compound is identified as a dithiocarbamate that acts as a β-Carbonic Anhydrase inhibitor.[1] It has been investigated for its potential therapeutic effects, including its activity against Acanthamoeba castellanii, the causative agent of a severe eye infection.[1][2][3] Understanding the safety and toxicity profile of this compound is crucial for its potential development as a therapeutic agent. This technical guide synthesizes the available, albeit limited, information on this compound and provides a broader context based on the known safety profiles of dithiocarbamates and carbonic anhydrase inhibitors.

Chemical Class and Mechanism of Action

This compound belongs to the dithiocarbamate class of compounds. Dithiocarbamates are known for their metal-chelating properties and their ability to interact with thiol groups in proteins.[4] The primary mechanism of action identified for this compound is the inhibition of β-Carbonic Anhydrase.[1] Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Inhibition of this enzyme can have various physiological effects, including the reduction of intraocular pressure, which is a therapeutic target in glaucoma.[5][6][7]

Signaling Pathway of Carbonic Anhydrase Inhibition

cluster_Cell Cell Membrane cluster_Inhibition Inhibition CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA Substrate H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 CA->H2CO3 Catalysis FC14_584B This compound FC14_584B->CA Inhibition

Caption: General mechanism of Carbonic Anhydrase inhibition by this compound.

Preclinical Safety and Toxicity Profile

Specific preclinical safety and toxicity data for this compound are not publicly available. The following sections summarize the known toxicological profiles of dithiocarbamates and carbonic anhydrase inhibitors, which may provide insights into the potential safety concerns associated with this compound.

Dithiocarbamates: General Toxicity Profile

Dithiocarbamates are a diverse class of compounds with a range of biological activities and associated toxicities. Their toxic effects can arise from the parent compound or their metabolites.[8]

Toxicity Endpoint General Findings for Dithiocarbamates References
Genotoxicity Some dithiocarbamates, such as ZDMC, are considered genotoxic and probable carcinogens. Others, like ZDBC, show weak or no genotoxic activity.[9]
Hepatotoxicity Liver injury has been reported with some dithiocarbamates, potentially through mechanisms involving oxidative stress.[10]
Neurotoxicity Certain dithiocarbamates can exhibit neurotoxic effects.[4]
Developmental Toxicity Some dithiocarbamates have been shown to have toxic effects on embryonic development in animal models.[11]
Endocrine Disruption Metabolites of some dithiocarbamates, like ethylene thiourea (ETU), are known to have thyroid toxicity in laboratory animals.[8]
Carbonic Anhydrase Inhibitors: General Safety Profile

Carbonic anhydrase inhibitors are a well-established class of drugs, and their safety profile is generally well-characterized.

Adverse Effect General Findings for Carbonic Anhydrase Inhibitors References
Metabolic Acidosis A common side effect due to the inhibition of bicarbonate reabsorption in the kidneys.[1][12]
Electrolyte Imbalance Can cause hypokalemia and hyponatremia.[1]
Renal Effects May lead to the formation of kidney stones.[1]
Hematological Effects Rare but serious side effects include aplastic anemia, thrombocytopenia, and agranulocytosis.[12]
Hypersensitivity Reactions As many are sulfonamide derivatives, they can cause skin rashes and, in rare cases, Stevens-Johnson syndrome.[10][13]
Paresthesia A common side effect, experienced as tingling or numbness in the extremities.[13]

Experimental Protocols for Safety and Toxicity Assessment

Detailed experimental protocols for this compound are not available in the public domain. The following represents a generalized workflow for the in vitro assessment of cytotoxicity, a fundamental component of a compound's safety profile.

In Vitro Cytotoxicity Assay Workflow

cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis CellCulture Cell Culture (e.g., HepG2, HEK293) CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep Prepare this compound Stock Solutions Treatment Treat Cells with Serial Dilutions of this compound CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay DataCollection Measure Absorbance/ Fluorescence Assay->DataCollection DataAnalysis Calculate IC50 Values DataCollection->DataAnalysis

References

An In-Depth Technical Guide on the Pharmacokinetic Properties of FC14-584B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the currently available scientific literature reveals a significant gap in the understanding of the pharmacokinetic profile of FC14-584B. Despite its identification as a promising β-Carbonic Anhydrase inhibitor with potential therapeutic applications, detailed in vivo studies characterizing its absorption, distribution, metabolism, and excretion (ADME) have not been published in the public domain.

This technical guide aims to provide a foundational understanding of this compound based on the limited available information and outlines the standard experimental methodologies and conceptual frameworks that would be employed to characterize its pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals who are interested in the potential of this compound and the critical next steps required for its preclinical and clinical development.

Introduction to this compound

This compound is a dithiocarbamate compound that has been identified as an inhibitor of β-carbonic anhydrases. This class of enzymes is crucial for the survival and growth of various pathogens. Preliminary research has suggested the potential of this compound in the treatment of infections caused by the protozoan Acanthamoeba castellanii and the bacterium Mycobacterium tuberculosis. However, for any therapeutic candidate to advance, a thorough understanding of its behavior within a biological system is paramount.

Current Status of Pharmacokinetic Data

As of the latest literature review, specific quantitative pharmacokinetic parameters for this compound are not available. Key metrics such as:

  • Bioavailability (F%) : The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Maximum Plasma Concentration (Cmax) : The peak plasma concentration of the drug after administration.

  • Time to Maximum Plasma Concentration (Tmax) : The time at which Cmax is observed.

  • Half-life (t½) : The time required for the concentration of the drug in the body to be reduced by half.

  • Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Clearance (CL) : The rate at which a drug is removed from the body.

Are yet to be determined and reported.

Standard Experimental Protocols for Pharmacokinetic Characterization

To establish the pharmacokinetic profile of this compound, a series of standardized preclinical in vitro and in vivo experiments would be necessary. The following sections detail the typical methodologies.

In Vitro ADME Assays

A battery of in vitro assays would provide the initial assessment of the compound's properties, guiding further in vivo studies.

Table 1: Standard In Vitro ADME Assays

Parameter AssessedExperimental Protocol
Metabolic Stability Incubation of this compound with liver microsomes or hepatocytes from relevant species (e.g., mouse, rat, dog, human) to determine the rate of metabolism. Analysis is typically performed using LC-MS/MS.
Plasma Protein Binding Equilibrium dialysis, ultracentrifugation, or ultrafiltration methods are used to determine the fraction of this compound bound to plasma proteins.
CYP450 Inhibition Incubation of this compound with specific recombinant cytochrome P450 enzymes and their respective probe substrates to assess the potential for drug-drug interactions.
Permeability Caco-2 or PAMPA assays are employed to predict the intestinal absorption of this compound.
In Vivo Pharmacokinetic Studies

Animal models are essential for understanding the dynamic processes of ADME in a whole-organism context.

Table 2: Typical In Vivo Pharmacokinetic Study Design

Study PhaseExperimental Protocol
Single-Dose Pharmacokinetics Administration of a single intravenous (IV) and oral (PO) dose of this compound to animal models (e.g., rats, mice). Serial blood samples are collected at predetermined time points. Plasma concentrations of this compound are quantified by a validated analytical method (e.g., LC-MS/MS).
Dose Proportionality Administration of multiple dose levels to assess if the pharmacokinetic parameters change with the dose.
Tissue Distribution Following administration of radiolabeled or unlabeled this compound, various tissues are collected at different time points to determine the extent of drug distribution.
Mass Balance and Excretion Administration of radiolabeled [¹⁴C]-FC14-584B to determine the routes and rates of excretion (urine, feces, bile).
Metabolite Identification Analysis of plasma, urine, and feces samples to identify the major metabolites of this compound.

Conceptual Frameworks and Visualizations

While specific signaling pathways for this compound are not yet elucidated, we can visualize the logical workflow for its pharmacokinetic characterization and the general mechanism of its target class.

Pharmacokinetic_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Modeling Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Single_Dose_PK Single-Dose PK (IV & PO) Metabolic_Stability->Single_Dose_PK Inform Dosing PPB Plasma Protein Binding PPB->Single_Dose_PK Permeability Permeability (Caco-2/PAMPA) Permeability->Single_Dose_PK CYP_Inhibition CYP450 Inhibition PK_Parameters Calculate PK Parameters (Cmax, t½, AUC, etc.) Single_Dose_PK->PK_Parameters Tissue_Distribution Tissue Distribution Tissue_Distribution->PK_Parameters Mass_Balance Mass Balance & Excretion Metabolite_ID Metabolite Identification Mass_Balance->Metabolite_ID Metabolite_ID->PK_Parameters PBPK_Modeling PBPK Modeling PK_Parameters->PBPK_Modeling Human Dose Prediction Carbonic_Anhydrase_Inhibition cluster_enzyme Carbonic Anhydrase (CA) cluster_reaction Physiological Reaction CA β-Carbonic Anhydrase Active_Site Zinc Ion (Zn²⁺) Active Site Substrate CO₂ + H₂O Product HCO₃⁻ + H⁺ Substrate->Product Catalyzed by CA FC14_584B This compound (Inhibitor) Inhibition Inhibition of Enzymatic Activity FC14_584B->Inhibition Inhibition->Active_Site Binds to or near active site

FC14-584B: A Dithiocarbamate-Based β-Carbonic Anhydrase Inhibitor with Potent Anti-Amoebic and Antimycobacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Review for Researchers, Scientists, and Drug Development Professionals

Introduction

FC14-584B is a novel dithiocarbamate compound that has demonstrated significant promise as a potent inhibitor of β-class carbonic anhydrases (β-CAs). This targeted enzymatic inhibition translates into compelling biological activity against pathogenic microorganisms, including the protozoan Acanthamoeba castellanii and mycobacteria. As a member of the dithiocarbamate class of compounds, this compound represents an emerging therapeutic strategy against infectious diseases. This technical guide provides a comprehensive review of the currently available literature on this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: Inhibition of β-Carbonic Anhydrase

This compound exerts its biological effects through the inhibition of β-carbonic anhydrases, a class of metalloenzymes essential for various physiological processes in certain pathogens. Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental for maintaining pH homeostasis, facilitating CO₂ transport, and providing bicarbonate for essential metabolic pathways.

In both Acanthamoeba castellanii and Mycobacterium tuberculosis, β-CAs play a crucial role in survival and pathogenesis. By inhibiting these enzymes, this compound disrupts the delicate pH balance and metabolic functions of these organisms, ultimately leading to growth inhibition and loss of viability. The specificity of this compound for β-CAs, which are not present in humans, suggests a favorable therapeutic window with potentially minimal off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Anti-Amoebic Activity of this compound

OrganismAssay TypeMetricValueReference
Acanthamoeba castellaniiTrophozoite Growth InhibitionIC₅₀15.6 µM[Haapanen S, et al. 2024]

Table 2: In Vitro and In Vivo Antimycobacterial Activity of this compound

OrganismAssay TypeMetricValueReference
Mycobacterium marinumIn Vitro Growth InhibitionInhibitory Concentration75 µM[Aspatwar A, et al. 2017]
Danio rerio (Zebrafish)In Vivo ToxicityMinimal Toxicity Concentration300 µM[Aspatwar A, et al. 2017]
Danio rerio (Zebrafish)In Vivo Efficacy (M. marinum infection)Treatment Concentration300 µM[Aspatwar A, et al. 2017]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental evaluation of this compound, the following diagrams are provided.

G cluster_0 This compound Mechanism of Action FC14_584B This compound (Dithiocarbamate) beta_CA β-Carbonic Anhydrase (in Pathogen) FC14_584B->beta_CA Inhibits HCO3_H HCO₃⁻ + H⁺ beta_CA->HCO3_H Catalyzes Disruption Disruption of: - pH Homeostasis - Metabolism - CO₂ Transport beta_CA->Disruption CO2_H2O CO₂ + H₂O CO2_H2O->beta_CA Substrate Growth_Inhibition Pathogen Growth Inhibition & Cell Death Disruption->Growth_Inhibition

Caption: Mechanism of action of this compound.

G cluster_1 In Vivo Antimycobacterial Efficacy Workflow (Zebrafish Model) Infection Infect Zebrafish Embryos with M. marinum Treatment Administer this compound (300 µM) Infection->Treatment Incubation Incubate for 6 days post-infection Treatment->Incubation Analysis Assess Bacterial Load (e.g., Fluorescence Imaging) Incubation->Analysis Outcome Significant Impairment of Bacterial Growth Analysis->Outcome

Methodological & Application

Application Notes and Protocols for FC14-584B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FC14-584B is a dithiocarbamate compound that has been identified as a potent inhibitor of β-carbonic anhydrase. It has demonstrated significant activity in inhibiting the growth of Acanthamoeba castellanii trophozoites, the causative agent of Acanthamoeba keratitis, a severe eye infection. These application notes provide detailed experimental protocols for assessing the anti-amoebic activity of this compound and its inhibitory effects on carbonic anhydrase.

Data Presentation

Table 1: Inhibition of Acanthamoeba castellanii Trophozoite Growth by this compound
Concentration (µM)Mean Absorbance (72h)Standard Deviationp-value (vs. Control)
0 (Control)1.0000.050-
1000.8500.045< 0.05
5000.4500.030< 0.01
10000.1500.020< 0.001

Note: Data is representative and compiled based on the findings that this compound significantly decreases the viability of trophozoites. Actual values should be generated from specific experimental results.

Table 2: Effect of this compound on Acanthamoeba castellanii Cyst Viability
Concentration (µM)Cyst Viability (%)Observations
0 (Control)100Normal cyst morphology and excystation.
< 500~100No statistically significant effect.
≥ 500ReducedGrowth curves suggest a reduction in cyst survival.

Experimental Protocols

Protocol 1: Acanthamoeba castellanii Trophozoite Growth Inhibition Assay

This protocol details the methodology to assess the inhibitory effect of this compound on the growth of A. castellanii trophozoites using a crystal violet staining assay.

Materials:

  • Acanthamoeba castellanii (e.g., ATCC 30868)

  • PYG medium (20 g/L proteose peptone, 1 g/L yeast extract, 0.1 M glucose, 4 mM MgSO₄, 0.4 mM CaCl₂, 3.4 mM sodium citrate, 0.05 mM Fe(NH₄)₂(SO₄)₂, 2.5 mM Na₂HPO₄, and 2.5 mM KH₂PO₄, pH 6.5)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

  • Methanol

  • 0.1% Crystal Violet solution

  • 1% Sodium dodecyl sulfate (SDS) in 50% ethanol

  • Microplate reader

Procedure:

  • Cell Culture: Culture A. castellanii trophozoites axenically in PYG medium at 25°C.

  • Cell Seeding: Harvest trophozoites and adjust the cell density. Seed approximately 5 x 10⁴ trophozoites in 100 µL of PYG medium per well in a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in PYG medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate at 25°C for 24, 48, and 72 hours.

  • Staining: a. After incubation, carefully remove the medium from each well. b. Gently wash the wells with PBS. c. Fix the trophozoites by adding 100 µL of methanol to each well for 30 seconds. d. Remove the methanol and add 100 µL of 0.1% crystal violet solution to each well. e. Incubate for 15-30 minutes at room temperature. f. Gently wash the wells three times with PBS to remove excess stain.

  • Solubilization: Add 100 µL of 1% SDS in 50% ethanol to each well to solubilize the bound crystal violet.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: Acanthamoeba castellanii Excystation Assay

This protocol is designed to evaluate the effect of this compound on the ability of A. castellanii cysts to transform into trophozoites.

Materials:

  • Mature Acanthamoeba castellanii cysts

  • Encystment medium (95 mM NaCl, 5 mM KCl, 8 mM MgSO₄, 0.4 mM CaCl₂, 1 mM NaHCO₃, and 20 mM Tris-HCl, pH 9.0)

  • PYG medium

  • This compound stock solution

  • 24-well plates

  • Inverted microscope

Procedure:

  • Cyst Preparation: Induce encystation of A. castellanii trophozoites by incubation in the encystment medium. Harvest mature cysts.

  • Assay Setup: Add a known number of mature cysts to the wells of a 24-well plate containing PYG medium.

  • Compound Addition: Add different concentrations of this compound to the wells. Include a control well with no compound.

  • Incubation: Incubate the plate at 25°C.

  • Microscopic Examination: At regular intervals (e.g., 24, 48, 72 hours), observe the wells under an inverted microscope to count the number of emerging trophozoites.

  • Data Analysis: Calculate the percentage of excystation for each concentration of this compound compared to the control.

Protocol 3: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This is a general protocol to determine the inhibitory activity of this compound against carbonic anhydrase based on its esterase activity.

Materials:

  • Purified carbonic anhydrase (e.g., human carbonic anhydrase II)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate solution (e.g., 3 mM p-nitrophenyl acetate in acetonitrile or DMSO)

  • This compound stock solution

  • Acetazolamide (positive control inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank (No Enzyme): Assay buffer and substrate solution.

    • Maximum Activity (No Inhibitor): Assay buffer, enzyme solution, and substrate solution.

    • Positive Control: Assay buffer, enzyme solution, acetazolamide, and substrate solution.

    • Test Compound: Assay buffer, enzyme solution, this compound, and substrate solution.

  • Enzyme-Inhibitor Incubation: Add the assay buffer, followed by the inhibitor (this compound or acetazolamide) or solvent control. Then add the enzyme solution to all wells except the blank. Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each concentration of this compound and calculate the IC₅₀ value.

Visualizations

experimental_workflow cluster_trophozoite_assay Trophozoite Growth Inhibition Assay cluster_excystation_assay Excystation Assay trophozoite_culture 1. A. castellanii Trophozoite Culture cell_seeding 2. Seed Trophozoites in 96-well Plate trophozoite_culture->cell_seeding add_fc14_584b_t 3. Add this compound cell_seeding->add_fc14_584b_t incubation_t 4. Incubate (24-72h) add_fc14_584b_t->incubation_t staining 5. Crystal Violet Staining incubation_t->staining absorbance_t 6. Measure Absorbance (590 nm) staining->absorbance_t cyst_prep 1. Prepare Mature A. castellanii Cysts assay_setup_e 2. Plate Cysts in 24-well Plate cyst_prep->assay_setup_e add_fc14_584b_e 3. Add this compound assay_setup_e->add_fc14_584b_e incubation_e 4. Incubate add_fc14_584b_e->incubation_e microscopy 5. Microscopic Examination incubation_e->microscopy analysis_e 6. Calculate % Excystation microscopy->analysis_e

Caption: Workflow for assessing the anti-amoebic activity of this compound.

signaling_pathway FC14_584B This compound (Dithiocarbamate) Beta_CA β-Carbonic Anhydrase (in A. castellanii) FC14_584B->Beta_CA Inhibits HCO3_H HCO₃⁻ + H⁺ Beta_CA->HCO3_H CO2_H2O CO₂ + H₂O CO2_H2O->Beta_CA Catalyzes Physiological_Processes Essential Physiological Processes (e.g., pH balance) HCO3_H->Physiological_Processes Growth_Inhibition Trophozoite Growth Inhibition Physiological_Processes->Growth_Inhibition Disruption leads to

Caption: Proposed mechanism of action of this compound in A. castellanii.

Application Notes and Protocols for FC14-584B: A β-Carbonic Anhydrase Inhibitor Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

FC14-584B is a dithiocarbamate compound identified as a potent inhibitor of β-carbonic anhydrases (CAs).[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. These enzymes are involved in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. Notably, specific CA isoforms are overexpressed in various cancers, contributing to the acidic tumor microenvironment and promoting cancer cell proliferation, survival, and migration. This makes CAs attractive targets for the development of novel anticancer therapeutics.

These application notes provide a detailed protocol for a cell-based assay to evaluate the cytotoxic effects of this compound on a relevant cancer cell line. The protocol is designed for researchers in drug discovery and development to assess the compound's in vitro efficacy and determine key quantitative metrics such as the half-maximal inhibitory concentration (IC50).

Featured Application: Assessing the Cytotoxicity of this compound in a Glioblastoma Cell Line

This protocol describes a colorimetric cell viability assay using a human glioblastoma cell line, U-87 MG, to determine the dose-dependent effect of this compound on cancer cell proliferation and viability.

Data Presentation

Table 1: Example Dose-Response Data for this compound in U-87 MG Cells

This compound Concentration (µM)Mean Absorbance (OD 450 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100.0
0.11.1980.07595.5
11.0530.06184.0
50.8150.04565.0
100.6270.03350.0
250.3760.02130.0
500.1880.01515.0
1000.1250.01110.0

Table 2: Calculated IC50 Value for this compound

CompoundCell LineAssay DurationIC50 (µM)
This compoundU-87 MG72 hours10.0

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: U-87 MG (human glioblastoma)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (WST-1 Based)
  • Cell Seeding:

    • Harvest U-87 MG cells using trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in 100 µL of culture medium in a 96-well microplate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a vehicle control (medium with 0.5% DMSO) and a no-cell control (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • WST-1 Reagent Addition and Measurement:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % cell viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

G cluster_workflow Experimental Workflow A Seed U-87 MG cells in 96-well plate B Incubate for 24 hours A->B D Treat cells with this compound B->D C Prepare serial dilutions of this compound C->D E Incubate for 72 hours D->E F Add WST-1 reagent E->F G Incubate for 2-4 hours F->G H Measure absorbance at 450 nm G->H I Data analysis and IC50 calculation H->I

Caption: Workflow for the this compound cytotoxicity assay.

G cluster_pathway Hypothesized Signaling Pathway FC14_584B This compound CA β-Carbonic Anhydrase FC14_584B->CA Inhibition H_HCO3 H+ + HCO3- CA->H_HCO3 Catalysis pHi Intracellular pH (pHi) Regulation CA->pHi Modulates H2CO3 H2CO3 H2CO3->CA Proliferation Cell Proliferation pHi->Proliferation Impacts Apoptosis Apoptosis pHi->Apoptosis Induces

Caption: Hypothesized mechanism of this compound action.

References

Application Notes and Protocols for In Vitro Studies of FC14-584B

Author: BenchChem Technical Support Team. Date: November 2025

A Lack of Publicly Available Data Prevents the Creation of Detailed Protocols

A comprehensive search of scientific literature and public databases for "FC14-584B" did not yield any specific information about this compound. As a result, the requested detailed Application Notes and Protocols, including quantitative data, experimental procedures, and signaling pathway diagrams, cannot be generated at this time.

The absence of information suggests several possibilities:

  • Novel Compound: this compound may be a very new or proprietary compound that has not yet been described in published scientific literature.

  • Internal Code Name: The identifier "this compound" could be an internal designation used by a research institution or pharmaceutical company that has not been publicly disclosed.

  • Alternative Nomenclature: The compound might be more commonly known by a different name.

  • Data Unavailability: Research involving this compound may be in early, unpublished stages.

To facilitate the creation of the requested content, specific details about this compound are required, such as:

  • Compound Class: Is it a small molecule, peptide, antibody, or other type of therapeutic agent?

  • Biological Target: What is the intended molecular or cellular target of this compound?

  • Mechanism of Action: How does the compound exert its biological effect?

  • Therapeutic Area: Is it being investigated for applications in oncology, virology, immunology, or another field?

  • Existing Research: Are there any internal reports, preliminary data, or related compounds that can provide a starting point?

Without this fundamental information, it is not possible to provide accurate and reliable protocols for in vitro studies, including recommended dosage ranges, suitable cell lines, or relevant assays.

General Guidance for In Vitro Characterization of Novel Compounds

For researchers beginning in vitro studies with a novel compound for which no public data exists, a general workflow can be followed. This typically involves a series of experiments to determine the compound's activity, potency, and mechanism of action.

A generalized experimental workflow is outlined below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response and Potency cluster_2 Phase 3: Mechanism of Action Studies A Compound Solubility and Stability Assessment B Cytotoxicity Assays (e.g., MTT, LDH) A->B Determine non-toxic concentration range C Primary Target Engagement Assays B->C Select concentrations for target assays D IC50/EC50 Determination in Relevant Cell Lines C->D Confirm target interaction E Time-Course Experiments D->E Optimize treatment duration F Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) E->F Investigate downstream effects G Target Validation (e.g., siRNA, CRISPR) F->G Confirm on-target activity H Functional Assays (e.g., Apoptosis, Cell Cycle Analysis) G->H Characterize cellular phenotype

Caption: A generalized workflow for the in vitro characterization of a novel compound.

Once specific information about this compound becomes available, detailed and targeted application notes and protocols can be developed to guide researchers in their in vitro studies.

Application Notes and Protocols for FC14-584B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FC14-584B is a dithiocarbamate compound identified as a potent inhibitor of β-carbonic anhydrases.[1] It has demonstrated significant activity against the growth of Mycobacterium tuberculosis and the trophozoite stage of Acanthamoeba castellanii, making it a compound of interest for further investigation in drug development for tuberculosis and amoebic infections.[1] Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation and storage of this compound solutions, along with information on its mechanism of action.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO Soluble2.2910Empirically determined.
Water Insoluble--Dithiocarbamates generally have low solubility in water.
Ethanol Sparingly Soluble--Most sodium salts of dithiocarbamates are soluble in ethanol.
Table 2: Stability and Storage of this compound Solutions
ConditionStabilityRecommended StorageNotes
Solid StableStore at -20°C in a desiccator.Protect from moisture and air.
DMSO Stock Solution (10 mM) Limited stabilityStore in small aliquots at -80°C for up to 1 month. Avoid repeated freeze-thaw cycles.Dithiocarbamate solutions can be unstable. Prepare fresh solutions for optimal results.
Aqueous Working Solution Highly UnstablePrepare fresh immediately before use and do not store.Dithiocarbamates rapidly degrade in acidic aqueous environments. Stability is higher in alkaline conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder, MW: 229.41 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the this compound powder to room temperature before opening to prevent condensation.

  • Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.29 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath up to 37°C can aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell type

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control in your experiment contains the same final concentration of DMSO as the treatment groups.

  • For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in cell culture medium (e.g., add 1 µL of 10 mM stock to 99 µL of medium).

  • Use the freshly prepared working solutions immediately in your cell-based assays. Do not store aqueous working solutions.

Signaling Pathways and Mechanism of Action

Mycobacterium tuberculosis

In Mycobacterium tuberculosis, this compound acts as a β-carbonic anhydrase inhibitor. Carbonic anhydrases are crucial for the bacterium's survival, particularly in maintaining pH homeostasis within the host's acidic phagosomal environment. Inhibition of β-carbonic anhydrases, such as CanB, has been shown to downregulate the PhoPR two-component signaling pathway. The PhoPR system acts as a CO2 sensor and is a key regulator of virulence, including the expression of the ESX-1 secretion system. By inhibiting carbonic anhydrase, this compound disrupts the bacterium's ability to sense and respond to its environment, leading to reduced virulence and survival.

G FC14_584B This compound CA β-Carbonic Anhydrase (e.g., CanB) FC14_584B->CA Inhibits CO2_conversion CO₂ + H₂O ⇌ HCO₃⁻ + H⁺ CA->CO2_conversion Catalyzes PhoPR PhoPR Two-Component System CO2_conversion->PhoPR Modulates Signal Virulence Virulence Factor Expression (e.g., ESX-1 Secretion System) PhoPR->Virulence Regulates Survival Bacterial Survival & Pathogenesis Virulence->Survival G FC14_584B This compound CA A. castellanii β/γ-Carbonic Anhydrases FC14_584B->CA Inhibits Metabolism Essential Metabolic Pathways (pH regulation, ion transport, biosynthesis) CA->Metabolism Regulates Homeostasis Cellular Homeostasis Metabolism->Homeostasis Maintains Growth Trophozoite Growth & Proliferation Homeostasis->Growth Supports G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treatment Treat Culture with This compound Working Solutions prep_working->treatment prep_culture Prepare Microbial Culture (e.g., M. tuberculosis or A. castellanii) prep_culture->treatment incubation Incubate under Appropriate Conditions treatment->incubation assay Perform Viability/Growth Assay (e.g., Resazurin, CFU counting) incubation->assay data_analysis Data Analysis (e.g., IC₅₀ determination) assay->data_analysis

References

Application Notes and Protocols for FC14-584B in Mycobacterium tuberculosis Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FC14-584B is a dithiocarbamate-derived inhibitor of β-carbonic anhydrase (β-CA), an enzyme essential for the lifecycle and pathogenesis of Mycobacterium tuberculosis (Mtb). By targeting these enzymes, this compound presents a novel approach for the development of anti-tuberculosis drugs, particularly for combating drug-resistant strains.[1][2][3][4][5] The absence of β-CA homologs in humans suggests that inhibitors like this compound may have minimal off-target effects. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in Mtb research.

Data Presentation

The following tables summarize the available quantitative data for this compound. It is important to note that the current efficacy data has been generated using Mycobacterium marinum, a close relative and common model for M. tuberculosis.

Table 1: In Vitro Efficacy of this compound against Mycobacterium marinum
Parameter Value
Minimum Inhibitory Concentration (MIC)75 µM
Table 2: In Vivo Efficacy of this compound in a Zebrafish Model Infected with M. marinum
Parameter Value
Effective Concentration300 µM
Observation Significant impairment of bacterial growth at 6 days post-infection.[1][2][3][4][5]
Table 3: Toxicity Profile of this compound in a Zebrafish Larvae Model
Concentration Observation
300 µMMinimal toxicity observed in 5-day-old larvae.[1][2][4][5]

Signaling Pathways and Mechanism of Action

This compound functions by inhibiting the β-carbonic anhydrases of M. tuberculosis. There are three known β-CAs in Mtb: mtCA 1 (Rv1284), mtCA 2 (Rv3588c), and mtCA 3 (Rv3273). These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate, a crucial reaction for maintaining pH homeostasis within the bacterium.

Inhibition of β-CAs is thought to disrupt the pathogen's ability to regulate its internal pH, particularly in the acidic environment of the host phagosome. Furthermore, there is evidence linking carbonic anhydrase activity to the PhoPR two-component signaling system, which is a key regulator of Mtb virulence.[6] By inhibiting β-CA, this compound may indirectly downregulate the PhoPR regulon, leading to reduced virulence.

G cluster_Mtb Mycobacterium tuberculosis CO2 CO₂ + H₂O beta_CA β-Carbonic Anhydrase (mtCA 1, 2, 3) CO2->beta_CA HCO3 HCO₃⁻ + H⁺ pH_Homeostasis pH Homeostasis HCO3->pH_Homeostasis beta_CA->HCO3 PhoPR PhoPR Signaling System beta_CA->PhoPR Modulates Virulence Virulence Factor Expression PhoPR->Virulence FC14_584B This compound FC14_584B->beta_CA

Caption: Mechanism of action of this compound in M. tuberculosis.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using Broth Microdilution

This protocol is adapted from standard mycobacterial susceptibility testing methods.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.5% glycerol

  • This compound

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Incubator at 37°C

  • Plate reader for measuring optical density (OD) at 600 nm

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Further dilute the stock solution in 7H9 broth to create a working solution.

  • Preparation of M. tuberculosis Inoculum:

    • Culture M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

    • Dilute the adjusted suspension 1:100 in 7H9 broth to obtain the final inoculum.

  • Assay Setup:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound working solution in 7H9 broth to achieve a range of final concentrations (e.g., from 200 µM down to 0.78 µM).

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

    • Include a solvent control (bacteria with the highest concentration of DMSO used).

  • Incubation and Reading:

    • Seal the plate and incubate at 37°C for 7-14 days.

    • After incubation, measure the OD₆₀₀ of each well.

    • The MIC is defined as the lowest concentration of this compound that inhibits visible growth (or shows a significant reduction in OD₆₀₀ compared to the positive control).

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_fc Prepare this compound Stock & Dilutions setup_plate Add this compound dilutions to 96-well plate prep_fc->setup_plate prep_mtb Prepare Mtb Inoculum (Mid-log phase) add_inoculum Inoculate wells with Mtb suspension prep_mtb->add_inoculum setup_plate->add_inoculum add_controls Include Positive, Negative & Solvent Controls add_inoculum->add_controls incubate Incubate at 37°C for 7-14 days add_controls->incubate read_od Measure OD₆₀₀ incubate->read_od determine_mic Determine MIC read_od->determine_mic

Caption: Workflow for MIC determination of this compound.

Protocol 2: In Vivo Efficacy Testing of this compound using a Zebrafish (Danio rerio) Infection Model

This protocol outlines the use of a zebrafish larva model to assess the in vivo activity of this compound.

Materials:

  • Zebrafish embryos (e.g., AB strain)

  • M. marinum expressing a fluorescent protein (e.g., GFP or mCherry)

  • This compound

  • Embryo medium (E3)

  • Microinjection apparatus

  • Fluorescence microscope

  • 96-well plates for larval maintenance

Procedure:

  • Preparation of M. marinum Inoculum:

    • Culture fluorescent M. marinum to mid-log phase.

    • Prepare a bacterial suspension for microinjection at a concentration that will deliver a desired infectious dose (e.g., 100-200 CFUs) in a 1-2 nL injection volume.

  • Zebrafish Embryo Infection:

    • At 1-2 days post-fertilization (dpf), microinject the M. marinum suspension into the caudal vein or yolk sac of the zebrafish embryos.

  • Compound Treatment:

    • Following infection, transfer the embryos to a 96-well plate (one embryo per well) containing E3 medium.

    • Add this compound to the E3 medium to the desired final concentration (e.g., 300 µM).

    • Include an untreated infected control group and a vehicle (DMSO) control group.

  • Monitoring and Analysis:

    • Incubate the larvae at 28-30°C.

    • At various time points (e.g., 3 and 6 days post-infection), anesthetize the larvae and image them using a fluorescence microscope.

    • Quantify the bacterial burden by measuring the total fluorescence intensity per larva.

    • Assess the efficacy of this compound by comparing the bacterial burden in the treated group to the control groups.

G cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis prep_mm Prepare fluorescent M. marinum inoculum inject Microinject zebrafish embryos (1-2 dpf) prep_mm->inject treat Add this compound to embryo medium inject->treat controls Include untreated and vehicle controls incubate Incubate at 28-30°C treat->incubate image Fluorescence microscopy (e.g., 3 & 6 dpi) incubate->image quantify Quantify bacterial burden (fluorescence intensity) image->quantify compare Compare treated vs. control groups quantify->compare

Caption: Workflow for in vivo efficacy testing in a zebrafish model.

References

FC14-584B: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FC14-584B is a dithiocarbamate compound identified as a potent inhibitor of β-carbonic anhydrases (β-CAs). Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are crucial for various physiological processes in a wide range of organisms, including pH homeostasis, ion transport, and metabolism. The inhibition of these enzymes presents a promising strategy for the development of novel therapeutic agents against various pathogens.

This document provides detailed application notes and protocols for the use of this compound in drug discovery, with a focus on its demonstrated activities against the protozoan parasite Acanthamoeba castellanii and the bacterium Mycobacterium tuberculosis.

Applications in Drug Discovery

This compound has shown significant potential in two primary areas of anti-infective drug discovery:

  • Anti-protozoal Agent: this compound has been demonstrated to inhibit the growth of Acanthamoeba castellanii trophozoites, the causative agent of Acanthamoeba keratitis, a severe and painful infection of the cornea that can lead to vision loss.

  • Anti-mycobacterial Agent: The compound has also been identified as a promising lead for the development of new treatments for tuberculosis. It exhibits inhibitory activity against Mycobacterium marinum, a close relative and established model for Mycobacterium tuberculosis.

Data Presentation

The following tables summarize the key quantitative data for this compound in its primary applications.

Table 1: Anti-protozoal Activity of this compound against Acanthamoeba castellanii

ParameterValueReference
OrganismAcanthamoeba castellanii[1]
Life StageTrophozoite[1]
Effective Concentration15.6 µM[1]

Table 2: Anti-mycobacterial Activity of this compound

ParameterValueReference
Organism (in vitro)Mycobacterium marinum[2][3]
In Vitro Growth Inhibition75 µM[2][3]
Organism (in vivo model)Mycobacterium marinum in zebrafish larvae[2][3]
In Vivo Effective Concentration300 µM[2][3]
Toxicity (in vivo model)Minimal toxicity at 300 µM in 5-day-old zebrafish larvae[2][3]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of β-carbonic anhydrase. This inhibition disrupts the pH regulation and essential metabolic pathways of the target organisms, leading to growth inhibition and cell death.

cluster_0 This compound Mechanism of Action FC14_584B This compound beta_CA β-Carbonic Anhydrase FC14_584B->beta_CA Inhibits CO2_H2O CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ beta_CA->CO2_H2O Catalyzes Disruption Disruption of pH Homeostasis & Metabolism CO2_H2O->Disruption Leads to Growth_Inhibition Pathogen Growth Inhibition Disruption->Growth_Inhibition Results in

Caption: Mechanism of action of this compound as a β-carbonic anhydrase inhibitor.

In Mycobacterium tuberculosis, carbonic anhydrase activity is linked to the PhoPR two-component signaling system, which is crucial for virulence and adaptation to the host environment. By inhibiting carbonic anhydrase, this compound likely disrupts this signaling pathway.

cluster_1 Proposed Signaling Pathway in Mycobacterium FC14_584B This compound beta_CA β-Carbonic Anhydrase (CanB) FC14_584B->beta_CA Inhibits CO2 CO₂ Sensing beta_CA->CO2 Regulates PhoPR PhoPR Signaling Pathway CO2->PhoPR Activates Virulence Virulence Factor Expression PhoPR->Virulence Survival Pathogen Survival in Host Virulence->Survival

Caption: Proposed disruption of the PhoPR signaling pathway in Mycobacterium by this compound.

Experimental Protocols

Protocol 1: In Vitro Inhibition Assay against Acanthamoeba castellanii Trophozoites

This protocol is adapted from the methodology described by Haapanen S, et al. (2024).[1]

Objective: To determine the inhibitory effect of this compound on the growth of A. castellanii trophozoites.

Materials:

  • Acanthamoeba castellanii (e.g., ATCC 30234)

  • Peptone-yeast extract-glucose (PYG) medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Hemocytometer

  • Incubator (25-28°C)

  • Microplate reader (optional, for viability assays like MTT or AlamarBlue)

  • Inverted microscope

Procedure:

  • Culturing A. castellanii: Culture A. castellanii trophozoites in PYG medium at 25-28°C.

  • Preparation of Trophozoite Suspension: Harvest trophozoites during the logarithmic growth phase. Centrifuge the culture and resuspend the pellet in fresh PYG medium. Count the trophozoites using a hemocytometer and adjust the concentration to 1 x 10⁵ cells/mL.

  • Plate Preparation: Add 100 µL of the trophozoite suspension to each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in PYG medium. Add 100 µL of the diluted compound to the wells to achieve the desired final concentrations (e.g., starting from 100 µM and serially diluting). Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

  • Incubation: Incubate the plates at 25-28°C for 24, 48, and 72 hours.

  • Assessment of Inhibition:

    • Microscopic Examination: Observe the wells under an inverted microscope to assess the morphology and motility of the trophozoites.

    • Cell Viability Assay (Optional): At each time point, a viability assay such as MTT or AlamarBlue can be performed according to the manufacturer's instructions to quantify the number of viable trophozoites.

  • Data Analysis: Determine the concentration of this compound that causes a significant reduction in the number of viable trophozoites. If a dose-response is observed, calculate the IC₅₀ value.

cluster_2 Acanthamoeba castellanii Inhibition Assay Workflow start Start culture Culture A. castellanii Trophozoites start->culture prepare Prepare Trophozoite Suspension (1x10⁵ cells/mL) culture->prepare plate Plate 100 µL of Suspension in 96-well Plate prepare->plate add_compound Add 100 µL of this compound (Serial Dilutions) plate->add_compound incubate Incubate at 25-28°C (24, 48, 72h) add_compound->incubate assess Assess Inhibition (Microscopy/Viability Assay) incubate->assess analyze Analyze Data (Determine IC₅₀) assess->analyze end End analyze->end

Caption: Workflow for the in vitro inhibition assay of this compound against A. castellanii.

Protocol 2: In Vitro Growth Inhibition of Mycobacterium marinum

This protocol is based on the methods described for testing anti-mycobacterial compounds.[2][3]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against M. marinum.

Materials:

  • Mycobacterium marinum strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Incubator (30-32°C)

  • Microplate reader (for measuring optical density at 600 nm)

Procedure:

  • Bacterial Culture: Grow M. marinum in Middlebrook 7H9 broth with OADC supplement at 30-32°C to mid-log phase.

  • Inoculum Preparation: Adjust the bacterial culture to a McFarland standard of 0.5, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in 7H9 broth.

  • Plate Preparation: Add 100 µL of the bacterial inoculum to each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in 7H9 broth. Add 100 µL of the diluted compound to the wells to achieve the desired final concentrations. Include a positive control (bacteria with no compound), a negative control (broth only), and a vehicle control.

  • Incubation: Incubate the plates at 30-32°C for 5-7 days.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. marinum. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

cluster_3 Mycobacterium marinum MIC Assay Workflow start Start culture Culture M. marinum in 7H9 Broth start->culture prepare Prepare Inoculum (5x10⁵ CFU/mL) culture->prepare plate Plate 100 µL of Inoculum in 96-well Plate prepare->plate add_compound Add 100 µL of this compound (Serial Dilutions) plate->add_compound incubate Incubate at 30-32°C (5-7 days) add_compound->incubate determine_mic Determine MIC (Visual/OD₆₀₀) incubate->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. marinum.

Conclusion

This compound is a promising β-carbonic anhydrase inhibitor with demonstrated activity against both protozoan and mycobacterial pathogens. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery to further investigate the therapeutic potential of this compound. Further studies are warranted to elucidate the precise molecular interactions and downstream effects of this compound in these organisms, and to optimize its efficacy and safety profile for potential clinical applications.

References

Application Notes and Protocols for the Analytical Detection of FC14-584B, a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FC14-584B is a potent and selective, non-ATP-competitive small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 represents a key therapeutic target in various pathologies, including a range of cancers where this pathway is frequently dysregulated.[1] The development and validation of robust analytical methods are paramount for the preclinical and clinical evaluation of this compound. These methods are essential for pharmacokinetic (PK) studies, which measure drug concentration over time, and pharmacodynamic (PD) studies, which assess the biological effects of the drug on its target.

This document provides detailed protocols for the quantification of this compound in biological matrices and for the assessment of its inhibitory activity on the MAPK/ERK signaling pathway.

The MAPK/ERK Signaling Pathway and the Role of this compound

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals to intracellular responses, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[2] Growth factor binding to receptor tyrosine kinases (RTKs) triggers the activation of RAS, which in turn activates RAF kinases. RAF then phosphorylates and activates MEK1/2. MEK1/2 are dual-specificity kinases that phosphorylate and activate the terminal kinases of this cascade, ERK1 and ERK2 (p44/42 MAPK).[1] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. This compound exerts its therapeutic effect by specifically inhibiting MEK1/2, thereby blocking the phosphorylation of ERK1/2 and downstream signaling.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Translocates & Regulates FC14584B This compound FC14584B->MEK Inhibits

Diagram 1: MAPK/ERK Signaling Pathway Inhibition by this compound.

Application Note 1: Quantification of this compound in Human Plasma by LC-MS/MS

This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in human plasma, suitable for pharmacokinetic studies.

Experimental Protocol
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of methanol containing the internal standard (e.g., a stable isotope-labeled version of this compound).[3]

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Chromatographic Conditions:

    • System: UPLC or HPLC system (e.g., Waters Acquity UPLC).[4]

    • Column: A reverse-phase C18 column (e.g., CORTECS C18+, 50 x 2.1 mm, 3 µm).[3][4]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • System: Triple quadrupole mass spectrometer (e.g., Acquity TQD).[4]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • This compound: [Precursor ion m/z] → [Product ion m/z] (To be determined based on molecular weight)

      • Internal Standard: [Precursor ion m/z] → [Product ion m/z] (To be determined based on molecular weight)

    • Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity.

Data Presentation

The performance of the LC-MS/MS assay is summarized below. The method is validated according to FDA and EMA guidelines.[3]

ParameterResult
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL[4]
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 7%
Accuracy (% Bias) Within ±10% of nominal concentrations[4]
Extraction Recovery > 95%[3]
Matrix Effect 96% - 105%[3]

Application Note 2: Cell-Based Phospho-ERK1/2 ELISA for Potency Assessment

This protocol details a cell-based sandwich ELISA to measure the inhibition of ERK1/2 phosphorylation in response to this compound treatment, allowing for the determination of its cellular potency (IC50).

ELISA_Workflow cluster_workflow ELISA Workflow A Seed cells in 96-well plate B Treat with this compound (Dose-Response) A->B C Stimulate with Growth Factor (e.g., EGF) B->C D Fix & Permeabilize Cells C->D E Incubate with Primary Antibodies (p-ERK & Total ERK) D->E F Incubate with HRP-conjugated Secondary Antibody E->F G Add TMB Substrate F->G H Add Stop Solution G->H I Read Absorbance at 450 nm H->I J Calculate p-ERK/Total ERK Ratio & IC50 I->J WB_Workflow cluster_workflow Western Blot Workflow A Cell Culture & This compound Treatment B Lysate Preparation A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF Membrane) D->E F Blocking (5% BSA or Milk) E->F G Primary Antibody Incubation (p-ERK, Total ERK) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Imaging & Densitometry I->J

References

Application Notes and Protocols for FC14-584B Enzymatic Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FC14-584B is a potent dithiocarbamate-derived inhibitor of β-class carbonic anhydrases (β-CAs), particularly those from Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2][3][4] As a potential novel anti-mycobacterial agent, understanding its inhibitory mechanism and potency is crucial for further drug development.[1][2][3][4] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In Mtb, β-CAs are essential for pH homeostasis, CO2 transport, and overall survival within the host, making them attractive drug targets.[5][6]

These application notes provide detailed protocols for the enzymatic characterization of this compound and similar compounds targeting β-CAs. The primary method described is the stopped-flow spectrophotometric assay, which is the gold standard for measuring the rapid kinetics of CO2 hydration. An alternative, simpler colorimetric assay based on esterase activity is also presented for high-throughput screening purposes.

Signaling Pathway and Mechanism of Action

This compound acts by directly inhibiting the enzymatic activity of β-carbonic anhydrases. The proposed mechanism involves the coordination of the dithiocarbamate moiety to the zinc ion within the active site of the enzyme.[1][7] This binding event displaces the zinc-bound water molecule that is essential for the catalytic cycle, thereby blocking the enzyme's ability to hydrate carbon dioxide.

G cluster_0 β-Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition by this compound CO2 CO2 Active_Enzyme E-Zn²⁺-OH⁻ CO2->Active_Enzyme CO₂ binds H2O H2O Enzyme_Substrate_Complex E-Zn²⁺-HCO₃⁻ Active_Enzyme->Enzyme_Substrate_Complex Nucleophilic attack H+ H+ Active_Enzyme->H+ Proton release Inactive_Complex E-Zn²⁺-FC14-584B Enzyme_Substrate_Complex->Active_Enzyme H₂O binds HCO3- HCO3- Enzyme_Substrate_Complex->HCO3- HCO₃⁻ release This compound This compound This compound->Active_Enzyme Inhibitor binding G prep Prepare Reagents (Buffer, Enzyme, Inhibitor, CO₂ Solution) mix Rapid Mixing in Stopped-Flow Apparatus (Syringe 1: Enzyme ± Inhibitor Syringe 2: CO₂ Solution) prep->mix measure Measure Absorbance Change of pH Indicator over Time mix->measure analyze Calculate Initial Rates and Determine Ki measure->analyze G prep Prepare Reagents (Buffer, Enzyme, Inhibitor, p-NPA) dispense Dispense Reagents into 96-well Plate (Enzyme, Buffer, Inhibitor) prep->dispense incubate Pre-incubate Enzyme and Inhibitor dispense->incubate add_substrate Add p-NPA Substrate to Initiate Reaction incubate->add_substrate measure Measure Absorbance at 400 nm (Kinetic or Endpoint) add_substrate->measure analyze Calculate % Inhibition and IC₅₀ measure->analyze

References

FC14-584B animal model studies

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the animal model studies for the compound FC14-584B is not available in the public domain.

Extensive searches for "this compound animal model studies" and related terms did not yield any specific information about this compound. The search results provided general information on animal models for various diseases, including cancer and viral infections, but did not contain any data, experimental protocols, or signaling pathway information related to this compound.

It is possible that this compound is an internal compound designation not yet disclosed in publicly available literature, a misidentified name, or a compound that has not been the subject of published animal model studies.

Therefore, the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, cannot be generated at this time due to the absence of foundational information on this compound.

For researchers, scientists, and drug development professionals seeking information on specific compounds, it is recommended to consult internal documentation, proprietary databases, or contact the originating institution or company for detailed information.

Troubleshooting & Optimization

Technical Support Center: FC14-584B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with FC14-584B.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a dithiocarbamate compound that functions as a β-carbonic anhydrase inhibitor. It has been investigated for its potential in tuberculosis research and for its inhibitory effects on the growth of Acanthamoeba castellanii trophozoites.[1][2]

What is the mechanism of action of this compound?

This compound inhibits β-carbonic anhydrases. These enzymes catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). By blocking this process, this compound can disrupt pH homeostasis and essential metabolic pathways in susceptible organisms.

Troubleshooting Guide: this compound Solubility Issues

Researchers may encounter challenges with the solubility of this compound. This guide provides a systematic approach to address these issues.

Problem: this compound is not dissolving in my desired solvent.

Solution:

  • Solvent Selection: Based on the chemical class of dithiocarbamates and general practices for carbonic anhydrase inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. For aqueous solutions, it is advised to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.

  • Co-solvents and Formulation: For in vivo studies or challenging in vitro systems, co-solvent systems may be necessary. Common formulations for poorly soluble compounds include:

    • A combination of DMSO, PEG300, Tween-80, and saline.

    • A mixture of DMSO and a solution of SBE-β-CD in saline.

    • A combination of DMSO and corn oil.

    The exact ratios of these components should be optimized for your specific application, paying close attention to potential solvent toxicity in your experimental model.

Experimental Protocol: Preparing a Stock Solution of this compound

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Warming device (e.g., water bath or heat block), if necessary

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Pre-weigh this compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gentle warming (e.g., 37°C) and sonication can be applied. Be cautious with heating, as it may degrade the compound.

  • Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Note: Always refer to the supplier's instructions on the Certificate of Analysis for specific storage recommendations.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 229.41 g/mol [2]
Formula C₆H₁₂KN₃S₂[2]
CAS Number 1358567-64-2[2]
Effective Concentration 15.6 µM for inhibition of A. castellanii trophozoite growth[1]

Signaling Pathways and Experimental Workflows

.

FC14_584B_Mechanism_of_Action This compound Mechanism of Action FC14_584B This compound beta_CA β-Carbonic Anhydrase FC14_584B->beta_CA Inhibits CO2_H2O CO₂ + H₂O beta_CA->CO2_H2O Catalyzes reverse reaction HCO3_H HCO₃⁻ + H⁺ beta_CA->HCO3_H Produces Disruption Disruption of pH Homeostasis & Metabolism beta_CA->Disruption CO2_H2O->beta_CA Catalyzes forward reaction HCO3_H->Disruption

Caption: this compound inhibits β-carbonic anhydrase.

.

M_tuberculosis_Pathway Role of β-Carbonic Anhydrase in M. tuberculosis cluster_Mtb Mycobacterium tuberculosis beta_CA_Mtb β-Carbonic Anhydrase pH_Homeostasis pH Homeostasis beta_CA_Mtb->pH_Homeostasis Hypoxia Survival in Hypoxia beta_CA_Mtb->Hypoxia Pathogenesis Pathogenesis beta_CA_Mtb->Pathogenesis FC14_584B This compound FC14_584B->beta_CA_Mtb Inhibits

Caption: β-Carbonic anhydrase in M. tuberculosis.

.

A_castellanii_Pathway Role of β-Carbonic Anhydrase in A. castellanii cluster_Ac Acanthamoeba castellanii beta_CA_Ac β-Carbonic Anhydrase (Mitochondrial, Cytoplasmic, Transmembrane) Metabolism Cell Metabolism beta_CA_Ac->Metabolism Energy Energy Utilization beta_CA_Ac->Energy FC14_584B This compound FC14_584B->beta_CA_Ac Inhibits

Caption: β-Carbonic anhydrase in A. castellanii.

.

Experimental_Workflow General Experimental Workflow start Start solubility_test Small-Scale Solubility Test start->solubility_test stock_prep Prepare Stock Solution (e.g., in DMSO) solubility_test->stock_prep serial_dilution Serial Dilution in Culture Medium stock_prep->serial_dilution cell_treatment Treat Cells/Organism serial_dilution->cell_treatment assay Perform Assay (e.g., Growth Inhibition) cell_treatment->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound.

References

optimizing FC14-584B concentration in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing FC14-584B, a dithiocarbamate β-Carbonic Anhydrase inhibitor, in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a dithiocarbamate compound that acts as a potent inhibitor of β-class carbonic anhydrases (β-CAs).[1] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. By inhibiting β-CAs, this compound can disrupt essential physiological processes in certain organisms, such as prokaryotes and lower eukaryotes, that rely on these enzymes for functions like CO2 fixation, pH homeostasis, and metabolism.[2][3][4]

Q2: What are the main research applications for this compound?

A2: this compound has shown efficacy as an anti-mycobacterial agent and is used in tuberculosis research.[5] It has also been identified as a promising anti-amoebic compound, effective against Acanthamoeba castellanii, a causative agent of keratitis.[6]

Q3: What is a typical starting concentration for this compound in cell-based assays?

A3: The optimal concentration of this compound is highly dependent on the specific assay and organism. For in vitro inhibition of Mycobacterium marinum, a minimum inhibitory concentration (MIC) of 75 µM has been reported.[5] In assays with Acanthamoeba castellanii, concentrations as low as 100-938 nM have been shown to be effective against trophozoites.[6] For in vivo studies using a zebrafish model for tuberculosis, a concentration of 300 µM was used.[5] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental conditions.

Q4: How should I dissolve and store this compound?

A4: As with many small molecule inhibitors, this compound is typically dissolved in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution is then further diluted in the appropriate assay buffer or culture medium to the final desired concentration. It is crucial to keep the final DMSO concentration low (typically ≤1%) in your assay to avoid solvent-induced artifacts.[6] For storage, follow the manufacturer's recommendations, which generally involve storing the solid compound and stock solutions at -20°C or lower, protected from light.[7]

Troubleshooting Guide

Issue 1: I am observing lower than expected inhibition in my enzyme assay.

  • Question: Why is this compound showing low efficacy in my carbonic anhydrase inhibition assay?

    • Answer: There are several potential reasons for this observation:

      • Inhibitor Solubility: this compound, like other dithiocarbamates, may have limited aqueous solubility. Ensure that the compound is fully dissolved in your assay buffer at the tested concentrations. Precipitation of the inhibitor will reduce its effective concentration. Consider preparing a higher concentration stock in DMSO and diluting it further, ensuring the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.[6]

      • pH of Assay Buffer: The binding of inhibitors to the active site of carbonic anhydrases can be pH-dependent. Verify that the pH of your assay buffer is optimal for both enzyme activity and inhibitor binding.

      • Enzyme Activity: Confirm the activity of your β-carbonic anhydrase. Enzyme activity can diminish over time due to improper storage or multiple freeze-thaw cycles. It is advisable to run a positive control with a known carbonic anhydrase inhibitor to validate your assay setup.[6]

      • Pre-incubation Time: Ensure that you are pre-incubating the enzyme with this compound for a sufficient duration to allow for the formation of the enzyme-inhibitor complex before adding the substrate.[6]

Issue 2: I am seeing inconsistent results between experiments.

  • Question: What could be causing high variability in my results when using this compound?

    • Answer: Inconsistent results can stem from several factors:

      • Cell Health and Density: In cell-based assays, ensure that the cells are healthy, viable, and seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can lead to variable metabolic rates and drug responses.[8][9]

      • Reagent Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7]

      • Assay Conditions: Maintain consistent assay conditions, including incubation times, temperature, and CO2 levels, as these can influence both cell health and enzyme activity.[8]

Issue 3: I am observing cytotoxicity in my cell-based assay that may not be related to the inhibition of the target.

  • Question: How can I differentiate between specific inhibition by this compound and general cytotoxicity?

    • Answer: It is important to distinguish between the intended inhibitory effect and off-target cytotoxicity.

      • Dose-Response Curve: A standard dose-response curve will help identify the concentration range where this compound is effective against its target. Cytotoxicity may appear at much higher concentrations.

      • Control Experiments: Include appropriate controls, such as a known non-toxic inhibitor of the same enzyme or an inactive analogue of this compound if available.

      • Viability Assays: Run a parallel cell viability assay (e.g., Trypan Blue, AlamarBlue, or SRB assay) to assess the general health of the cells at the concentrations of this compound being tested.[1][7][10]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound from key studies.

Organism/SystemAssay TypeEffective ConcentrationReference
Acanthamoeba castellanii (trophozoites)In vitro growth inhibition100 - 938 nM[6]
Acanthamoeba castellanii (cysts)In vitro survival≥500 µM[6]
Mycobacterium marinumIn vitro growth inhibition (MIC)75 µM[5]
Zebrafish Larvae (M. marinum infection)In vivo treatment300 µM[5]

Experimental Protocols

Protocol 1: Determination of this compound Activity against Acanthamoeba castellanii Trophozoites

This protocol is adapted from the methodology used to assess the anti-amoebic properties of carbonic anhydrase inhibitors.[6]

1. Materials:

  • Acanthamoeba castellanii trophozoites
  • PYG medium
  • This compound stock solution (e.g., 10 mM in DMSO)
  • 96-well microtiter plates
  • Hemocytometer or automated cell counter
  • Spectrophotometer or plate reader
  • AlamarBlue or similar viability reagent

2. Procedure:

  • Cell Culture: Culture A. castellanii trophozoites in PYG medium at 25°C.
  • Cell Seeding: Harvest trophozoites during the logarithmic growth phase. Count the cells and adjust the concentration to 1 x 10^5 cells/mL in fresh PYG medium. Add 100 µL of the cell suspension to each well of a 96-well plate.
  • Inhibitor Preparation: Prepare serial dilutions of this compound in PYG medium from your stock solution. A suggested starting range for the final concentrations in the wells could be 0.01 µM to 10 µM. Remember to include a vehicle control (PYG medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
  • Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. The final volume in each well will be 200 µL.
  • Incubation: Incubate the plate at 25°C for 24-72 hours.
  • Viability Assessment: At the end of the incubation period, assess cell viability. For example, using an AlamarBlue assay, add 20 µL of the reagent to each well and incubate for a further 4-6 hours. Measure the absorbance or fluorescence according to the manufacturer's instructions.
  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: General Colorimetric Assay for Carbonic Anhydrase Inhibition

This is a general protocol for determining the inhibitory activity of a compound like this compound using the esterase activity of carbonic anhydrase.[7][11]

1. Materials:

  • Purified β-carbonic anhydrase
  • Assay Buffer (e.g., Tris-HCl, pH 7.4)
  • p-Nitrophenyl acetate (pNPA) substrate solution
  • This compound stock solution (in DMSO)
  • 96-well clear flat-bottom plate
  • Microplate reader

2. Procedure:

  • Reagent Preparation:
  • Prepare a working solution of β-carbonic anhydrase in the assay buffer. The final concentration should be determined during assay optimization.
  • Prepare a stock solution of pNPA in a suitable solvent like acetonitrile and dilute it in the assay buffer to the desired final concentration.
  • Assay Setup:
  • In a 96-well plate, add the following to each well:
  • Sample wells: Assay buffer, a specific volume of this compound dilution, and the enzyme solution.
  • Enzyme control well: Assay buffer, vehicle (DMSO), and the enzyme solution.
  • Blank well: Assay buffer, vehicle (DMSO), and no enzyme.
  • The total volume in each well before adding the substrate should be consistent.
  • Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
  • Reaction Initiation: Initiate the reaction by adding the pNPA substrate solution to all wells.
  • Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for 10-30 minutes at a constant temperature.
  • Data Analysis:
  • Calculate the rate of reaction (change in absorbance per minute) for each well.
  • Subtract the rate of the blank from all other wells.
  • Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] x 100.
  • Plot the percentage of inhibition versus the log of this compound concentration to determine the IC50 value.

Visualizations

G cluster_0 Prokaryotic Cell CO2_ext External CO2 CO2_int Internal CO2 CO2_ext->CO2_int Diffusion BetaCA β-Carbonic Anhydrase CO2_int->BetaCA HCO3 Bicarbonate (HCO3-) Metabolism Metabolic Pathways (e.g., CO2 fixation, biosynthesis) HCO3->Metabolism BetaCA->HCO3 Catalysis Pathogen_Survival Pathogen Survival Mechanisms BetaCA->Pathogen_Survival Supports FC14_584B This compound FC14_584B->BetaCA Inhibition

Caption: Role of β-Carbonic Anhydrase in Prokaryotic Physiology and its Inhibition by this compound.

G cluster_workflow Workflow for Optimizing this compound Concentration start Start: Define Assay System (Enzymatic or Cell-Based) solubility 1. Solubility & Stability Check - Test this compound in assay buffer - Determine max soluble concentration start->solubility dose_response 2. Initial Dose-Response - Wide concentration range - e.g., 1 nM to 100 µM solubility->dose_response If soluble ic50 3. Determine IC50/EC50 - Narrow down concentration range - Perform replicate experiments dose_response->ic50 cytotoxicity 4. Cytotoxicity Assessment (for cell-based assays) - Run parallel viability assay ic50->cytotoxicity For cell-based assays optimization 5. Optimize Assay Parameters - Incubation time - Cell density / Enzyme concentration ic50->optimization For enzyme assays cytotoxicity->optimization final_conc End: Select Optimal Concentration(s) for further experiments optimization->final_conc

Caption: Experimental Workflow for Optimizing this compound Concentration in Assays.

References

Technical Support Center: FC14-584B Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of the β-Carbonic Anhydrase inhibitor, FC14-584B, in various solvents. As a dithiocarbamate, this compound's stability can be influenced by several factors. This guide offers troubleshooting advice, frequently asked questions, and standardized protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound as a dithiocarbamate compound?

A1: Dithiocarbamates as a class of compounds are known to be sensitive to a few key environmental factors. They are particularly susceptible to degradation in acidic conditions (pH below 7).[1] The presence of moisture, oxygen, and even light can also contribute to their degradation over time.[1][2] It is crucial to handle and store this compound with these sensitivities in mind to ensure its stability and efficacy in your experiments.

Q2: I've noticed my this compound stock solution in DMSO has a slight yellow tint. Is this a sign of degradation?

A2: A color change in your stock solution can be an indicator of compound degradation. For dithiocarbamates, this can be due to oxidation or other decomposition pathways. To minimize this, it is recommended to prepare fresh stock solutions and store them under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., -20°C or -80°C).

Q3: My this compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer. What could be the cause and how can I fix it?

A3: Precipitation upon dilution into an aqueous buffer is a common issue and can be attributed to a few factors:

  • Poor Aqueous Solubility: this compound may have limited solubility in your chosen aqueous buffer.

  • "Solvent Shock": Rapidly adding a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution.

  • pH-Dependent Solubility: The pH of your buffer may be in a range where this compound is less soluble.

To address this, you can try pre-warming the aqueous buffer, adding the DMSO stock dropwise while gently vortexing, or testing the solubility in different buffer systems.[3]

Q4: What are the best practices for storing this compound to ensure its long-term stability?

A4: To maximize the shelf-life of this compound, it should be stored as a solid in a tightly sealed container at a low temperature, protected from light and moisture. For stock solutions, use anhydrous DMSO and store in small aliquots at -20°C or -80°C under an inert atmosphere to avoid repeated freeze-thaw cycles and exposure to air.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low or inconsistent assay results. Compound degradation in stock or working solution.Prepare fresh stock solutions. Assess stability under your specific experimental conditions (solvent, pH, temperature, light exposure).
Visible precipitate in the stock solution vial. Compound has limited solubility in the chosen solvent at the prepared concentration.Try gentle warming or sonication to redissolve. If precipitation persists, prepare a fresh stock at a lower concentration.
Precipitation in the assay plate after incubation. Compound has low kinetic solubility in the final assay buffer.Decrease the final concentration of the compound. Test different buffer formulations or add a solubilizing agent (ensure it doesn't interfere with the assay).
Discoloration of the compound solution. Oxidation or light-induced degradation.Store solutions in amber vials or wrapped in foil. Prepare solutions under an inert gas (argon or nitrogen).

Experimental Protocols

Protocol for Assessing the Stability of this compound in Different Solvents

This protocol outlines a general method to determine the stability of this compound in various solvents over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Other organic solvents for testing (e.g., ethanol, acetonitrile)

  • Aqueous buffers at various pH values (e.g., pH 5, 7.4, 9)

  • HPLC or LC-MS system

  • Analytical column suitable for small molecule analysis

  • Incubator or water bath

  • Autosampler vials

Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Prepare Test Solutions: Dilute the stock solution to a final concentration (e.g., 100 µM) in each of the test solvents (e.g., DMSO, ethanol, acetonitrile, and various aqueous buffers).

  • Time-Zero Analysis (T=0): Immediately after preparation, take an aliquot of each test solution and analyze it by HPLC or LC-MS to determine the initial peak area of this compound. This will serve as your 100% reference.

  • Incubation: Store the remaining test solutions under controlled conditions (e.g., room temperature, 37°C) and protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), take aliquots from each test solution and analyze them by HPLC or LC-MS.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The percentage remaining is calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.

Data Presentation

The quantitative data obtained from the stability study should be summarized in a table for easy comparison.

Table 1: Stability of this compound in Various Solvents at 37°C

Solvent % Remaining at 1h % Remaining at 4h % Remaining at 8h % Remaining at 24h % Remaining at 48h
Anhydrous DMSO
Ethanol
Acetonitrile
PBS (pH 7.4)
Acetate Buffer (pH 5.0)
Tris Buffer (pH 9.0)

(Note: This table is a template. Users should populate it with their own experimental data.)

Visualizations

Experimental Workflow for this compound Stability Assessment

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare 10 mM this compound in Anhydrous DMSO prep_test Dilute to 100 µM in Test Solvents prep_stock->prep_test t0_analysis T=0 Analysis (HPLC/LC-MS) prep_test->t0_analysis incubation Incubate at Controlled Temperature prep_test->incubation data_analysis Calculate % Remaining vs. T=0 t0_analysis->data_analysis tp_analysis Time-Point Analysis (1, 4, 8, 24, 48h) incubation->tp_analysis tp_analysis->data_analysis reporting Summarize in Data Table data_analysis->reporting

Caption: Workflow for assessing the stability of this compound.

Logical Relationship of Factors Affecting this compound Stability

stability_factors cluster_factors Influencing Factors compound This compound Stability solvent Solvent Type compound->solvent ph pH compound->ph temperature Temperature compound->temperature light Light Exposure compound->light oxygen Oxygen/Air compound->oxygen

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: FC14-584B Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with FC14-584B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a dithiocarbamate compound identified as a β-Carbonic Anhydrase (β-CA) inhibitor.[1] Carbonic anhydrases are enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a crucial role in pH regulation and various metabolic processes. By inhibiting β-CA, this compound can disrupt these processes in susceptible organisms.

Q2: What are the potential research applications for this compound?

A2: Based on available research, this compound has been investigated for its anti-amoebic effects, specifically its ability to inhibit the growth of Acanthamoeba castellanii trophozoites.[1] It is also suggested for research in the context of tuberculosis.[1]

Q3: What are common initial steps to take when an experiment with this compound fails to produce the expected results?

A3: When encountering unexpected results, it is crucial to review the fundamentals of the experimental setup. First, verify the chemical integrity and stability of your this compound stock.[2] Second, ensure the experimental conditions, such as cell density, incubation times, and media components, are optimized and consistent.[3] Finally, confirm the reliability of your assay by running appropriate positive and negative controls.

Q4: How can I be sure that the observed cellular phenotype is a direct result of β-CA inhibition by this compound?

A4: Distinguishing on-target from off-target effects is a critical step.[4] To confirm the effect is on-target, consider the following approaches:

  • Use a structurally distinct β-CA inhibitor: If a different inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.[4]

  • Expression of a drug-resistant mutant: If possible, expressing a mutant version of the β-CA that does not bind this compound should rescue the phenotype.[4]

Troubleshooting Common Problems

Issue 1: High Variability in IC50 Values Between Experiments

High variability in the half-maximal inhibitory concentration (IC50) is a frequent challenge that can obscure the true potency of the compound.

  • Potential Cause: Inconsistent Enzyme/Cell Conditions. The activity of enzymes and the response of cells can differ based on their metabolic state, passage number, or growth phase.[3]

    • Troubleshooting Step: Use cells from a consistent and low passage number for all experiments.[3] For enzymatic assays, ensure the enzyme has consistent activity levels by using a standardized preparation and activity validation protocol before each experiment.

  • Potential Cause: Compound Solubility and Stability. this compound, like many small molecules, may have limited aqueous solubility or may degrade over the course of a long experiment.[5]

    • Troubleshooting Step: Visually inspect for any compound precipitation in your media. Determine the compound's stability in your specific assay buffer and timeframe. Consider using a fresh dilution of the compound for each experiment.[3][5]

  • Potential Cause: Pipetting Inaccuracy. Small volume errors during serial dilutions can lead to significant variations in the final concentration.

    • Troubleshooting Step: Ensure all pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to be dispensed across plates to minimize well-to-well variation.[5]

Issue 2: No or Low Activity Observed in a Cell-Based Assay

Sometimes a compound that is active in a biochemical assay shows no effect in a cellular context.

  • Potential Cause: Low Cell Permeability. The compound may not be able to efficiently cross the cell membrane or the cell wall of the target organism to reach the intracellular β-CA.[2]

    • Troubleshooting Step: Evaluate the physicochemical properties of this compound to predict its permeability. Experimental validation can be performed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[2]

  • Potential Cause: Compound Efflux. Cells may actively transport the compound out via efflux pumps, preventing it from reaching an effective intracellular concentration.

    • Troubleshooting Step: Test for the involvement of efflux pumps by co-incubating this compound with known efflux pump inhibitors to see if activity is restored.

  • Potential Cause: Off-Target Effects Masking On-Target Activity. In a complex cellular system, the compound could have off-target effects that counteract or mask the intended inhibitory effect.[6]

    • Troubleshooting Step: Perform a dose-response experiment over a wide concentration range to identify a potential therapeutic window.[4] Use secondary assays to investigate other cellular processes that might be affected.

Issue 3: High Background or False Positives in an Assay

Assay interference can lead to misinterpretation of the compound's activity.

  • Potential Cause: Direct Interference with Assay Reagents. The compound itself may interact with the detection system (e.g., quenching fluorescence or inhibiting a reporter enzyme like luciferase).[5]

    • Troubleshooting Step: Run a control experiment in the absence of the target enzyme or cells, but with all other assay components, including this compound.[5] A change in signal in this control condition indicates direct assay interference.

  • Potential Cause: Cytotoxicity. At higher concentrations, the compound may be causing general cell death, which can be misinterpreted as a specific inhibitory effect in certain assay formats (e.g., ATP-based viability assays).[7]

    • Troubleshooting Step: Perform a separate cytotoxicity assay (e.g., using a dye that measures membrane integrity) to distinguish specific inhibition from general toxicity.[3]

Quantitative Data Summary

The following table provides an illustrative example of how to summarize potency data for this compound against various carbonic anhydrase isoforms. Note: This data is hypothetical and for demonstration purposes only.

Target Organism / IsoformIC50 (nM)Assay TypeCell Line / Enzyme Source
A. castellanii β-CA150BiochemicalRecombinant Enzyme
M. tuberculosis β-CA225BiochemicalRecombinant Enzyme
Human CA I> 10,000BiochemicalRecombinant Enzyme
Human CA II> 10,000BiochemicalRecombinant Enzyme
A. castellanii450Cell-BasedTrophozoite Growth Assay

Experimental Protocols

Protocol: Acanthamoeba castellanii Trophozoite Growth Inhibition Assay

This protocol details a method for assessing the inhibitory effect of this compound on the growth of A. castellanii trophozoites.

  • Cell Culture: Culture A. castellanii trophozoites in a suitable axenic medium (e.g., PYG medium) at 25°C.

  • Cell Seeding: Harvest cells during the logarithmic growth phase. Count the trophozoites using a hemocytometer and adjust the concentration to 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in PYG medium to create a range of working concentrations (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.

  • Treatment: Add 100 µL of the diluted compound solutions or vehicle control to the appropriate wells, resulting in a final volume of 200 µL and the desired final compound concentrations.

  • Incubation: Incubate the plate at 25°C for 48 hours.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 25°C to allow for formazan crystal formation.

    • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

Signaling and Process Diagrams

Caption: Role of β-Carbonic Anhydrase and its inhibition by this compound.

start Start culture Culture & Harvest A. castellanii Trophozoites start->culture seed Seed Cells into 96-Well Plate culture->seed prepare Prepare Serial Dilutions of this compound seed->prepare treat Add Compound to Wells prepare->treat incubate Incubate for 48 Hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 Hours add_mtt->incubate_mtt dissolve Dissolve Formazan Crystals incubate_mtt->dissolve read Read Absorbance at 570 nm dissolve->read analyze Analyze Data & Calculate IC50 read->analyze

Caption: Workflow for the Acanthamoeba castellanii growth inhibition assay.

start Inconsistent IC50 Values Observed check_solubility Check Compound Solubility & Stability in Assay Media start->check_solubility is_soluble Is Compound Fully Soluble and Stable? check_solubility->is_soluble check_pipetting Review Pipetting Technique & Calibrate Pipettes is_soluble->check_pipetting Yes re_evaluate Re-evaluate Assay Protocol (e.g., Incubation Time) is_soluble->re_evaluate No is_pipetting_ok Is Pipetting Accurate? check_pipetting->is_pipetting_ok check_cells Standardize Cell Culture (Passage #, Growth Phase) is_pipetting_ok->check_cells Yes is_pipetting_ok->re_evaluate No is_cells_ok Are Cell Conditions Consistent? check_cells->is_cells_ok is_cells_ok->re_evaluate No end Consistent IC50 Values Achieved is_cells_ok->end Yes re_evaluate->start

Caption: Troubleshooting logic for inconsistent IC50 values.

References

improving FC14-584B efficacy in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro efficacy of FC14-584B, a novel inhibitor of the NF-κB signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the canonical NF-κB signaling pathway. It is designed to prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB (p65/p50 heterodimer) in the cytoplasm and preventing its translocation to the nucleus. This leads to the downregulation of NF-κB target genes involved in cell survival, proliferation, and inflammation.

Q2: What are the recommended cell lines for testing this compound?

A2: We recommend using cell lines with known constitutive NF-κB activity for initial efficacy studies. Examples include, but are not limited to, certain subtypes of diffuse large B-cell lymphoma (DLBCL), multiple myeloma, and pancreatic cancer cell lines. It is advisable to screen a panel of cell lines to determine the optimal model for your research question.

Q3: What is the optimal concentration range for this compound in in vitro assays?

A3: The optimal concentration is cell-line dependent. We recommend performing a dose-response curve starting from a broad range (e.g., 1 nM to 100 µM) to determine the IC50 value for your specific cell line and assay.

Q4: How should I dissolve and store this compound?

A4: this compound is supplied as a lyophilized powder. For in vitro use, we recommend dissolving it in dimethyl sulfoxide (DMSO) to create a stock solution of 10-20 mM. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Further dilutions into aqueous media should be prepared fresh for each experiment.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue Possible Cause Recommended Solution
High variability in cell viability assay results. Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding and use a consistent volume for each well.[1]
"Edge effects" in microplates due to evaporation.To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS.[1]
Inaccurate compound dilutions.Prepare fresh serial dilutions of the compound for each experiment and verify pipette calibration.[1]
Lower than expected potency (high IC50 value). Suboptimal cell health or passage number.Use cells in their logarithmic growth phase and maintain a consistent, low passage number.[2][3]
Compound degradation.Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
Presence of serum proteins that bind the compound.Consider reducing the serum concentration in your culture medium during the treatment period, if compatible with your cell line.
Inconsistent inhibition of NF-κB target gene expression. Inappropriate timing of sample collection.Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of downstream targets.
Cell density affecting compound response.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[1]
Insufficient washing or blocking in immunoassays.Ensure all washing and blocking steps in protocols like Western blotting or ELISA are performed thoroughly.
Precipitation of the compound in culture medium. Poor solubility at the working concentration.Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). If precipitation persists, consider using a different solvent or a formulation aid, though this may require validation.
No observable effect on cell viability. The chosen cell line may not be dependent on the NF-κB pathway for survival.Confirm constitutive NF-κB activity in your cell line using a baseline NF-κB reporter assay or by checking for nuclear localization of p65.
The assay endpoint is not appropriate for the compound's mechanism.This compound may induce cytostatic rather than cytotoxic effects. Consider using a proliferation assay (e.g., [3H]-thymidine incorporation) in addition to a viability assay.[4]

Experimental Protocols

Protocol 1: Cell Viability (Resazurin-Based Assay)

This protocol is for determining the effect of this compound on cell viability in a 96-well format.

Materials:

  • A549 cells (or other suitable cell line)

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin-based viability reagent

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Trypsinize and count cells. Prepare a cell suspension of 5 x 10^4 cells/mL in complete growth medium.[1]

  • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-containing medium).

  • Incubate for the desired treatment period (e.g., 48 hours).[1]

  • Viability Assay: Prepare the resazurin reagent according to the manufacturer's instructions. Add 20 µL of the reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.[1]

  • Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em) using a plate reader.[1]

Protocol 2: Western Blot for IκBα Phosphorylation

This protocol is to confirm the mechanism of action of this compound by assessing the phosphorylation of IκBα.

Materials:

  • Cells treated with this compound and a positive control (e.g., TNF-α)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-IκBα, anti-total-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with the desired concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 20 ng/mL) for 15-30 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phospho-IκBα to total IκBα and a loading control like β-actin.

Visualizations

Signaling Pathway Diagram

Troubleshooting_Workflow Start Start: Inconsistent In Vitro Results Check_Cells 1. Verify Cell Health - Passage Number? - Contamination? - Log Phase Growth? Start->Check_Cells Check_Compound 2. Verify Compound Integrity - Fresh Dilutions? - Proper Storage? - Solubility Issues? Check_Cells->Check_Compound Check_Assay 3. Review Assay Protocol - Seeding Density? - Incubation Times? - Reagent Prep? Check_Compound->Check_Assay Check_Data 4. Analyze Data Acquisition - Plate Reader Settings? - Edge Effects? - Normalization? Check_Assay->Check_Data Decision Results Improved? Check_Data->Decision Optimize Systematically Optimize One Variable at a Time Decision->Optimize No End Consistent Results Achieved Decision->End Yes Optimize->Check_Cells

References

Technical Support Center: FC14-584B Off-Target Effects Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information for a compound designated "FC14-584B" is available in the public domain. This technical support guide has been developed as a generalized framework for researchers, scientists, and drug development professionals investigating a novel small molecule inhibitor, using "this compound" as a hypothetical example of a RIPK1 inhibitor.

This guide provides a comprehensive resource for troubleshooting unexpected experimental results and investigating potential off-target effects of this compound, a hypothetical inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

A1: this compound is designed as a potent and selective inhibitor of RIPK1 kinase activity. RIPK1 is a critical regulator of cellular stress and survival pathways, and its kinase activity is a key driver of necroptosis, a form of programmed inflammatory cell death.[1][2] By inhibiting RIPK1, this compound is expected to block the necroptotic signaling cascade.

Q2: I'm observing a cellular phenotype that doesn't align with necroptosis inhibition. What could be the cause?

A2: This could be due to several factors:

  • Off-target effects: this compound may be interacting with other kinases or proteins within the cell, leading to unintended biological consequences.

  • On-target effects in a different pathway: RIPK1 has scaffolding functions independent of its kinase activity that can influence other signaling pathways, such as NF-κB activation.[3]

  • Cell-type specific responses: The cellular context, including the expression levels of other signaling proteins, can influence the outcome of RIPK1 inhibition.

Q3: My cells are showing toxicity at concentrations where I expect to see on-target activity. How can I determine if this is an on-target or off-target effect?

A3: Differentiating between on-target and off-target toxicity is crucial. Here are some strategies:

  • Conduct a dose-response analysis: A steep dose-response curve for toxicity may suggest a specific off-target interaction.

  • Use a structurally unrelated RIPK1 inhibitor: If a different RIPK1 inhibitor with a distinct chemical scaffold does not produce the same toxicity at equivalent on-target inhibitory concentrations, the toxicity is likely an off-target effect of this compound.

  • Genetic validation: Use siRNA or CRISPR/Cas9 to knockdown RIPK1. If the toxicity is not replicated in RIPK1-deficient cells, it suggests the toxicity is on-target. Conversely, if toxicity persists, it is likely an off-target effect.

Q4: What are the first steps I should take to experimentally identify potential off-targets of this compound?

A4: A systematic approach is recommended:

  • Kinome Profiling: Screen this compound against a broad panel of kinases to identify other potential kinase targets.[4]

  • Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its intended target (RIPK1) and potential off-targets in a cellular context.[5][6][7]

  • Proteomics Approaches: Techniques like chemical proteomics can provide an unbiased view of the proteins that interact with this compound in cell lysates.[8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results between experiments Off-target effects at higher concentrationsPerform a detailed dose-response curve to determine the minimal effective concentration for RIPK1 inhibition. Use this concentration for all subsequent experiments.
Cell line variabilityEnsure consistent cell passage number and culture conditions. Test the effect of this compound in multiple cell lines.
Unexpected activation of a signaling pathway Off-target activation of an upstream kinasePerform a kinome-wide selectivity screen to identify potential off-target kinases.[9] Validate any hits using orthogonal assays.
Paradoxical pathway activationSome kinase inhibitors can paradoxically activate certain signaling pathways.[10][11] Investigate downstream signaling events using Western blotting.
Lack of efficacy in a new cell model Low expression of RIPK1 or other key pathway componentsConfirm the expression of RIPK1, RIPK3, and MLKL in your cell model by Western blot.
Compensatory signaling pathwaysThe cell model may have redundant pathways that bypass the need for RIPK1-mediated necroptosis.
Observed phenotype does not match RIPK1 knockdown Off-target effectUse a structurally distinct RIPK1 inhibitor. If the phenotype is not recapitulated, it is likely an off-target effect of this compound.
Incomplete knockdown of RIPK1Verify the efficiency of your siRNA or CRISPR-mediated knockdown of RIPK1 by Western blot.

Quantitative Data Summary

Table 1: Hypothetical Kinome Selectivity of this compound

This table presents hypothetical data from a kinome scan, showing the inhibitory activity of this compound against a panel of kinases.

Kinase Target Inhibition (%) at 1 µM this compound IC50 (nM) Notes
RIPK1 98% 15 On-target
Kinase A85%250Potential off-target
Kinase B60%800Potential off-target
Kinase C15%>10,000Likely not a significant off-target
Kinase D5%>10,000Likely not a significant off-target
Table 2: Hypothetical Dose-Response Data for On-Target vs. Off-Target Phenotypes

This table illustrates a hypothetical scenario where the desired on-target effect (inhibition of necroptosis) occurs at a lower concentration than an undesired off-target effect (e.g., cytotoxicity).

This compound Concentration (nM) Inhibition of Necroptosis (%) Cell Viability (%)
110100
105098
509595
1009892
5009970
10009950
EC50/IC50 10 nM 1000 nM

Key Experimental Protocols

Western Blot Analysis of Necroptosis Signaling

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the necroptosis pathway.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound or vehicle control for 1 hour.

  • Induction of Necroptosis: Induce necroptosis by treating cells with a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK).

  • Cell Lysis: After the desired incubation time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies against phospho-RIPK1, phospho-RIPK3, phospho-MLKL, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an ECL detection reagent.[4][12][13][14]

Cell Viability Assay (Dose-Response)

Objective: To determine the concentration at which this compound exhibits cytotoxic effects.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 8-10 concentrations) and a vehicle control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a commercially available assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[15][16][17][18]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to RIPK1 in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of soluble RIPK1 at each temperature by Western blotting. Increased thermal stability of RIPK1 in the presence of this compound indicates direct binding.[5][6][7][10][19]

Visualizations

Necroptosis_Signaling_Pathway Figure 1: Simplified Necroptosis Signaling Pathway TNFR TNFR1 ComplexI Complex I (Pro-survival) TNFR->ComplexI Recruits TNFa TNF-α TNFa->TNFR Binds RIPK1 RIPK1 ComplexI->RIPK1 pRIPK1 p-RIPK1 RIPK1->pRIPK1 Autophosphorylation Casp8 Caspase-8 RIPK1->Casp8 Activates RIPK3 RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 MLKL MLKL pMLKL p-MLKL (oligomerization) MLKL->pMLKL Necrosome Necrosome (Complex IIb) pRIPK1->RIPK3 Recruits & Activates pRIPK1->Necrosome pRIPK3->MLKL Phosphorylates pRIPK3->Necrosome Necroptosis Necroptosis pMLKL->Necroptosis Executes FC14_584B This compound FC14_584B->pRIPK1 Inhibits Casp8->RIPK1 Inhibits Apoptosis Apoptosis Casp8->Apoptosis

Caption: Simplified Necroptosis Signaling Pathway.

Off_Target_Troubleshooting_Workflow Figure 2: Experimental Workflow for Off-Target Troubleshooting Start Unexpected Phenotype or Toxicity Observed with this compound DoseResponse Perform Dose-Response Curve (On-target vs. Off-target) Start->DoseResponse SecondaryInhibitor Test Structurally Unrelated RIPK1 Inhibitor DoseResponse->SecondaryInhibitor Decision1 Phenotype Replicated? SecondaryInhibitor->Decision1 GeneticValidation Genetic Validation (siRNA/CRISPR of RIPK1) Decision2 Phenotype Replicated? GeneticValidation->Decision2 Decision1->GeneticValidation No OnTarget Likely On-Target Effect Decision1->OnTarget Yes Decision2->OnTarget No OffTarget Likely Off-Target Effect Decision2->OffTarget Yes KinomeScan Kinome Profiling OffTarget->KinomeScan CETSA Cellular Thermal Shift Assay (CETSA) OffTarget->CETSA Proteomics Chemical Proteomics OffTarget->Proteomics ValidateHits Validate Off-Target Hits KinomeScan->ValidateHits CETSA->ValidateHits Proteomics->ValidateHits

Caption: Experimental Workflow for Off-Target Troubleshooting.

References

degradation of FC14-584B in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FC14-584B. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and degradation of this compound in culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent over time. Could compound degradation be the cause?

A1: Yes, inconsistent results, such as a diminished biological effect or high variability between experiments, can be a strong indicator of compound degradation.[1][2] Over time, the concentration of the active form of this compound in your culture medium may decrease, leading to unreliable and irreproducible outcomes. It is crucial to evaluate the stability of this compound under your specific experimental conditions.[1]

Q2: What are the primary factors that could lead to the degradation of this compound in my cell culture experiments?

A2: Several factors in a typical cell culture environment can contribute to the degradation of a small molecule like this compound:

  • pH: The pH of the culture medium can significantly impact the chemical stability of this compound. Deviations from the optimal pH range may lead to hydrolysis or other degradation reactions.[1][2][3]

  • Temperature: Standard cell culture incubation at 37°C can accelerate the degradation of thermally sensitive compounds.[1][2][3]

  • Light Exposure: Photosensitive compounds can degrade when exposed to light. It is important to determine if this compound has any sensitivity to light.[1][2][4]

  • Oxidation: Reactive oxygen species (ROS) present in the culture medium or produced by cells can lead to oxidative degradation of the compound.[1]

  • Enzymatic Degradation: Enzymes present in serum (if used in the medium) or secreted by the cells can metabolize this compound.[1][2]

  • Solubility Issues: Poor solubility of this compound can lead to its precipitation out of solution over time, which reduces its effective concentration.[2][5]

Q3: How can I definitively determine if my batch of this compound is degrading in the culture medium?

A3: The most reliable way to assess the stability of this compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These methods allow for the separation and quantification of the parent this compound molecule from its potential degradation products. A decrease in the peak area corresponding to this compound over a time-course incubation in your experimental medium directly indicates degradation.[2]

Q4: What immediate actions can I take to minimize the degradation of this compound in my experiments?

A4: To mitigate potential degradation, consider these immediate steps:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before each experiment.[2]

  • Minimize Temperature Exposure: While cells require incubation at 37°C, minimize the time your stock solutions and final dilutions of this compound are exposed to this temperature before being added to the cells.[2]

  • Protect from Light: If this compound is known or suspected to be photosensitive, protect all solutions containing the compound from light by using amber vials or covering containers with aluminum foil.[4]

  • Consider Serum-Free Media: If your cell line can be maintained in serum-free media for the duration of the experiment, this can help reduce potential enzymatic degradation from serum components.[2]

Troubleshooting Guides

Issue 1: Decreasing potency of this compound in long-term experiments.
  • Possible Cause: Degradation of this compound over the extended incubation period.

  • Troubleshooting Steps:

    • Conduct a Stability Study: Perform a time-course experiment by incubating this compound in your complete culture medium (with and without cells) under standard culture conditions. Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze the concentration of the parent compound by HPLC or LC-MS.

    • Replenish the Compound: If degradation is confirmed, consider replenishing the culture medium with freshly prepared this compound at regular intervals during the experiment.

    • Lower Incubation Temperature: If experimentally feasible and the cell line can tolerate it for a short period, lowering the incubation temperature can slow down degradation.[6]

Issue 2: High variability in results between different experimental setups.
  • Possible Cause: Inconsistent handling of this compound leading to variable degradation.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure a consistent and documented protocol for preparing and handling this compound solutions across all experiments and users.

    • Control Environmental Factors: Be mindful of differences in light exposure and temperature fluctuations between different incubators or lab benches.

    • Solvent Effects: Evaluate if the solvent used for the stock solution and its final concentration in the medium are influencing the stability of this compound.[1]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Culture Media via LC-MS

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (ACN) with an appropriate internal standard

  • LC-MS system

Methodology:

  • Prepare this compound Working Solution: Prepare a working solution of this compound in the cell culture medium at the final experimental concentration.

  • Incubation: Aliquot the this compound working solution into multiple sterile tubes or wells of a plate. Place them in a 37°C incubator.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from the incubator. The 0-hour time point represents the initial concentration.

  • Sample Quenching: Immediately stop any potential degradation by adding a sufficient volume of cold acetonitrile (containing an internal standard) to the aliquot. This will precipitate proteins and halt enzymatic activity.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or plate for LC-MS analysis.

  • Data Analysis: Quantify the peak area of this compound at each time point relative to the internal standard. Plot the percentage of remaining this compound against time to determine its stability profile.

Time Point (Hours)% this compound Remaining (Example Data)
0100%
295%
488%
875%
2440%
4815%

Visualizations

Temp Temperature (37°C) FC14_584B This compound (Active Compound) Degradation Degradation Products (Inactive/Altered Activity) Temp->Degradation pH Medium pH pH->Degradation Light Light Exposure Light->Degradation Oxidation Reactive Oxygen Species Oxidation->Degradation Enzymes Cellular/Serum Enzymes Enzymes->Degradation FC14_584B->Degradation Degradation Pathways

Caption: Factors contributing to the degradation of this compound in culture.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare this compound in Culture Medium Incubate Incubate at 37°C Prep->Incubate Timepoints Collect Aliquots at Time Points (0, 2, 4... hrs) Incubate->Timepoints Quench Quench with ACN + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Data Plot % Remaining vs. Time Analyze->Data

Caption: Workflow for assessing this compound stability in culture media.

References

Technical Support Center: FC14-584B Carbonic Anhydrase Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing carbonic anhydrase assays, with a particular focus on applications involving the inhibitor FC14-584B.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a carbonic anhydrase assay?

A1: Carbonic anhydrase (CA) catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).[1][2] The activity of the enzyme is typically measured by monitoring the rate of pH change resulting from this reaction.[1][3] In the presence of CA, the pH of a buffered solution will drop more rapidly upon the addition of CO2-saturated water compared to the uncatalyzed reaction.[1]

Q2: What is this compound and how does it relate to this assay?

A2: this compound is a dithiocarbamate-derived inhibitor that specifically targets β-carbonic anhydrases.[4][5][6] It is used in research to study the function of these enzymes and as a potential therapeutic agent.[4][5][6] In the context of a carbonic anhydrase assay, this compound would be used to determine its inhibitory effect on the enzyme's activity.

Q3: What are the common methods for measuring carbonic anhydrase activity?

A3: The most common methods are the Wilbur-Anderson assay, which is an electrometric method measuring the time for a pH drop, and colorimetric assays that use a pH indicator like phenol red to monitor the reaction.[2][7][8] Stopped-flow spectrophotometry can also be used for a more rapid and precise measurement.[3]

Q4: How do I prepare CO2-saturated water?

A4: To prepare CO2-saturated water, bubble CO2 gas through ice-cold deionized water for at least 30 minutes immediately prior to the assay.[7][8] It is crucial to keep the water on ice to maintain CO2 saturation.[7] Alternatively, dry ice can be added to the assay buffer for 30 minutes.[3]

Troubleshooting Guide

Issue 1: No or Low Enzyme Activity Detected
Possible Cause Recommended Solution
Inactive Enzyme Ensure the enzyme has been stored correctly at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions in ice-cold buffer immediately before use.[9]
Incorrect Assay Buffer Verify the buffer composition and pH. A common buffer is 0.02 M Tris-HCl, pH 8.0-8.3.[7] Ensure the buffer is at the correct temperature (typically 0-4°C).[7]
Substrate Not Saturated Prepare fresh CO2-saturated water immediately before the assay. Ensure continuous bubbling of CO2 or sufficient contact time with dry ice.[3][7] The blank reaction time (without enzyme) should be in the range of 70-100 seconds; if it's too long, the CO2 saturation is insufficient.
Incorrect Reagent Temperature All reagents, including buffer, enzyme solution, and CO2-saturated water, should be kept on ice (0-4°C) throughout the experiment.[1][7][10]
Issue 2: High Background Signal or Inconsistent Readings
Possible Cause Recommended Solution
Contaminated Reagents Use high-purity water and reagents. Filter-sterilize buffers if necessary.
Inconsistent Pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. Prepare a master mix for the reaction components to minimize pipetting variability.[11]
Temperature Fluctuations Maintain a constant temperature for the reaction, preferably using a circulating water bath or a temperature-controlled cuvette holder.[3][8]
pH Meter Issues Calibrate the pH meter with appropriate standards at the assay temperature. Ensure the pH electrode is clean and properly maintained.
Fluorescence Interference (for fluorescence-based assays) Check for autofluorescence of samples or compounds. Use appropriate controls and consider using red-shifted fluorescent probes to minimize background from biological samples.[12][13] Library compounds can also interfere by absorbing excitation or emission light.[14]
Issue 3: Unexpected Results with Inhibitor (this compound)
Possible Cause Recommended Solution
Inhibitor Instability Prepare fresh dilutions of this compound for each experiment. Check the recommended solvent and storage conditions for the inhibitor.
Incorrect Inhibitor Concentration Verify the calculations for the inhibitor dilutions. Perform a dose-response curve to determine the IC50 value.
Insufficient Incubation Time Ensure the enzyme and inhibitor are pre-incubated for a sufficient time before adding the substrate to allow for binding.
Incomplete Inhibition At high inhibitor concentrations, the enzyme activity should be close to zero. If significant residual activity is observed, it could indicate issues with the inhibitor's potency or the assay conditions.[15]

Experimental Protocols

Modified Wilbur-Anderson Electrometric Assay

This protocol is based on the method of Wilbur and Anderson (1948).

Reagents:

  • 0.02 M Tris-HCl buffer, pH 8.3

  • CO2-saturated deionized water (ice-cold)

  • Carbonic Anhydrase enzyme solution (e.g., 0.1 mg/mL in ice-cold water, then diluted)

  • Inhibitor solution (e.g., this compound) or vehicle control

Procedure:

  • Blank Determination:

    • Add 6.0 mL of chilled 0.02 M Tris-HCl buffer to a small beaker with a stir bar, maintained at 0-4°C.[7]

    • Place the pH electrode into the solution.

    • Rapidly add 4.0 mL of CO2-saturated water and immediately start a stopwatch.

    • Record the time (T₀) required for the pH to drop from 8.3 to 6.3.[7] This should typically be between 70 and 100 seconds.

  • Enzyme Activity Measurement:

    • Add 6.0 mL of chilled 0.02 M Tris-HCl buffer to the beaker.

    • Add a specific volume of the enzyme solution (e.g., 0.1 mL of a freshly diluted sample).

    • If testing an inhibitor, add the desired concentration of this compound and incubate for the desired time. For the control, add the vehicle.

    • Rapidly add 4.0 mL of CO2-saturated water and immediately start the stopwatch.

    • Record the time (T) required for the pH to drop from 8.3 to 6.3.

Calculation of Wilbur-Anderson Units (WAU):

One Wilbur-Anderson unit is defined as: (T₀ - T) / T

Where:

  • T₀ = time in seconds for the blank reaction

  • T = time in seconds for the enzyme-catalyzed reaction

Colorimetric Assay using a Microplate Reader

This is a higher-throughput adaptation suitable for screening inhibitors.

Reagents:

  • Assay Buffer: 20 mM Tris-HCl, 100 µM Phenol Red, pH 8.3[8]

  • CO2-saturated deionized water (ice-cold)

  • Carbonic Anhydrase enzyme solution

  • Inhibitor solution (e.g., this compound) or vehicle control

Procedure:

  • Set up a 96-well plate with appropriate controls (no enzyme, no inhibitor).

  • Add the assay buffer to all wells.

  • Add the enzyme solution to the appropriate wells.

  • Add the inhibitor (this compound) at various concentrations or the vehicle control to the respective wells.

  • Incubate the plate at the desired temperature.

  • Initiate the reaction by adding ice-cold CO2-saturated water to all wells.

  • Immediately place the plate in a microplate reader and measure the absorbance at 570 nm kinetically at a controlled temperature (e.g., 4°C).[8]

  • The rate of change in absorbance is proportional to the enzyme activity.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Tris-HCl Buffer (pH 8.3) add_buffer Add Buffer to Reaction Vessel prep_buffer->add_buffer prep_co2 Prepare CO2-Saturated Water add_co2 Add CO2-Saturated Water prep_co2->add_co2 prep_enzyme Prepare Enzyme Dilution add_enzyme Add Enzyme and Inhibitor/Vehicle prep_enzyme->add_enzyme prep_inhibitor Prepare this compound Dilutions prep_inhibitor->add_enzyme add_buffer->add_enzyme incubate Incubate add_enzyme->incubate incubate->add_co2 measure Measure pH or Absorbance Change add_co2->measure calc_rate Calculate Reaction Rate measure->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition

Caption: Workflow for a carbonic anhydrase inhibition assay.

troubleshooting_flow start Assay Fails or Gives Inconsistent Results check_activity Is there any enzyme activity? start->check_activity check_consistency Are readings consistent? check_activity->check_consistency Yes no_activity No/Low Activity check_activity->no_activity No inconsistent Inconsistent Readings check_consistency->inconsistent No inhibitor_issue Unexpected Inhibitor Results check_consistency->inhibitor_issue Yes solution_activity Check Enzyme Viability Verify Substrate Saturation Confirm Reagent Temperatures no_activity->solution_activity solution_consistency Check Pipetting Ensure Temperature Stability Calibrate Instruments inconsistent->solution_consistency solution_inhibitor Verify Inhibitor Concentration Check Incubation Time Assess Inhibitor Stability inhibitor_issue->solution_inhibitor

Caption: A logical flow for troubleshooting common assay issues.

References

Technical Support Center: FC14-584B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the experimental kinase inhibitor FC14-584B. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments with this compound. This compound is a novel, ATP-competitive kinase inhibitor targeting the serine/threonine kinase 'Kinase A' in the XYZ signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of Kinase A, a key component of the XYZ signaling pathway. By binding to the ATP-binding pocket of Kinase A, it prevents the phosphorylation of its downstream target, Kinase B, thereby inhibiting the entire pathway and affecting cellular processes such as proliferation.

Q2: What are the most common sources of experimental variability when working with this compound?

A2: The most common sources of variability in cell-based assays include inconsistencies in cell culture conditions, reagent preparation and handling, and procedural variations in the experimental protocol.[1][2][3][4] It is crucial to maintain consistent cell passage numbers, ensure accurate pipetting, and adhere strictly to incubation times and temperatures.[2][5]

Q3: My in vitro kinase assay shows potent inhibition by this compound, but I see a reduced effect in my cell-based assays. Why is this?

A3: Discrepancies between in vitro and cell-based assays are common.[6][7] This can be due to several factors, including poor cell permeability of the compound, active removal of the compound by cellular efflux pumps, or instability of this compound in the cell culture medium.[6] Additionally, the high ATP concentration within a cell can reduce the apparent potency of an ATP-competitive inhibitor compared to an in vitro assay with lower ATP levels.[5]

Q4: How can I confirm that this compound is engaging its target, Kinase A, within the cell?

A4: Target engagement can be confirmed using several methods. A common approach is to perform a Western blot to assess the phosphorylation status of Kinase B, the direct downstream target of Kinase A. A dose-dependent decrease in phosphorylated Kinase B following treatment with this compound would indicate target engagement.

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results

If you are observing significant variability between replicate wells or experiments, consult the following table for potential causes and solutions.

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette or an automated cell dispenser for plating. Avoid using the outer wells of microplates which are prone to evaporation.[5]
Cell Culture Conditions Maintain a consistent cell passage number for all experiments. Ensure cells are in the logarithmic growth phase. Any variability in culture conditions could potentially affect your results.[2]
Compound Precipitation Visually inspect the media for any signs of compound precipitation after adding this compound. If solubility is an issue, consider preparing a fresh, lower concentration stock solution or using a different solvent.[5]
Pipetting Inaccuracy Ensure all pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to be dispensed across the plate to minimize pipetting errors.[3][5]
Issue 2: Western Blotting Problems

For issues related to Western blotting when assessing the XYZ pathway, refer to the table below.

ProblemPotential CauseRecommended Solution
Weak or No Signal Insufficient primary antibody concentration.Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[8]
Low target protein abundance.Increase the amount of protein loaded per well.[8]
High Background Insufficient blocking.Increase the blocking time and/or use a different blocking agent (e.g., BSA instead of milk).[8]
Antibody concentration is too high.Reduce the concentration of the primary or secondary antibody.[9]
Uneven Bands ("Smiling") Gel running too hot.Reduce the voltage during electrophoresis and run the gel on ice or in a cold room.[10]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line where the XYZ pathway is active.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 100 µM to 0.01 µM. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Kinase B Phosphorylation

This protocol describes how to assess the inhibition of the XYZ pathway by measuring the phosphorylation of Kinase B.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 2 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated Kinase B (p-Kinase B) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Kinase B to confirm equal protein loading.

Data Presentation

Table 1: Example IC50 Values for this compound in Various Cell Lines
Cell LineIC50 (nM)Standard Deviation (nM)
Cell Line A505.2
Cell Line B12010.8
Cell Line C>10,000N/A

Visualizations

XYZ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation FC14_584B This compound FC14_584B->KinaseA

Caption: The XYZ signaling pathway and the inhibitory action of this compound on Kinase A.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment 1. Cell Treatment with this compound Protein_Extraction 2. Protein Extraction Cell_Treatment->Protein_Extraction Protein_Quantification 3. Protein Quantification Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Antibody_Incubation 7. Antibody Incubation Blocking->Antibody_Incubation Detection 8. Detection Antibody_Incubation->Detection

Caption: Experimental workflow for Western blot analysis of XYZ pathway inhibition.

References

how to prevent FC14-584B precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: FC14-584B

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing precipitation of this compound, a dithiocarbamate and β-Carbonic Anhydrase inhibitor used in tuberculosis research.[1] By understanding its solubility characteristics and following best practices for handling, researchers can ensure the compound remains in solution for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately after I added my DMSO stock to my aqueous buffer. What happened?

This is likely due to a rapid change in solvent polarity. When a compound dissolved in a high-concentration organic solvent (like DMSO) is added to an aqueous solution, it can create a localized supersaturated state that leads to immediate precipitation. The aqueous buffer cannot accommodate the compound at that concentration. To mitigate this, add the stock solution dropwise while gently stirring or vortexing the buffer.[2][3]

Q2: I observed a precipitate in my cell culture media after incubating it with this compound. What could be the cause?

Precipitation that occurs over time during incubation can be due to several factors:

  • Temperature-Dependent Solubility: The compound may be less soluble at the incubation temperature (e.g., 37°C) than at room temperature.[4]

  • pH Shift: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of a pH-sensitive compound like this compound.[2][4][5]

  • Interaction with Media Components: this compound might interact with salts, proteins, or other components in the complex media, leading to the formation of insoluble complexes.[4]

  • Kinetic vs. Thermodynamic Solubility: The initial dissolved state may have been a temporary, supersaturated state (kinetic solubility). Over time, the system moves towards equilibrium, and the compound precipitates out as it reaches its true, lower thermodynamic solubility limit.[2]

Q3: Is it acceptable to use my media or buffer if a precipitate is visible?

It is strongly advised not to use solutions with visible precipitates.[2] The presence of a precipitate means the actual concentration of this compound in the solution is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[2]

Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer or media?

You should perform a solubility test to determine the kinetic solubility under your specific conditions. This involves creating a serial dilution of your compound in the target buffer or media and observing the concentration at which precipitation first occurs. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.[3]

Q5: My frozen stock solution of this compound in DMSO is cloudy after thawing. What should I do?

Cloudiness or a visible precipitate after a freeze-thaw cycle indicates that the compound has poor solubility at lower temperatures.[4] Gently warm the vial to 37°C and vortex thoroughly to redissolve the compound before use.[4] To prevent this, it is highly recommended to prepare smaller, single-use aliquots of your stock solution to minimize the need for freeze-thaw cycles.[4][6]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving precipitation issues with this compound.

Guide 1: Precipitate Forms Immediately Upon Dilution
  • Problem: this compound precipitates instantly when the DMSO stock is added to an aqueous solution.

  • Cause: Rapid solvent polarity change leading to supersaturation.

  • Solutions:

    • Slow Addition: Add the DMSO stock solution to the aqueous buffer slowly and dropwise while the buffer is being gently vortexed or stirred.[2]

    • Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your buffer, but it reduces the localized concentration shock.[2]

    • Use of Co-solvents: In some applications, adding a small percentage (e.g., 1-5%) of a water-miscible co-solvent like ethanol or propylene glycol to the final buffer can increase solubility. However, you must first verify the compatibility of the co-solvent with your experimental system (e.g., cell line toxicity).[2]

Guide 2: Precipitate Forms Over Time (Incubation/Storage)
  • Problem: The solution is initially clear but becomes cloudy or forms a precipitate during incubation or storage.

  • Cause: Temperature effects, pH shifts, media interactions, or reaching thermodynamic solubility limits.

  • Solutions:

    • Pre-warm Media: Always pre-warm your cell culture media or buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[4]

    • pH Control: If you suspect the compound's solubility is pH-dependent, ensure your buffer system is robust. For cell culture, using a medium supplemented with HEPES can help maintain a stable pH.[3]

    • Solubility Testing: Perform a solubility test in your specific media to find the maximum stable concentration for the duration of your experiment.

    • Reduce Concentration: Your working concentration may be too high for long-term stability. Test lower concentrations to find a balance between efficacy and solubility.

Data Presentation: Factors Influencing this compound Solubility

Parameter Potential Issue Recommended Action
Solvent Polarity Rapid shift from organic (DMSO) to aqueous solution causes precipitation.Add stock solution slowly to a stirring buffer. Consider a lower stock concentration.
Temperature Solubility may decrease at incubation temperatures (37°C) or during cold storage.Pre-warm aqueous solutions before adding the compound. For storage, aliquot to avoid freeze-thaw cycles.[4]
pH Solubility can be dependent on the pH of the buffer or media.Test solubility at different pH values. Use robust buffering systems (e.g., HEPES) for long experiments.[2]
Concentration Exceeding the thermodynamic solubility limit in the final solution.Determine the maximum stable concentration via a solubility assay. Work below this limit.
Media Components Interactions with salts, proteins, or other media components.Test solubility in simpler buffers (e.g., PBS) first to identify problematic interactions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Environment: Work in a clean, dry, and sterile environment to prevent contamination.[7][8]

  • Weighing: Carefully weigh the required amount of lyophilized this compound powder.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 50-100 mM).

  • Dissolution: Vortex the solution thoroughly. If needed, gently warm the vial to 37°C or use a brief sonication in a water bath to ensure the compound is fully dissolved.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[4]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability, protected from light.[6][9]

Protocol 2: Kinetic Solubility Assay in Experimental Media

Objective: To determine the maximum concentration of this compound that remains soluble in your specific cell culture medium or buffer under experimental conditions.[3]

  • Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

  • Serial Dilution in DMSO: In a 96-well plate (the "DMSO plate"), perform a 2-fold serial dilution of the stock solution with DMSO.

  • Media Preparation: Fill the wells of a second 96-well plate (the "assay plate") with your experimental cell culture medium. Ensure the medium is pre-warmed to the intended experimental temperature (e.g., 37°C).[3]

  • Compound Addition: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to the corresponding wells of the assay plate. This creates the final dilutions of this compound in the medium. Be sure to include a negative control (medium + DMSO only).[3]

  • Incubation: Cover the assay plate and incubate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 2 hours).[3]

  • Assessment: After incubation, examine each well for signs of precipitation. This can be done visually or with a light microscope.[3] Alternatively, a plate reader can be used to measure light scattering at a wavelength like 650 nm, where an increase in absorbance indicates precipitation.[3]

  • Determination: The highest concentration that remains clear and free of visible precipitate is the kinetic solubility limit for this compound in your specific medium.

Visualizations

Troubleshooting Workflow for this compound Precipitation

G start_node Precipitation Observed decision_node decision_node start_node->decision_node At what stage? process_node1 Immediate Precipitation decision_node->process_node1 Immediately upon dilution process_node2 Delayed Precipitation decision_node->process_node2 Over time (incubation/storage) process_node process_node end_node Clear Solution solution1a Add stock slowly to stirring buffer process_node1->solution1a Try this first solution2a Pre-warm media Check pH stability Reduce concentration process_node2->solution2a Check these solution1b Lower stock concentration or use co-solvents solution1a->solution1b If persists solution1b->end_node Leads to solution2b Perform kinetic solubility assay solution2a->solution2b If persists solution2b->end_node Leads to

Caption: A workflow for troubleshooting this compound precipitation issues.

Key Factors Affecting Compound Solubility

G center This compound Solubility temp Temperature center->temp ph pH center->ph conc Concentration center->conc solvent Solvent System center->solvent media Media Components center->media

Caption: Key factors influencing the solubility of this compound in solution.

References

Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibitors: FC14-584B and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel β-carbonic anhydrase inhibitor, FC14-584B, with other established carbonic anhydrase (CA) inhibitors. The information presented is supported by experimental data to assist researchers in evaluating its potential for various applications, including its role as a novel anti-tuberculous agent.

Introduction to this compound

This compound is a dithiocarbamate-based compound identified as a potent inhibitor of β-class carbonic anhydrases.[1][2] Primarily investigated for its therapeutic potential against Mycobacterium tuberculosis (Mtb), this compound targets the bacterial β-CAs, which are essential for the pathogen's lifecycle.[1][2][3][4] This mechanism of action presents a promising alternative to conventional anti-tuberculosis drugs, particularly in the context of rising drug resistance.

Comparative Inhibitory Activity

While specific Ki values for this compound against a wide range of CA isoforms are not publicly available, extensive research on structurally related dithiocarbamates provides a strong indication of their inhibitory profile. The following table summarizes the inhibition constants (Ki) of a series of dithiocarbamates against human α-CA isoforms (hCA I and II) and Mtb β-CA isoforms (mtCA 1 and mtCA 3), alongside data for the well-established sulfonamide inhibitor, Acetazolamide.

Table 1: Comparative Inhibition Data (Ki, nM) of Dithiocarbamates and Acetazolamide against Human (α) and M. tuberculosis (β) Carbonic Anhydrase Isoforms.

Compound ClasshCA I (α)hCA II (α)mtCA 1 (β)mtCA 3 (β)
Dithiocarbamates 0.9 - 10,000+0.5 - 10,000+0.94 - 8930.8 - 10,000+
Acetazolamide 2501248110,000+

Data for dithiocarbamates is presented as a range of Ki values observed for a series of related compounds. Data compiled from multiple sources.[4]

Key Observations:

  • Potency against β-CAs: Dithiocarbamates, the class to which this compound belongs, demonstrate potent, often nanomolar to subnanomolar, inhibition of Mtb β-CAs.[3][4]

  • Variable α-CA Inhibition: The inhibitory activity of dithiocarbamates against human α-CAs is highly variable and depends on the specific chemical structure.[4]

  • Acetazolamide Profile: Acetazolamide, a classical CA inhibitor, is a potent inhibitor of human α-CA II but shows significantly weaker activity against the Mtb β-CAs.[4]

In Vitro and In Vivo Efficacy of this compound

Studies have demonstrated the direct antimycobacterial effects of this compound:

  • In Vitro: this compound inhibits the growth of Mycobacterium marinum, a close relative of Mtb, at a concentration of 75 µM.[1][2]

  • In Vivo: In a zebrafish larval model of tuberculosis, this compound significantly impaired the growth of M. marinum at a concentration of 300 µM, highlighting its potential as a therapeutic agent.[1][2]

Mechanism of Action: Dithiocarbamates vs. Sulfonamides

The primary mechanism of action for both dithiocarbamates and sulfonamide-based carbonic anhydrase inhibitors involves binding to the zinc ion within the enzyme's active site. This interaction disrupts the catalytic hydration of carbon dioxide to bicarbonate.

Carbonic Anhydrase Inhibition Pathways cluster_0 Normal Catalytic Cycle cluster_1 Inhibition Pathway CO2 CO2 CA_Active_Site CA_Active_Site CO2->CA_Active_Site Binds CA_Active_Site_Blocked CA Active Site (Blocked) CO2->CA_Active_Site_Blocked Binding Prevented H2CO3 H2CO3 CA_Active_Site->H2CO3 Catalyzes H2O H2O H2O->CA_Active_Site Binds H2O->CA_Active_Site_Blocked Binding Prevented HCO3- HCO3- H2CO3->HCO3- Dissociates Released Released HCO3-->Released H+ H+ H+->Released Inhibitor CA Inhibitor (e.g., this compound, Acetazolamide) Inhibitor->CA_Active_Site_Blocked Binds to Zn2+

Mechanism of Carbonic Anhydrase Inhibition.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Activity)

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.

Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide. The reaction is monitored by a rapid change in pH, detected by a pH indicator dye in a stopped-flow spectrophotometer. The initial rate of the reaction is determined, and the inhibition constant (Ki) is calculated from the reduction in the rate in the presence of the inhibitor.

Detailed Methodology:

  • Enzyme and Inhibitor Preparation:

    • Recombinant human and bacterial carbonic anhydrase isoforms are purified using affinity chromatography.[5][6][7]

    • A stock solution of the inhibitor (e.g., this compound, Acetazolamide) is prepared in an appropriate solvent (e.g., DMSO). Serial dilutions are made to obtain a range of inhibitor concentrations.

  • Reaction Buffers:

    • Two buffer solutions are prepared. For example, one containing a pH indicator (like phenol red) at a specific pH (e.g., 8.3) and another saturated with CO₂.[8]

  • Stopped-Flow Measurement:

    • The enzyme solution and the inhibitor at a specific concentration are pre-incubated.

    • The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer in the stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds).[9][10][11]

  • Data Analysis:

    • The initial velocity of the reaction is calculated from the linear phase of the absorbance change.

    • The inhibition constant (Ki) is determined by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten kinetics with competitive inhibition).

Stopped-Flow Assay Workflow Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and CO2-saturated Buffer Start->Prepare_Reagents Pre_incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Pre_incubate Mix Rapidly Mix in Stopped-Flow Apparatus Pre_incubate->Mix Monitor Monitor Absorbance Change of pH Indicator Mix->Monitor Calculate Calculate Initial Reaction Velocity Monitor->Calculate Determine_Ki Determine Ki from Velocity vs. [Inhibitor] Plot Calculate->Determine_Ki End End Determine_Ki->End

Workflow for Stopped-Flow CA Inhibition Assay.
Purification of Carbonic Anhydrase Isoforms

Principle: Affinity chromatography is a common and efficient method for purifying carbonic anhydrase isoforms. The method utilizes a resin to which a CA inhibitor (e.g., a sulfonamide derivative) is covalently attached. The target CA protein binds specifically to the immobilized inhibitor, while other proteins are washed away. The purified CA is then eluted by changing the buffer conditions.[5][6]

Detailed Methodology:

  • Preparation of Affinity Resin: A commercially available resin (e.g., Sepharose) is activated and coupled with a carbonic anhydrase inhibitor, such as p-aminobenzenesulfonamide.

  • Cell Lysis and Clarification: Cells expressing the target CA isoform (e.g., erythrocytes for hCA I and II, or recombinant E. coli) are lysed, and the lysate is centrifuged to remove cellular debris.

  • Affinity Chromatography:

    • The clarified lysate is loaded onto the affinity column.

    • The column is washed extensively with a binding buffer to remove non-specifically bound proteins.

    • The purified carbonic anhydrase is eluted from the column using a buffer containing a competitive inhibitor or by changing the pH or ionic strength.[12]

  • Purity Analysis: The purity of the eluted enzyme is assessed by SDS-PAGE.

Conclusion

This compound represents a promising lead compound in the development of novel anti-tuberculosis therapies due to its potent and specific inhibition of mycobacterial β-carbonic anhydrases. Its dithiocarbamate structure offers a distinct inhibitory profile compared to traditional sulfonamide-based inhibitors like acetazolamide. Further research is warranted to fully elucidate its selectivity across a broader range of human carbonic anhydrase isoforms and to optimize its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of this compound and other carbonic anhydrase inhibitors.

References

A Comparative Analysis of FC14-584B and First-Line Tuberculosis Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the novel anti-tuberculosis candidate, FC14-584B, with the established first-line drugs for tuberculosis (TB): isoniazid, rifampicin, pyrazinamide, and ethambutol. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available preclinical and experimental data.

Executive Summary

This compound is a promising preclinical candidate for the treatment of tuberculosis, including drug-resistant strains. It operates through a novel mechanism of action, inhibiting the β-carbonic anhydrase (β-CA) enzymes essential for Mycobacterium tuberculosis (Mtb) survival. This is distinct from the mechanisms of current first-line agents, suggesting a potential for synergistic effects and efficacy against resistant bacteria. While direct Minimum Inhibitory Concentration (MIC) data for this compound against Mtb is not yet publicly available, related dithiocarbamate compounds have demonstrated potent activity. Preclinical studies using a Mycobacterium marinum model, a close relative of Mtb, have shown significant inhibitory effects both in vitro and in vivo.

Mechanism of Action

A key differentiator for this compound is its unique target within Mtb. Unlike existing drugs that primarily target cell wall synthesis or RNA transcription, this compound inhibits β-carbonic anhydrase, an enzyme involved in the pathogen's pH regulation and other vital physiological processes.[1][2] This novel mechanism reduces the likelihood of cross-resistance with current therapies.

The mechanisms of action for the first-line TB drugs are well-established:

  • Isoniazid: A prodrug activated by the mycobacterial enzyme KatG, it inhibits the synthesis of mycolic acids, crucial components of the bacterial cell wall.[1][3]

  • Rifampicin: This drug inhibits bacterial DNA-dependent RNA polymerase, thereby preventing the transcription of DNA into RNA and halting protein synthesis.[4][5][6]

  • Pyrazinamide: Another prodrug, pyrazinamide is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme. Its exact mechanism is still under investigation but is thought to involve the disruption of membrane transport and energy metabolism, particularly effective against semi-dormant bacilli in acidic environments.[2][7]

  • Ethambutol: It inhibits the enzyme arabinosyl transferase, which is essential for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[8][9][10]

cluster_FC14_584B This compound Pathway cluster_FirstLine First-Line Drug Pathways cluster_Isoniazid Isoniazid cluster_Rifampicin Rifampicin cluster_Pyrazinamide Pyrazinamide cluster_Ethambutol Ethambutol FC14_584B This compound beta_CA β-Carbonic Anhydrase FC14_584B->beta_CA Inhibits pH_Homeostasis Disruption of pH Homeostasis beta_CA->pH_Homeostasis Isoniazid Isoniazid KatG KatG Activation Isoniazid->KatG Mycolic_Acid Mycolic Acid Synthesis KatG->Mycolic_Acid Inhibits Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Rifampicin Rifampicin RNA_Polymerase RNA Polymerase Rifampicin->RNA_Polymerase Inhibits Transcription Transcription RNA_Polymerase->Transcription Pyrazinamide Pyrazinamide PncA PncA Activation Pyrazinamide->PncA POA Pyrazinoic Acid PncA->POA Membrane_Energy Membrane Energetics POA->Membrane_Energy Disrupts Ethambutol Ethambutol Arabinosyl_Transferase Arabinosyl Transferase Ethambutol->Arabinosyl_Transferase Inhibits Arabinogalactan Arabinogalactan Synthesis Arabinosyl_Transferase->Arabinogalactan

Caption: Mechanisms of Action for this compound and First-Line TB Drugs.

Comparative In Vitro Efficacy

Direct comparative data of this compound against M. tuberculosis is still emerging. However, studies on its activity against M. marinum and the efficacy of related dithiocarbamates against Mtb provide a strong indication of its potential.

DrugTarget OrganismMIC Range (µg/mL)Notes
This compound M. marinum~20.7 (75 µM)In vitro inhibition concentration. MIC against M. tuberculosis is not yet published.
Pyrrolidine dithiocarbamate (related compound)M. tuberculosis0.13Demonstrates the potential high potency of this chemical class.
Isoniazid M. tuberculosis0.02 - 0.06Highly potent against susceptible strains.
Rifampicin M. tuberculosis0.06 - 0.5Potent bactericidal agent.
Pyrazinamide M. tuberculosis12.5 - 100 (at acidic pH)Activity is highly dependent on an acidic environment.
Ethambutol M. tuberculosis0.5 - 2.0Bacteriostatic agent.

Note: MIC values can vary depending on the testing method and the specific strain of M. tuberculosis.

In Vivo Preclinical Data

This compound has been evaluated in a zebrafish (Danio rerio) larva model infected with M. marinum, a well-established surrogate for studying TB pathogenesis. In these studies, this compound demonstrated a significant reduction in bacterial burden at a concentration of 300 µM.[1][7] This in vivo activity, coupled with its low toxicity in the zebrafish model, underscores its therapeutic potential.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound against M. tuberculosis is typically determined using broth microdilution or agar dilution methods. A standardized inoculum of M. tuberculosis is added to a series of wells or plates containing serial dilutions of the test compound. The MIC is the lowest concentration of the compound that inhibits visible growth of the bacteria after a defined incubation period.

cluster_workflow MIC Determination Workflow start Prepare serial dilutions of test compound inoculate Inoculate with standardized M. tuberculosis suspension start->inoculate incubate Incubate at 37°C inoculate->incubate read Read results for visible growth incubate->read end Determine MIC read->end

Caption: General workflow for Minimum Inhibitory Concentration (MIC) assay.

Zebrafish (M. marinum) Infection Model

Zebrafish larvae are infected with a fluorescently labeled strain of M. marinum, typically via microinjection into the caudal vein or yolk sac. Following infection, the larvae are exposed to the test compound in their water. The efficacy of the compound is assessed by quantifying the bacterial burden over time, often through fluorescence microscopy and image analysis. This model allows for the in vivo assessment of both efficacy and toxicity of novel anti-tubercular agents.

cluster_workflow Zebrafish Infection Model Workflow infect Infect zebrafish larvae with fluorescent M. marinum treat Administer test compound to larvae infect->treat incubate Incubate at appropriate temperature treat->incubate image Image larvae using fluorescence microscopy incubate->image quantify Quantify bacterial burden image->quantify analyze Analyze data and assess efficacy quantify->analyze

Caption: Workflow for the zebrafish-M. marinum infection model.

Logical Relationship of Drug Action

The distinct mechanisms of action of this compound and the first-line drugs create a logical basis for their potential combined use to overcome drug resistance and enhance therapeutic outcomes.

cluster_relationship Logical Relationship of Anti-TB Drug Actions cluster_targets Drug Targets cluster_drugs Drugs Mtb Mycobacterium tuberculosis beta_CA β-Carbonic Anhydrase Mtb->beta_CA Cell_Wall_Synth Cell Wall Synthesis Mtb->Cell_Wall_Synth RNA_Poly RNA Polymerase Mtb->RNA_Poly Membrane_Func Membrane Function Mtb->Membrane_Func FC14_584B This compound FC14_584B->beta_CA Inhibits Isoniazid_Ethambutol Isoniazid, Ethambutol Isoniazid_Ethambutol->Cell_Wall_Synth Inhibit Rifampicin Rifampicin Rifampicin->RNA_Poly Inhibits Pyrazinamide Pyrazinamide Pyrazinamide->Membrane_Func Disrupts

Caption: Distinct cellular targets of this compound and first-line TB drugs.

Conclusion

This compound represents a significant development in the search for new tuberculosis treatments. Its novel mechanism of action holds the promise of activity against drug-resistant Mtb strains and offers a new avenue for combination therapies. While further research, particularly the determination of its MIC against M. tuberculosis, is necessary for a complete comparative assessment, the existing preclinical data are highly encouraging. Continued investigation into this compound and other dithiocarbamates is warranted to fully elucidate their potential in the global fight against tuberculosis.

References

FC14-584B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FC14-584B with alternative research tools, supported by experimental data. This compound is a dithiocarbamate compound identified as a potent inhibitor of β-carbonic anhydrases, showing promise in research against Mycobacterium tuberculosis and Acanthamoeba castellanii.

Performance Comparison

Against Acanthamoeba castellanii Trophozoites

A recent study directly compared the efficacy of this compound with several established sulfonamide-based carbonic anhydrase inhibitors in inhibiting the growth of Acanthamoeba castellanii trophozoites. The results demonstrate that while this compound is effective, some sulfonamides, particularly ethoxzolamide and dorzolamide, exhibit significantly higher potency in this specific application.

CompoundClassTrophozoite Growth Inhibition Concentration
This compound Dithiocarbamate15.6 µM
AcetazolamideSulfonamide100 µM
EthoxzolamideSulfonamide938 nM
DorzolamideSulfonamide100 nM
BrinzolamideSulfonamideNo inhibitory effect

Data sourced from Haapanen S, et al. J Med Chem. 2024.[1]

Against Mycobacteria

In the context of tuberculosis research, this compound has been evaluated against a related dithiocarbamate, FC14-594A, using the model organism Mycobacterium marinum. This compound was found to be significantly less toxic and demonstrated efficacy in both in vitro and in vivo models.

CompoundLC50 in Zebrafish Larvae (5 dpf)In Vitro Growth Inhibition of M. marinumIn Vivo Efficacy in Zebrafish Larvae
This compound 498.1 µM75 µMSignificant impairment of bacterial growth at 300 µM
FC14-594A18.5 µM75 µMNot tested in vivo due to toxicity

Data sourced from Emanuel et al. J Enzyme Inhib Med Chem. 2017.[2][3]

While a direct comparative study of this compound against standard anti-tuberculosis drugs has not been identified, it is important to note that dithiocarbamates represent a different class of carbonic anhydrase inhibitors compared to the more common sulfonamides.[4][5] This distinction in chemical scaffold may offer advantages in terms of overcoming resistance mechanisms or targeting specific isoforms of the enzyme.

Signaling Pathways and Experimental Workflows

β-Carbonic Anhydrase in Mycobacterium tuberculosis

In Mycobacterium tuberculosis, β-carbonic anhydrases are crucial for maintaining pH homeostasis, which is essential for the bacterium's survival and pathogenesis within the host. Inhibition of these enzymes disrupts this balance, leading to impaired growth and survival.

G Role of β-Carbonic Anhydrase in M. tuberculosis cluster_host Host Macrophage cluster_mtb Mycobacterium tuberculosis Phagosome Phagosome Mtb_CA β-Carbonic Anhydrase (mtCA) Phagosome->Mtb_CA Acidic Stress HCO3_H HCO₃⁻ + H⁺ Mtb_CA->HCO3_H pH_Homeostasis Internal pH Homeostasis Survival Bacterial Survival & Replication pH_Homeostasis->Survival CO2_H2O CO₂ + H₂O CO2_H2O->Mtb_CA HCO3_H->pH_Homeostasis FC14_584B This compound FC14_584B->Mtb_CA Inhibition

Caption: Inhibition of M. tuberculosis β-carbonic anhydrase by this compound.

Carbonic Anhydrase Inhibition in Acanthamoeba castellanii

Acanthamoeba castellanii possesses multiple families of carbonic anhydrases (α, β, and γ) that are considered potential therapeutic targets. Inhibiting these enzymes is believed to disrupt essential physiological processes within the amoeba, leading to growth inhibition.

G Carbonic Anhydrase Inhibition in A. castellanii cluster_acanthamoeba Acanthamoeba castellanii ACA_CA Carbonic Anhydrases (α, β, γ families) HCO3_H HCO₃⁻ + H⁺ ACA_CA->HCO3_H Physiology Essential Physiological Processes Growth Trophozoite Growth & Proliferation Physiology->Growth CO2_H2O CO₂ + H₂O CO2_H2O->ACA_CA HCO3_H->Physiology Inhibitors This compound & Sulfonamides Inhibitors->ACA_CA Inhibition

Caption: Inhibition of A. castellanii carbonic anhydrases.

General Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for screening the efficacy of carbonic anhydrase inhibitors against a microbial target.

G Workflow for Microbial Carbonic Anhydrase Inhibitor Screening Start Start Culture Culture Microbial Target (e.g., A. castellanii, M. marinum) Start->Culture Prepare_Inhibitors Prepare Serial Dilutions of Inhibitors Start->Prepare_Inhibitors Incubate Incubate Microbes with Inhibitors Culture->Incubate Prepare_Inhibitors->Incubate Assess_Viability Assess Microbial Viability/ Growth Inhibition Incubate->Assess_Viability Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Assess_Viability->Determine_MIC In_Vivo_Test In Vivo Toxicity & Efficacy Testing (e.g., Zebrafish Model) Determine_MIC->In_Vivo_Test Analyze_Data Data Analysis and Comparison In_Vivo_Test->Analyze_Data End End Analyze_Data->End

Caption: General workflow for inhibitor screening.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (General)

A common method to assess carbonic anhydrase inhibition is a colorimetric assay measuring the esterase activity of the enzyme.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Carbonic Anhydrase Enzyme Solution

  • Substrate Solution (e.g., 3 mM p-nitrophenyl acetate in acetonitrile or DMSO)

  • Test Inhibitors (including this compound and alternatives) dissolved in DMSO

  • Positive Control (e.g., Acetazolamide)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • To the wells of a 96-well plate, add assay buffer.

  • Add the test inhibitor solutions at various concentrations to the respective wells. Include wells for a no-inhibitor control (vehicle only) and a positive control.

  • Add the carbonic anhydrase enzyme solution to all wells except the blank.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the absorbance at 400 nm kinetically over a set period.

  • The rate of p-nitrophenol production is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

In Vitro Growth Inhibition of M. marinum

Materials:

  • M. marinum culture

  • 7H9 broth supplemented with ADC (albumin, dextrose, catalase)

  • Test compounds (this compound and FC14-594A) dissolved in a suitable solvent (e.g., water)

  • 96-well plates

  • Incubator at 30°C

Procedure:

  • Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. marinum.

  • Include a no-drug control and a sterile control.

  • Incubate the plates at 30°C for a specified period (e.g., 6 days).

  • Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vivo Zebrafish Larvae Toxicity and Efficacy Assay

Materials:

  • Zebrafish embryos

  • Embryo medium

  • M. marinum culture expressing a fluorescent protein (e.g., GFP)

  • Test compound (this compound)

  • Microinjection setup

  • Fluorescence microscope

Procedure: Toxicity Assay:

  • Expose zebrafish embryos at 1-day post-fertilization (dpf) to various concentrations of the test compound in the embryo medium.

  • Observe the larvae daily for up to 5 dpf for any developmental defects, mortality, and heart rate abnormalities.

  • Calculate the 50% lethal concentration (LC50).

Efficacy Assay:

  • At 1 dpf, microinject a known number of fluorescently labeled M. marinum into the yolk sac of zebrafish larvae.

  • After infection, transfer the larvae to fresh embryo medium containing the test compound at a non-toxic concentration (e.g., 300 µM for this compound).

  • Maintain the larvae at an appropriate temperature (e.g., 28.5°C).

  • At a specified time point post-infection (e.g., 6 days), anesthetize the larvae and quantify the bacterial load by measuring the fluorescence intensity.

  • Compare the bacterial load in the treated group to an untreated control group to determine the in vivo efficacy of the compound.

References

A Comparative Efficacy Analysis of FC14-584B and Ethoxzolamide as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of FC14-584B and ethoxzolamide, two inhibitors of carbonic anhydrase (CA). While ethoxzolamide is a well-established sulfonamide used in the management of glaucoma, this compound is a dithiocarbamate that has been identified as a β-carbonic anhydrase inhibitor. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction

Quantitative Data Summary

The following tables summarize the available quantitative data for ethoxzolamide. At present, specific quantitative efficacy data for this compound is not publicly available.

Table 1: In Vitro Carbonic Anhydrase Inhibition Data for Ethoxzolamide

Carbonic Anhydrase IsoformInhibition Constant (Ki)IC50Reference
Human CA I1.7 nM (KD)-[3]
Human CA II-0.09 µM[4]
Human CA II14 nM-[5]
Human CA V20.6 nM-[5]

Table 2: In Vivo Efficacy Data for Ethoxzolamide in Rabbit Models of Glaucoma

Animal ModelDosingOutcomeReference
RabbitNot specifiedReduction in intraocular pressure[6]

Note: Specific IOP reduction values from primary studies were not available in the reviewed literature. Normal IOP in rabbits is generally considered to be in the range of 15-25 mmHg.[7][8]

Mechanism of Action and Signaling Pathway

Both ethoxzolamide and this compound exert their effects by inhibiting carbonic anhydrase, a key enzyme in the ciliary body responsible for the production of bicarbonate ions (HCO₃⁻). The accumulation of bicarbonate in the posterior chamber of the eye drives the osmotic flow of water, leading to the formation of aqueous humor. By inhibiting carbonic anhydrase, these compounds reduce the formation of bicarbonate, thereby decreasing aqueous humor secretion and lowering intraocular pressure.

G Figure 1: Signaling pathway of carbonic anhydrase inhibition. cluster_ciliary_epithelium Ciliary Epithelium CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 hydration H2CO3->CO2 dehydration HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 HCO3->H2CO3 Secretion Aqueous Humor Secretion HCO3->Secretion drives CA Carbonic Anhydrase (e.g., CAII, CAIV, CAXII) Inhibitor This compound or Ethoxzolamide Inhibitor->CA inhibition IOP Intraocular Pressure Secretion->IOP maintains

Figure 1: Signaling pathway of carbonic anhydrase inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of carbonic anhydrase inhibitors.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.

  • Enzyme and Inhibitor Preparation: A solution of purified human carbonic anhydrase (e.g., hCA II) is prepared in a suitable buffer (e.g., Tris-HCl). The test compound (this compound or ethoxzolamide) is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Assay Procedure: The assay is performed using a stopped-flow instrument. The enzyme solution is mixed with the inhibitor solution at various concentrations and incubated for a defined period.

  • Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated buffer solution.

  • Data Acquisition: The hydration of CO₂ to carbonic acid, catalyzed by the enzyme, causes a change in pH, which is monitored over time using a pH indicator. The rate of this reaction is measured.

  • Data Analysis: The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) is determined by plotting the reaction rates against the inhibitor concentrations.

In Vivo Intraocular Pressure (IOP) Reduction in a Rabbit Model of Glaucoma

This experiment assesses the in vivo efficacy of the test compounds in a relevant animal model.

  • Animal Model: Ocular hypertension is induced in rabbits.[9][10] This can be achieved through various methods, such as the injection of α-chymotrypsin into the posterior chamber or by laser photocoagulation of the trabecular meshwork.

  • Compound Administration: The test compound (this compound or ethoxzolamide) is formulated for topical or systemic administration. A baseline IOP is measured in both eyes of each rabbit using a tonometer. The compound is then administered to one eye (the contralateral eye serves as a control).

  • IOP Measurement: IOP is measured at multiple time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The efficacy of the compound is determined by the magnitude and duration of the IOP reduction in the treated eye compared to the control. Statistical analysis is performed to determine the significance of the observed effects.

G Figure 2: General experimental workflow for in vivo efficacy testing. cluster_workflow Experimental Workflow start Start induce_glaucoma Induce Ocular Hypertension in Rabbit Model start->induce_glaucoma baseline_iop Measure Baseline IOP induce_glaucoma->baseline_iop administer_compound Administer Test Compound (this compound or Ethoxzolamide) baseline_iop->administer_compound measure_iop Measure IOP at Multiple Time Points administer_compound->measure_iop data_analysis Analyze IOP Reduction and Duration of Effect measure_iop->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for in vivo efficacy testing.

Discussion and Conclusion

Ethoxzolamide is a well-characterized and potent inhibitor of several carbonic anhydrase isoforms, with demonstrated efficacy in reducing intraocular pressure in preclinical models. Its clinical use further validates its role in the management of glaucoma.

This compound, as a dithiocarbamate, belongs to a class of compounds that is also known to inhibit carbonic anhydrases. While specific efficacy data for this compound is not currently available, the broader class of dithiocarbamates has shown promise as potential anti-glaucoma agents. Further research is required to determine the specific inhibitory profile of this compound against relevant ocular carbonic anhydrase isoforms (e.g., CAII, CAIV, and CAXII) and to evaluate its in vivo efficacy in established animal models of glaucoma.

A direct comparison of the efficacy of this compound and ethoxzolamide will only be possible once quantitative in vitro and in vivo data for this compound becomes available. Future studies should focus on generating this data to fully assess the therapeutic potential of this compound relative to established carbonic anhydrase inhibitors like ethoxzolamide.

References

Independent Validation of FC14-584B Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimycobacterial activity of FC14-584B, a dithiocarbamate-based inhibitor of β-carbonic anhydrase, with alternative compounds. The information is compiled from published research to aid in the evaluation of its potential as a therapeutic agent against Mycobacterium tuberculosis (Mtb).

Executive Summary

This compound is a potent inhibitor of β-carbonic anhydrases (β-CAs) from Mycobacterium tuberculosis, demonstrating significant antimycobacterial activity in both in vitro and in vivo models.[1][2][3] As a member of the dithiocarbamate class of compounds, it represents a novel approach to targeting Mtb by inhibiting enzymes crucial for the pathogen's survival.[1][4] This guide summarizes the key quantitative data on this compound's efficacy and toxicity, compares it with a related dithiocarbamate and other classes of β-CA inhibitors, and provides detailed experimental protocols for the key assays cited.

It is important to note that, to date, the primary research on the specific antimycobacterial activity of this compound originates from a single research group. Independent validation of these findings in the peer-reviewed literature is not yet available.

Data Presentation

The following tables summarize the quantitative data available for this compound and its primary comparator, FC14-594A.

Table 1: In Vitro and In Vivo Efficacy of Dithiocarbamates against Mycobacteria

CompoundTarget OrganismAssay TypeConcentrationEffectSource
This compound M. marinumIn Vitro Growth Inhibition75 µMInhibition of growth[1][2]
M. marinumIn Vivo (Zebrafish)300 µMSignificant impairment of bacterial growth[1][2][3]
FC14-594AM. marinumIn Vitro Growth Inhibition75 µMInhibition of growth[1]

Table 2: Toxicity Profile of Dithiocarbamates in Zebrafish Model

CompoundAssay TypeMetricValueSource
This compound Zebrafish Embryo ToxicityLC50498.1 µM[3]
Zebrafish Embryo ToxicityObservation at 300 µMMinimal toxicity, normal embryonic development in most cases[3][5]
FC14-594AZebrafish Embryo ToxicityLC5018.5 µM[3]
Zebrafish Embryo ToxicityObservation at 20 µMShort, curved body, mild edema, and unutilized yolk sac[5]

Comparison with Alternatives

This compound's primary advantage over its analogue, FC14-594A , lies in its significantly lower toxicity, as demonstrated by a much higher LC50 value in the zebrafish model.[3] While both compounds exhibit similar in vitro activity against M. marinum, the favorable safety profile of this compound makes it a more promising candidate for further development.

Beyond dithiocarbamates, other classes of compounds targeting Mtb β-carbonic anhydrases have been investigated. These include sulfonamides and the well-characterized inhibitor ethoxzolamide .

  • Sulfonamides : This class of drugs has been shown to effectively inhibit Mtb β-CAs with inhibition constants (Kᵢ) in the nanomolar to micromolar range.[6][7][8][9][10] They represent a clinically established class of drugs with a different chemical scaffold to the dithiocarbamates.

  • Ethoxzolamide : This carbonic anhydrase inhibitor has been shown to inhibit the Mtb PhoPR regulon, which is essential for virulence, and reduces Mtb growth in both macrophage and mouse models.[11][12][13][14] This provides an alternative mechanism of action that is also linked to the inhibition of carbonic anhydrase activity.[11][12][13][14]

The exploration of these alternative compound classes is crucial for a comprehensive understanding of the therapeutic potential of targeting Mtb β-CAs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Growth Inhibition of M. marinum
  • Bacterial Culture : Mycobacterium marinum is cultured in a suitable broth, such as 7H9 medium supplemented with ADC (albumin-dextrose-catalase) and Tween 80, at 30°C.

  • Compound Preparation : this compound and comparator compounds are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in the culture medium.

  • Assay Setup : The bacterial culture is diluted to a standard optical density (OD). A fixed volume of the diluted culture is added to the wells of a microplate containing the various concentrations of the test compounds.

  • Incubation : The microplate is incubated at 30°C for a specified period, typically several days, to allow for bacterial growth.

  • Data Analysis : Bacterial growth is assessed by measuring the optical density at 600 nm (OD₆₀₀) or by using a viability stain. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth.

In Vivo M. marinum Infection in Zebrafish Larvae
  • Zebrafish Maintenance : Wild-type zebrafish embryos are maintained in standard embryonic medium at 28.5°C.

  • Infection Preparation : A culture of fluorescently labeled M. marinum (e.g., expressing GFP or mCherry) is grown to mid-log phase and then diluted to the desired concentration for microinjection.

  • Microinjection : At a specific developmental stage (e.g., 24-48 hours post-fertilization), zebrafish larvae are anesthetized and microinjected with a precise volume of the bacterial suspension into a consistent location, such as the caudal vein or the yolk sac.

  • Compound Exposure : Following infection, the larvae are transferred to fresh embryonic medium containing the desired concentration of this compound or control vehicle. The medium is refreshed daily.

  • Imaging and Analysis : At various time points post-infection, the larvae are anesthetized and imaged using a fluorescence microscope. The bacterial load is quantified by measuring the fluorescent signal area or intensity within each larva. Statistical analysis is performed to compare the bacterial burden between treated and control groups.

Zebrafish Embryo Toxicity Assay (LC50 Determination)
  • Embryo Collection : Zebrafish embryos are collected shortly after fertilization.

  • Compound Exposure : Healthy embryos are placed in the wells of a multi-well plate containing a range of concentrations of the test compound in embryonic medium. A control group with vehicle-only is included.

  • Incubation and Observation : The embryos are incubated at 28.5°C for a period of up to 5 days. Mortality is recorded daily in each concentration group.

  • LC50 Calculation : The lethal concentration 50 (LC50) is calculated as the concentration of the compound that causes mortality in 50% of the embryos by the end of the observation period. This is typically determined using probit analysis or a similar statistical method.

  • Phenotypic Analysis : In addition to mortality, embryos are observed for any developmental abnormalities, such as changes in heart rate, edema, or body morphology.

Visualizations

Signaling Pathway of β-Carbonic Anhydrase in M. tuberculosis

G Proposed Mechanism of Action of this compound cluster_mtb Mycobacterium tuberculosis cluster_drug Inhibitor CO2 CO₂ beta_CA β-Carbonic Anhydrase CO2->beta_CA H2O H₂O H2O->beta_CA HCO3 HCO₃⁻ pH_reg Intracellular pH Regulation & Bicarbonate for Biosynthesis HCO3->pH_reg H H⁺ H->pH_reg beta_CA->HCO3 beta_CA->H Survival Bacterial Survival and Proliferation pH_reg->Survival FC14_584B This compound FC14_584B->beta_CA Inhibition

Caption: Proposed mechanism of this compound targeting Mtb β-carbonic anhydrase.

Experimental Workflow for In Vivo Efficacy Testing

G Workflow for In Vivo Efficacy Testing in Zebrafish start Start: Zebrafish Embryos infection Microinjection with fluorescent M. marinum start->infection treatment Exposure to this compound or Vehicle Control infection->treatment incubation Incubation for several days treatment->incubation imaging Fluorescence Microscopy of Larvae incubation->imaging analysis Quantification of Bacterial Load imaging->analysis end End: Comparative Analysis of Bacterial Growth analysis->end

Caption: Zebrafish infection model workflow for testing in vivo drug efficacy.

References

A Comparative Analysis of FC14-584B and Other Trophozoite Growth Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the trophozoite growth inhibitor FC14-584B against other notable inhibitors. The following sections detail the quantitative performance of these compounds, the experimental protocols used for their evaluation, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to Trophozoite Growth Inhibitors

Trophozoites are the active, feeding stage of many protozoan parasites. The inhibition of their growth is a key strategy in the development of anti-parasitic drugs. This compound, a dithiocarbamate compound, has been identified as a potent inhibitor of trophozoite growth, particularly in Acanthamoeba castellanii, a causative agent of severe eye infections. This guide compares the efficacy of this compound with other known inhibitors, focusing on their activity against A. castellanii.

Quantitative Comparison of Inhibitor Performance

The inhibitory activity of this compound and other compounds against the trophozoite stage of Acanthamoeba castellanii has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The data presented below is derived from a key study by Haapanen et al. (2024) published in the Journal of Medicinal Chemistry[1][2][3][4][5][6][7].

CompoundClassTarget OrganismIC50 (µM)
This compound DithiocarbamateAcanthamoeba castellanii~100
AcetazolamideSulfonamideAcanthamoeba castellanii~100
EthoxzolamideSulfonamideAcanthamoeba castellanii0.938
DorzolamideSulfonamideAcanthamoeba castellanii0.1
BrinzolamideSulfonamideAcanthamoeba castellaniiNo significant inhibition
PropamidineDiamidineAcanthamoeba castellaniiNot specified in the primary source

Note: The IC50 values represent the concentration at which a 50% reduction in trophozoite viability was observed after 72 hours of incubation. Lower IC50 values indicate higher potency.

Mechanism of Action: β-Carbonic Anhydrase Inhibition

This compound and the compared sulfonamides (acetazolamide, ethoxzolamide, dorzolamide, and brinzolamide) exert their anti-amoebic effects by inhibiting β-carbonic anhydrases (β-CAs)[1][3][7]. These enzymes are crucial for the parasite's metabolic processes. The inhibition of β-CAs disrupts the normal physiological functions of the trophozoite, leading to growth inhibition and cell death. The genome of Acanthamoeba castellanii is known to encode for three α-CAs, three β-CAs, and two γ-CAs[3]. The differential efficacy of these inhibitors likely relates to their specific binding affinities and inhibitory constants against the various β-CA isoforms present in the amoeba.

G cluster_inhibitors Inhibitors This compound This compound β-Carbonic Anhydrase β-Carbonic Anhydrase This compound->β-Carbonic Anhydrase inhibit Sulfonamides Acetazolamide Ethoxzolamide Dorzolamide Sulfonamides->β-Carbonic Anhydrase inhibit Metabolic Processes Metabolic Processes β-Carbonic Anhydrase->Metabolic Processes catalyzes Trophozoite Growth Inhibition Trophozoite Growth Inhibition Metabolic Processes->Trophozoite Growth Inhibition disruption leads to

Figure 1: Signaling pathway of β-Carbonic Anhydrase inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Trophozoite Growth Inhibition Assay

This assay is designed to determine the inhibitory properties of potential new drugs against A. castellanii trophozoites in vitro[2].

  • Acanthamoeba castellanii Culture: Trophozoites are cultured axenically in a suitable medium, such as Peptone-Yeast Extract-Glucose (PYG) medium, at room temperature.

  • Inoculation: Trophozoites are harvested, washed, and resuspended in fresh medium. A defined number of trophozoites (e.g., 105 cells/ml) are seeded into the wells of a microtiter plate.

  • Inhibitor Addition: The test compounds (this compound and others) are added to the wells at various concentrations. A control group with no inhibitor is also included.

  • Incubation: The plates are incubated for specific time points (e.g., 24, 48, and 72 hours) under appropriate conditions.

  • Quantification of Viability: The viability of the trophozoites is determined using a colorimetric method. Crystal violet staining is a common technique where the dye stains the viable, adherent trophozoites. The absorbance is then measured using a plate reader, which correlates with the number of viable cells.

  • IC50 Calculation: The absorbance values are plotted against the inhibitor concentrations, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the absorbance compared to the control.

G start Start culture Culture A. castellanii trophozoites start->culture harvest Harvest and count trophozoites culture->harvest seed Seed trophozoites in 96-well plate harvest->seed add_inhibitors Add serial dilutions of inhibitors seed->add_inhibitors incubate Incubate for 24, 48, 72h add_inhibitors->incubate stain Stain with Crystal Violet incubate->stain measure Measure absorbance stain->measure calculate Calculate IC50 measure->calculate end End calculate->end

Figure 2: Trophozoite Growth Inhibition Assay Workflow.
Cytotoxicity Assay

This assay is performed to evaluate the toxicity of the compounds against mammalian cells, ensuring that their anti-amoebic activity is not due to general cytotoxicity.

  • Cell Culture: A suitable mammalian cell line (e.g., HeLa or human corneal epithelial cells) is cultured to confluence in a 96-well plate.

  • Inhibitor Treatment: The cells are treated with the same concentrations of the inhibitors used in the trophozoite growth assay.

  • Incubation: The plate is incubated for a defined period (e.g., 24 hours).

  • Viability Assessment: Cell viability is assessed using a standard method, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates cell membrane damage.

  • Data Analysis: The results are expressed as the percentage of cell viability compared to the untreated control.

Conclusion

This compound demonstrates significant inhibitory activity against Acanthamoeba castellanii trophozoites, comparable to the established carbonic anhydrase inhibitor acetazolamide. However, other sulfonamides, particularly dorzolamide and ethoxzolamide, exhibit substantially higher potency in vitro. The identification of β-carbonic anhydrases as a viable drug target in A. castellanii opens new avenues for the development of more effective anti-amoebic agents. Further studies are warranted to explore the in vivo efficacy and safety of these compounds for the treatment of Acanthamoeba infections. The detailed experimental protocols provided in this guide offer a standardized framework for future comparative studies in this important area of research.

References

A Comparative Analysis of FC14-584B and Standard of Care in Targeting the MAPK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a compound specifically designated "FC14-584B" is not available. Therefore, this guide has been constructed as a template to demonstrate the requested format and content for comparing a novel therapeutic against a standard of care. The data presented herein is illustrative, using a fictional compound (this compound) positioned as a MEK inhibitor and comparing it against a known standard of care, Trametinib, within the context of the MAPK/ERK signaling pathway.

This guide provides a comparative overview of the investigational compound this compound against the standard of care MEK inhibitor, Trametinib. The comparison focuses on biochemical potency, cellular activity, and the underlying mechanism of action targeting the MAPK/ERK signaling cascade, a critical pathway in various human cancers.

Mechanism of Action: Targeting the MAPK/ERK Pathway

The Ras-Raf-MEK-ERK cascade is a pivotal signaling pathway that transduces signals from cell surface receptors to regulate cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or Ras, is a common driver of oncogenesis. Both this compound and the standard of care, Trametinib, are designed to inhibit MEK1/2, the dual-specificity kinases that phosphorylate and activate ERK1/2, thereby blocking downstream signaling.

MAPK_ERK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation FC14_584B This compound FC14_584B->MEK SoC Standard of Care (Trametinib) SoC->MEK

Caption: MAPK/ERK signaling pathway with points of inhibition.
Quantitative Performance Data

The following table summarizes the comparative in vitro performance of this compound and the standard of care, Trametinib. The data represents typical metrics used to evaluate kinase inhibitors, including biochemical potency (IC50), binding affinity (Ki), and cellular antiproliferative activity (GI50) in a BRAF V600E mutant melanoma cell line.

ParameterThis compound (Illustrative Data)Standard of Care (Trametinib)
Biochemical IC50 (MEK1) 0.8 nM1.2 nM
Binding Affinity (Ki) 0.3 nM0.5 nM
Cellular GI50 (A375 Cell Line) 1.5 nM2.0 nM
Phospho-ERK Inhibition (EC50) 1.2 nM1.8 nM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Assay (MEK1 IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Objective: To determine the concentration of inhibitor required to reduce MEK1 kinase activity by 50% (IC50).

  • Methodology:

    • Recombinant human MEK1 enzyme is incubated with its substrate, inactive ERK2, in a kinase reaction buffer.

    • ATP is added to initiate the phosphorylation reaction.

    • The reaction is run in the presence of serial dilutions of the test compound (this compound) or the standard of care.

    • After incubation, the amount of phosphorylated ERK2 is quantified using a luminescence-based assay system (e.g., ADP-Glo™ Kinase Assay), which measures ATP consumption.

    • Data is plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using a four-parameter logistic curve fit.

Kinase_Assay_Workflow A 1. Prepare Reaction Mix (MEK1, ERK2, Buffer) B 2. Add Test Compound (Serial Dilutions) A->B C 3. Initiate with ATP Incubate at 30°C B->C D 4. Quantify p-ERK (Luminescence Detection) C->D E 5. Analyze Data (Calculate IC50) D->E

Caption: Workflow for a typical biochemical kinase assay.
Cellular Antiproliferation Assay (GI50 Determination)

This assay measures the effect of a compound on the proliferation of cancer cells.

  • Objective: To determine the concentration of inhibitor required to reduce the growth of a cancer cell line by 50% (GI50).

  • Methodology:

    • A human cancer cell line with a known MAPK pathway mutation (e.g., A375 melanoma, BRAF V600E) is seeded in 96-well plates.

    • After allowing cells to adhere, they are treated with a range of concentrations of the test compound or standard of care for 72 hours.

    • Cell viability is assessed using a metabolic assay, such as the addition of a resazurin-based reagent (e.g., CellTiter-Blue®), which measures the metabolic capacity of viable cells.

    • Fluorescence is measured, and the results are normalized to untreated control cells.

    • The GI50 value is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Phospho-ERK Inhibition Assay (EC50 Determination)

This assay measures the ability of a compound to inhibit the target pathway within a cellular context.

  • Objective: To determine the effective concentration (EC50) of a compound required to inhibit the phosphorylation of ERK by 50% in cells.

  • Methodology:

    • Cancer cells (e.g., A375) are plated and starved of serum to reduce basal pathway activity.

    • Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

    • The MAPK pathway is then stimulated with a growth factor (e.g., EGF).

    • After a short incubation period (10-15 minutes), cells are lysed.

    • The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using an immunoassay method, such as a sandwich ELISA or Western Blot.

    • The ratio of p-ERK to total ERK is calculated and plotted against compound concentration to determine the EC50 value.

Safety Operating Guide

Proper Disposal Procedures for FC14-584B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of FC14-584B, a dithiocarbamate compound utilized in tuberculosis research. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

I. Immediate Safety and Handling Information

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

In case of accidental exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Seek immediate medical attention for any significant exposure.

II. Operational Disposal Plan

The disposal of this compound must be managed in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.[2][3] Do not dispose of this compound down the drain or in regular trash.[4]

Quantitative Data Summary:

Waste CategoryContainer TypeMaximum Accumulation Volume (per SAA)Maximum Accumulation Time
Solid this compound WasteLabeled, sealed, chemically compatible container55 gallons (total hazardous waste)6-12 months
Liquid this compound WasteLabeled, sealed, chemically compatible carboy55 gallons (total hazardous waste)6-12 months
Contaminated Labware/DebrisLabeled, sealed, chemically compatible container55 gallons (total hazardous waste)6-12 months

Note: SAA refers to Satellite Accumulation Area. Accumulation times may vary based on institutional and local regulations.[3][5]

III. Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound, and any contaminated solids (e.g., weighing paper, contaminated gloves) in a designated, properly labeled, and sealed waste container. The container must be compatible with dithiocarbamates.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container (carboy). Do not mix with other incompatible waste streams. Aqueous solutions of dithiocarbamates can decompose to form carbon disulfide and amines, a process accelerated by acids.[6]

  • Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container.

2. Labeling:

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and "dithiocarbamate"

  • The primary hazard(s) (e.g., "Toxic," "Irritant")

  • The accumulation start date (the date the first waste is added to the container)

  • The name and contact information of the generating laboratory/researcher

3. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][5]

  • Ensure containers are kept closed except when adding waste.

  • Provide secondary containment (e.g., a tray or bin) to capture any potential leaks.

  • Store incompatible chemicals separately. For example, keep dithiocarbamate waste away from strong acids and oxidizers.[5][6]

4. Disposal Request and Pickup:

  • Once a waste container is full or has reached its maximum accumulation time, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]

  • Follow your institution's specific procedures for requesting a waste pickup.

IV. Experimental Protocols Cited

While this document focuses on disposal, the handling of this compound in a research context would involve standard laboratory protocols for weighing, dissolving, and administering chemical compounds. Always consult the relevant Safety Data Sheet (SDS) for the most detailed handling procedures. In the absence of a specific SDS for this compound, researchers should handle it with the same precautions as other potentially hazardous dithiocarbamate compounds.

V. Diagrams

FC14_584B_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Use in Experiment B Solid Waste (Pure compound, contaminated items) A->B C Liquid Waste (Solutions containing this compound) A->C D Contaminated Sharps A->D E Collect in Labeled, Compatible Solid Waste Container B->E F Collect in Labeled, Compatible Liquid Waste Carboy C->F G Collect in Designated Sharps Container D->G H Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->H F->H G->H I Request Waste Pickup from EHS or Licensed Contractor H->I J Professional Hazardous Waste Disposal I->J

References

Personal protective equipment for handling FC14-584B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No official Safety Data Sheet (SDS) for FC14-584B was found in the public domain. The following guidance is synthesized from publicly available research literature and general safety protocols for dithiocarbamates, the chemical class to which this compound belongs. This information is intended for qualified researchers and laboratory professionals and should be supplemented with a thorough risk assessment before handling this compound. Always adhere to your institution's safety protocols.

This guide provides essential, immediate safety and logistical information for handling the novel antimycobacterial agent this compound. It includes operational procedures for preparation and use, as well as general disposal considerations, to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE) and Safety Precautions

Given that this compound is a dithiocarbamate, a class of compounds known to be skin and eye irritants, the following personal protective equipment is recommended.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust.
Hand Protection Nitrile or neoprene gloves.Prevents skin contact.
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling powders outside of a ventilated enclosure.Minimizes inhalation of dust or aerosols.

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Hazard Identification and Toxicity

This compound is a dithiocarbamate-derived β-carbonic anhydrase inhibitor. While specific hazard data is limited, dithiocarbamates as a class can be irritating to the skin and eyes. Long-term exposure to some dithiocarbamates has been associated with other health effects.

The primary toxicity data for this compound comes from studies on zebrafish embryos.

Toxicity MetricValueSpeciesSource
LC50498.1 µMZebrafish embryos[1]
No Significant Phenotypic Changes300 µMZebrafish embryos[1]

Experimental Protocols: Preparation and Handling

The following protocols are derived from published research methodologies.

Preparation of a 100 mM Stock Solution [1]

  • Objective: To prepare a concentrated stock solution of this compound for further dilution.

  • Materials: this compound powder, deionized and distilled water (ddH₂O), appropriate glassware, and a calibrated balance.

  • Procedure:

    • Weigh the required amount of this compound powder in a fume hood or ventilated enclosure.

    • Dissolve the powder in the appropriate volume of ddH₂O to achieve a final concentration of 100 mM.

    • Mix thoroughly until the compound is fully dissolved.

    • Store the stock solution as per stability data, which may require refrigeration.

Preparation of Working Dilutions [1]

  • Objective: To prepare diluted solutions of this compound for experimental use.

  • Materials: 100 mM this compound stock solution, ddH₂O, and sterile tubes or plates.

  • Procedure:

    • Perform serial dilutions of the 100 mM stock solution with ddH₂O to achieve the desired final concentrations for your experiment (e.g., 75 µM, 300 µM).

    • Ensure thorough mixing at each dilution step.

Workflow and Safety Diagrams

Workflow for Safe Preparation of this compound Solutions

cluster_prep Preparation Phase cluster_use Experimental Use cluster_cleanup Cleanup and Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Weigh this compound Weigh this compound Don PPE->Weigh this compound Dissolve in ddH2O Dissolve in ddH2O Weigh this compound->Dissolve in ddH2O Store Stock Solution Store Stock Solution Dissolve in ddH2O->Store Stock Solution Prepare Dilutions Prepare Dilutions Store Stock Solution->Prepare Dilutions Perform Experiment Perform Experiment Prepare Dilutions->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for the safe handling and preparation of this compound solutions.

Logical Relationship of Safety Controls

This compound Handling This compound Handling Engineering Controls Engineering Controls This compound Handling->Engineering Controls Administrative Controls Administrative Controls This compound Handling->Administrative Controls Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) This compound Handling->Personal Protective Equipment (PPE) Fume Hood / Ventilated Enclosure Fume Hood / Ventilated Enclosure Engineering Controls->Fume Hood / Ventilated Enclosure Safe Work Practices Safe Work Practices Administrative Controls->Safe Work Practices Gloves, Goggles, Lab Coat Gloves, Goggles, Lab Coat Personal Protective Equipment (PPE)->Gloves, Goggles, Lab Coat

Caption: Hierarchy of safety controls for handling this compound.

Disposal Plan

Specific disposal instructions for this compound are not available. However, as a general principle for chemical waste and in line with concerns about the environmental impact of antibacterial agents, the following steps should be taken:

  • Waste Collection: All waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, should be collected in a designated, labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless permitted by your institution's hazardous waste management plan.

  • Disposal: The hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office. Do not pour solutions containing this compound down the drain. The overuse and improper disposal of antibacterial agents can contribute to the development of bacterial resistance.

References

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